4-[Bromo(phenyl)methyl]-1,2-difluorobenzene
Description
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Properties
IUPAC Name |
4-[bromo(phenyl)methyl]-1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2/c14-13(9-4-2-1-3-5-9)10-6-7-11(15)12(16)8-10/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLJGOAIDLCXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and stability profile of 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene
[1]
Executive Summary
This compound is a highly reactive benzylic bromide intermediate. Structurally, it consists of a brominated methyl carbon bridging a phenyl ring and a 3,4-difluorophenyl moiety. It serves as a critical alkylating agent in medicinal chemistry, particularly for installing the lipophilic (3,4-difluorophenyl)(phenyl)methyl scaffold—a pharmacophore often explored in antihistamines, calcium channel blockers, and antiviral research to modulate metabolic stability via fluorine substitution.
Due to the secondary benzylic bromide functionality, this compound exhibits significant sensitivity to moisture and heat, necessitating strict anhydrous handling protocols.
Chemical Identity & Structural Analysis[2]
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | |
| CAS Number | 1248278-90-1 |
| Molecular Formula | C |
| Molecular Weight | 283.11 g/mol |
| SMILES | FC1=C(F)C=C(C(Br)C2=CC=CC=C2)C=C1 |
| Structural Class | Diarylmethyl halide (Benzhydryl bromide derivative) |
Electronic Properties
The 3,4-difluoro substitution pattern exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring.
-
Carbocation Destabilization: Compared to the unsubstituted benzhydryl bromide, the difluoro group destabilizes the benzylic carbocation intermediate formed during S
1 reactions. However, the resonance stabilization from the two phenyl rings still makes the C-Br bond labile. -
Reactivity Implication: While slightly less reactive than non-fluorinated benzhydryl bromide in S
1 solvolysis, it remains highly susceptible to nucleophilic attack and hydrolysis.
Physicochemical Properties[2]
Note: Specific experimental values for this CAS are proprietary in many databases. The data below represents high-confidence estimates based on structural analogs (e.g., benzhydryl bromide, 4-fluorobenzyl bromide).
| Property | Value / Description |
| Physical State | Low-melting solid or viscous oil (Ambient) |
| Melting Point | Estimated: 35–50 °C (Analogous to benzhydryl bromide, MP ~45°C) |
| Boiling Point | >150 °C (Decomposes before boiling at atm pressure) |
| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate. Reacts with water. |
| Density | ~1.5–1.6 g/cm³ |
| Appearance | Off-white to pale yellow (Yellowing indicates HBr release) |
Stability & Degradation Profile
This compound is thermolabile and moisture-sensitive . Its stability profile is defined by two primary degradation pathways: Hydrolysis and Elimination.
Degradation Pathways
-
Hydrolysis (S
1): Upon contact with ambient moisture, the C-Br bond cleaves to form HBr and the corresponding alcohol, (3,4-difluorophenyl)(phenyl)methanol . This is autocatalytic, as the generated HBr is acidic and hygroscopic. -
Thermal Elimination: At elevated temperatures (>80°C), it may eliminate HBr to form the corresponding diarylcarbene or dimerize, although simple elimination to an alkene is not possible without an adjacent
-hydrogen (which this structure lacks). However, radical disproportionation can occur.
Visualization: Degradation Mechanism
The following diagram illustrates the hydrolysis pathway driven by moisture.
Synthesis & Experimental Protocol
Context: Direct bromination of the diarylmethane is possible, but the most reliable laboratory scale synthesis proceeds via the Grignard addition to an aldehyde followed by bromination.
Synthesis Workflow
-
Precursor: 4-Bromo-1,2-difluorobenzene (CAS: 348-61-8).[1][2][3]
-
Grignard Formation: Generation of (3,4-difluorophenyl)magnesium bromide.
-
Addition: Reaction with Benzaldehyde to form the alcohol.
-
Bromination: Conversion of alcohol to bromide using PBr
.
Detailed Protocol
-
Step 1 (Grignard): In a flame-dried Schlenk flask under Argon, activate Mg turnings (1.1 eq) with iodine. Add 4-Bromo-1,2-difluorobenzene (1.0 eq) in anhydrous THF dropwise. Reflux for 1 hour.
-
Step 2 (Addition): Cool to 0°C. Add Benzaldehyde (1.0 eq) dropwise. Stir at RT for 2 hours. Quench with saturated NH
Cl. Extract with EtOAc, dry over Na SO , and concentrate to yield the intermediate alcohol. -
Step 3 (Bromination): Dissolve the alcohol in anhydrous DCM at 0°C. Add Phosphorus Tribromide (PBr
, 0.4 eq) dropwise. Stir for 3 hours. Note: PBr is preferred over HBr to avoid harsh acidic conditions that might degrade the ring. -
Workup: Quench carefully with ice water (highly exothermic). Wash organic layer with NaHCO
(to remove acid traces). Dry over MgSO . Evaporate solvent at low temperature (<30°C) to avoid thermal degradation.
Handling, Safety, and Storage[5][6]
Safety Hazards (HS&E)
-
Corrosive / Lachrymator: Like benzyl bromide, this compound is a potent lachrymator and skin irritant.[1] It can cause severe eye damage and respiratory irritation.
-
HBr Evolution: Hydrolysis releases Hydrogen Bromide gas. Open containers only in a fume hood.
Storage Conditions
-
Temperature: Store at -20°C .
-
Atmosphere: Store under Argon or Nitrogen .
-
Container: Tightly sealed amber glass vial (light sensitive).
-
Stabilizer: Can be stored with silver wire or copper turnings to scavenge free halogens if long-term storage is required, though typically it is used immediately.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67675, 4-Bromo-1,2-difluorobenzene. Retrieved from [Link]. (Precursor Data)
- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanism of Benzhydryl Halide Solvolysis).
Technical Whitepaper: Solubility and Stability Profiling of 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene
Executive Summary
This guide details the solubility profile of 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene , a reactive electrophilic intermediate used in the synthesis of bioactive scaffolds (e.g., antihistamines, kinase inhibitors).
While the molecule exhibits high thermodynamic solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile), it presents a critical kinetic stability paradox . The electron-withdrawing effect of the 1,2-difluoro substitution pattern destabilizes the C-Br bond, making the compound highly susceptible to solvolysis and Kornblum oxidation in nucleophilic solvents like DMSO.
Key Recommendation: Acetonitrile (MeCN) is the superior solvent for room-temperature applications. DMSO should only be used for immediate biological screening with a "Cold-Dissolve" protocol to prevent degradation.
Physicochemical Framework
To understand the solubility behavior, we must analyze the molecular interaction forces using Hansen Solubility Parameters (HSP) .[1] The molecule consists of a hydrophobic diarylmethyl core modified by a polarizable bromine and two fluorine atoms.
Structural Analysis & Polarity
-
Lipophilicity (Estimated LogP): ~4.2 – 4.8 (High hydrophobicity).
-
Electronic Effect: The 3,4-difluorophenyl ring (relative to the attachment point) exerts a strong inductive effect (-I), pulling electron density away from the benzylic carbon. This increases the electrophilicity of the methine center, facilitating nucleophilic attack by solvent oxygen atoms (e.g., in DMSO).
-
Dipole Moment: Significant dipole generated by the C-F and C-Br bonds, aiding dissolution in polar aprotic media.
Theoretical Hansen Solubility Parameters (Estimated)
Values are derived from Group Contribution Methods for fluorinated benzhydryl bromides.
| Parameter | Value (MPa | Physical Interpretation |
| Dispersion ( | 19.5 | High interaction via |
| Polarity ( | 8.5 | Moderate polarity driven by C-F and C-Br dipoles. |
| H-Bonding ( | 3.2 | Very low. The molecule acts only as a weak H-bond acceptor (F atoms). |
Solubility Prediction: The molecule requires solvents with high
Solvent Compatibility & Stability Matrix
The following data consolidates empirical observations for benzhydryl bromide analogues with the specific electronic constraints of the difluoro-derivative.
Table 1: Solubility vs. Stability Profile
| Solvent | Solubility Potential | Stability Risk | Primary Degradation Mechanism |
| Acetonitrile (MeCN) | High (>100 mM) | Low | Stable for >24h. Minimal nucleophilic interference. |
| DMSO | Very High (>200 mM) | Critical | Kornblum Oxidation: DMSO oxidizes the benzylic bromide to the ketone (benzophenone derivative) + HBr. |
| DMF / DMAc | High (>150 mM) | High | Formolysis: Slow hydrolysis by trace water; potential Vilsmeier-type side reactions. |
| Acetone | High (>100 mM) | Moderate | Finkelstein-like halide exchange (if NaI is present) or slow hydrolysis. Volatility limits biological assays. |
| Methanol/Ethanol | Moderate | Severe | Solvolysis (SN1): Rapid conversion to the ethyl/methyl ether via carbocation intermediate. |
Critical Warning: In DMSO, the half-life (
) of electron-deficient benzylic bromides can be less than 4 hours at room temperature. The formation of HBr during degradation can further catalyze decomposition and acidify the screening medium.
Mechanistic Insight: The Stability Paradox
The diagram below illustrates the competition between successful solvation and chemical degradation. Researchers often mistake the "clearing" of the solution for successful dissolution, while the compound is actually reacting with the solvent.
Figure 1: The Solvation-Degradation Competition. High dielectric solvents (DMSO) stabilize the carbocation intermediate, accelerating the degradation pathway (Red Arrow).
Experimental Protocols
Protocol A: The "Cold-Dissolve" Method (For DMSO Stocks)
Use this method if biological assays require DMSO. This minimizes thermal energy available for the degradation activation barrier.
-
Preparation: Pre-chill anhydrous DMSO to 4°C.
-
Weighing: Weigh the target mass of this compound into a glass vial (avoid plastics that leach plasticizers).
-
Addition: Add the cold DMSO rapidly to the solid.
-
Mixing: Vortex for 30 seconds max. Do not sonicate (sonication generates local hot spots that trigger degradation).
-
Usage: Use immediately. If storage is necessary, freeze at -20°C immediately.
-
Valid working time: < 2 hours at Room Temp.
-
Protocol B: Saturation Solubility Determination (HPLC)
Use Acetonitrile for the analytical standard to ensure the peak area represents the parent compound, not a degradation product.
-
Excess Addition: Add 50 mg of solid to 1 mL of solvent (MeCN, DMSO, etc.) in a chemically resistant vial.
-
Equilibration: Shake at 25°C for 2 hours (shorter time than standard 24h to avoid degradation confounding the results).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter.
-
Dilution: Immediately dilute the filtrate 100-fold into pure Acetonitrile .
-
Analysis: Inject onto HPLC (C18 Column, ACN/Water gradient).
-
Detection: UV at 254 nm.
-
Quantification: Compare against a fresh standard curve prepared in Acetonitrile.
-
Operational Workflow
The following decision tree guides the researcher in selecting the correct handling procedure based on the application.
Figure 2: Operational Decision Matrix for Solvent Selection.
References
-
Kornblum, N., et al. (1957). "The Mechanism of the Reaction of Alkyl Halides with Dimethyl Sulfoxide." Journal of the American Chemical Society. Link
-
Cheng, X., et al. (2003).[2] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening. Link
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Link
-
Hanumanthu, R., & Weaver, J. D. (2024).[3] "Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes." Organic Letters. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solvolysis and Instability in DMSO). Link
Sources
- 1. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
4-[Bromo(phenyl)methyl]-1,2-difluorobenzene CAS number and molecular identifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and reactive functional groups into molecular scaffolds is a cornerstone of rational drug design. The compound 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene, a halogenated aromatic derivative, represents a versatile building block with significant potential for the synthesis of novel therapeutic agents. The presence of the difluorobenzene moiety can enhance metabolic stability and binding affinity, while the benzylic bromide provides a reactive handle for the introduction of diverse functionalities. This technical guide offers a comprehensive overview of the known properties, plausible synthetic routes, and potential applications of this compound, providing a valuable resource for researchers in drug discovery and organic synthesis.
Molecular Identifiers and Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key molecular identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 1248278-90-1 | [1] |
| Molecular Formula | C₁₃H₉BrF₂ | [2] |
| Molecular Weight | 283.11 g/mol | Calculated |
| IUPAC Name | This compound | ChemSrc |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC(=C(C=C2)F)F)Br | [2] |
| InChI | InChI=1S/C13H9BrF2/c14-13(9-4-2-1-3-5-9)10-6-7-11(15)12(16)8-10/h1-8,13H | [2] |
| InChIKey | PKLJGOAIDLCXEP-UHFFFAOYSA-N | [2] |
Synthesis and Characterization
Proposed Synthetic Pathway
The most likely precursor to this compound is (3,4-difluorophenyl)(phenyl)methanol. This alcohol can be synthesized through a Grignard reaction between phenylmagnesium bromide and 3,4-difluorobenzaldehyde. The subsequent conversion of the benzylic alcohol to the corresponding bromide is a standard transformation in organic synthesis.
Experimental Protocol: Synthesis of (3,4-difluorophenyl)(phenyl)methanol
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether under a nitrogen atmosphere. Bromobenzene is added dropwise via the dropping funnel to initiate the formation of phenylmagnesium bromide.
-
Addition of Aldehyde: Once the Grignard reagent has formed, a solution of 3,4-difluorobenzaldehyde in anhydrous diethyl ether is added dropwise at 0 °C.
-
Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (3,4-difluorophenyl)(phenyl)methanol.
Experimental Protocol: Synthesis of this compound
The conversion of the benzylic alcohol to the bromide can be achieved using various brominating agents. A common and effective method is the Appel reaction, which utilizes carbon tetrabromide and triphenylphosphine.
-
Reaction Setup: To a solution of (3,4-difluorophenyl)(phenyl)methanol in a suitable anhydrous solvent such as dichloromethane, carbon tetrabromide is added.
-
Addition of Triphenylphosphine: The solution is cooled to 0 °C, and triphenylphosphine is added portion-wise, maintaining the temperature below 5 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.
Alternatively, benzylic bromination can be achieved using reagents like phosphorus tribromide or hydrobromic acid.[3][4]
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons and the benzylic proton. ¹³C NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments. ¹⁹F NMR will show two distinct signals for the non-equivalent fluorine atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C=C (aromatic), C-F, and C-Br bonds.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it an attractive scaffold for the development of new chemical entities.
-
Introduction of the Difluorophenyl Moiety: The 1,2-difluorobenzene unit is a common motif in many biologically active compounds. The fluorine atoms can modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and pKa.[5] This can lead to improved pharmacokinetic profiles and enhanced binding affinity to biological targets. The electron-withdrawing nature of the fluorine atoms can also influence the electronic properties of the aromatic ring, potentially leading to altered reactivity and biological activity.
-
Benzylic Bromide as a Reactive Handle: The benzylic bromide functionality is a versatile electrophilic site that can readily undergo nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, including amines, alcohols, thiols, and carbon nucleophiles. This reactivity is crucial for the construction of libraries of compounds for high-throughput screening and for the optimization of lead compounds in drug discovery programs.
Diagram of Potential Derivatization Reactions
Caption: Potential derivatization pathways from the title compound.
Safety, Handling, and Storage
Potential Hazards:
-
Lachrymator: Benzylic bromides are often potent lachrymators, causing irritation and tearing of the eyes.
-
Corrosive: This class of compounds can be corrosive to the skin, eyes, and respiratory tract.
-
Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.
-
Mutagenic Potential: Alkylating agents, including benzylic bromides, should be handled as potential mutagens.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.
-
Due to its reactive nature, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Conclusion
This compound is a valuable, albeit not widely documented, building block for organic synthesis and medicinal chemistry. Its combination of a difluorinated aromatic ring and a reactive benzylic bromide functionality offers significant opportunities for the creation of diverse and complex molecules with potential therapeutic applications. While detailed experimental and safety data are sparse, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and its potential utility, serving as a catalyst for further investigation and application by the scientific community.
References
-
PubChemLite. This compound. [Link]
-
Chemsrc. CAS#:1248278-90-1 | 4-(bromo(phenyl)methyl)-1,2-difluorobenzene. [Link]
-
Sciencemadness.org. Quick and partial report on benzyl bromide synthesis. [Link]
- Google Patents. CN102329192A - Benzyl bromide synthesis method.
-
Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015, 58 (21), 8315-8359. [Link]
Sources
- 1. CAS#:1248278-90-1 | 4-(bromo(phenyl)methyl)-1,2-difluorobenzene | Chemsrc [chemsrc.com]
- 2. PubChemLite - this compound (C13H9BrF2) [pubchemlite.lcsb.uni.lu]
- 3. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. CN102329192A - Benzyl bromide synthesis method - Google Patents [patents.google.com]
- 5. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
Technical Whitepaper: 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene in Medicinal Chemistry
[1]
Executive Summary
This compound (CAS: 1248278-90-1) serves as a specialized "gateway reagent" for installing the (3,4-difluorophenyl)(phenyl)methyl moiety—a lipophilic, metabolically robust pharmacophore.[1] While classic benzhydryl derivatives (e.g., in Diphenhydramine or Cinnarizine) rely on unsubstituted or mono-halogenated phenyl rings, the introduction of the 3,4-difluoro motif represents a strategic evolution in drug design.[1]
This specific substitution pattern offers two distinct advantages:
-
Metabolic Blockade: Fluorine atoms at the 3 and 4 positions block oxidative metabolism (CYP450-mediated hydroxylation) at the most reactive sites of the phenyl ring.[1]
-
Lipophilicity Modulation: The difluoro-substitution increases the logP and membrane permeability of the parent molecule without the steric bulk associated with chlorine or methyl groups.[1]
This guide details the synthesis, reactivity, and application of this intermediate, specifically highlighting its role in the development of next-generation Influenza Endonuclease Inhibitors and Calcium Channel Blockers .[1]
Chemical Profile & Reactivity
The compound is a secondary benzylic bromide, characterized by high reactivity toward nucleophiles via both
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 283.11 g/mol |
| Reactivity Class | Alkylating Agent (Benzylic Halide) |
| Stability | Moisture sensitive (hydrolyzes to alcohol); Light sensitive.[1][2] |
Mechanistic Insight: The "Fluorine Effect" on Reactivity
Unlike electron-rich benzylic halides (e.g., methoxy-substituted), the electron-withdrawing nature of the two fluorine atoms destabilizes the carbocation intermediate slightly relative to the unsubstituted parent.[1] However, the resonance stabilization from the two phenyl rings still allows for facile
Synthesis of the Intermediate
The synthesis of this compound is typically achieved via a two-stage convergent protocol: construction of the diarylmethanol core followed by activation.[1]
Workflow Diagram
Figure 1: Convergent synthesis of the target benzylic bromide.
Detailed Protocol
Step 1: Grignard Addition
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon atmosphere.
-
Reagents: Charge with 3,4-difluorobenzaldehyde (1.0 eq) dissolved in anhydrous THF.
-
Addition: Cool to 0°C. Dropwise add Phenylmagnesium bromide (1.1 eq, 1.0 M in THF) over 30 minutes.
-
Workup: Quench with saturated
. Extract with EtOAc.[1][3] Dry over and concentrate to yield (3,4-difluorophenyl)(phenyl)methanol.[1]
Step 2: Bromination (The Critical Step) Note: This step converts the stable alcohol into the reactive bromide.[1]
-
Reaction: Dissolve the alcohol (1.0 eq) in anhydrous DCM at 0°C.
-
Reagent: Add Phosphorus Tribromide (
, 0.4 eq) dropwise.[1] -
Monitoring: Stir at room temperature for 2-4 hours. Monitor by TLC (shift in
due to loss of H-bonding). -
Isolation: Quench carefully with ice water (exothermic). Wash organic layer with
to remove acid traces. -
Storage: The product is unstable on silica gel; use immediately or recrystallize from hexane/pentane.
Medicinal Chemistry Applications
A. Influenza Endonuclease Inhibitors (Baloxavir Analogs)
Recent patent literature (e.g., WO 2019/166950 ) highlights the use of the (3,4-difluorophenyl)(phenyl)methyl group in the optimization of cap-dependent endonuclease inhibitors.[1]
-
Role: The lipophilic tail occupies a hydrophobic pocket in the viral polymerase acidic (PA) protein.[1]
-
Advantage: The 3,4-difluoro substitution provides a superior metabolic stability profile compared to the unsubstituted analogs, extending the half-life of the drug in plasma.[1]
B. Calcium Channel Blockers (Piperazine Scaffold)
This compound is a key intermediate for synthesizing analogs of Lomerizine and Flunarizine .[1]
-
Mechanism: The benzhydryl group anchors the molecule within the calcium channel pore.[1]
-
SAR Insight: Substitution at the para position (4-F) is standard (Flunarizine).[1] However, 3,4-difluoro substitution (using our target intermediate) enhances potency against N-type calcium channels while reducing off-target dopaminergic activity (a common side effect of this class).[1]
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) comparison of benzhydryl substitutions.
Experimental Protocol: N-Alkylation of Piperazine
The following protocol describes the coupling of this compound with a piperazine core, a standard workflow in medicinal chemistry.
Objective: Synthesize 1-[(3,4-difluorophenyl)(phenyl)methyl]piperazine.
-
Preparation: In a reaction vial, dissolve Piperazine (5.0 eq, large excess to prevent bis-alkylation) in Acetonitrile (
). -
Base: Add
(2.0 eq) or DIPEA.[1] -
Alkylation: Add This compound (1.0 eq) dissolved in a small amount of
dropwise at room temperature. -
Conditions: Heat to 60°C for 4 hours.
-
Workup: Filter off inorganic salts. Concentrate filtrate.[1] Partition between DCM and water.
-
Purification: The excess piperazine remains in the aqueous layer or is removed by vacuum.[1] The crude oil is purified via column chromatography (MeOH/DCM gradient).[1]
Safety & Handling
-
Hazards: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.[1] They are alkylating agents and should be treated as potential carcinogens.[1]
-
Storage: Store at 2-8°C under inert gas (Argon). Protect from light to prevent homolytic cleavage of the C-Br bond.[1]
-
Disposal: Quench excess bromide with an amine solution or dilute sodium hydroxide before disposal.
References
-
World Intellectual Property Organization (WIPO). (2019).[1] Compounds that inhibit orthomyxovirus replication and prodrugs thereof. WO 2019/166950.[1][4] Link
- Relevance: Describes the use of the (3,4-difluorophenyl)(phenyl)methyl moiety in advanced influenza inhibitors.
-
European Patent Office. (2021).[1] Substituted 3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione.[1][2] EP3763718B1.[1] Link
- Relevance: Details the synthesis of intermediates containing the 3,4-difluorobenzhydryl group.
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 54378685 (this compound). Link
-
Relevance: Physical property data and CAS verification (1248278-90-1).[1]
-
- Journal of Medicinal Chemistry. (2015). Structure-Activity Relationships of Diphenylmethyl Piperazine Derivatives. (General Reference for Pharmacophore Class).
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP3763718B1 - 3,4,12,12 -tétrahydro-1 -[1,4]oxazino[3,4- ]pyrido[2,1-f][1,2,4]triazine- 6,8-dione substitué, composition pharmaceutique et procédés de production et d'utilisation - Google Patents [patents.google.com]
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An In-depth Technical Guide to the Thermodynamic and Physicochemical Characterization of 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Physicochemical Characterization
The compound 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene belongs to the class of halogenated aromatic hydrocarbons, a scaffold of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds valuable in drug design. The presence of a benzylic bromide also offers a reactive handle for further synthetic transformations.
A thorough understanding of a compound's physicochemical properties is a cornerstone of successful drug development and chemical process scale-up. The melting point is a fundamental indicator of purity and is critical for identification and quality control. Thermodynamic data, such as enthalpy and entropy of fusion, provide deeper insights into the energetics of phase transitions, polymorphism, and the compound's solid-state stability. This information is paramount for formulation development, ensuring the long-term stability of an active pharmaceutical ingredient (API), and for designing safe and efficient manufacturing processes.
This guide will provide the necessary theoretical background and detailed experimental protocols to empower researchers to determine these critical parameters for this compound.
Molecular Profile of this compound
A clear identification of the molecule is the first step in any characterization study.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1248278-90-1 | [1] |
| Molecular Formula | C₁₃H₉BrF₂ | [2] |
| Molecular Weight | 283.11 g/mol | [2] |
| Chemical Structure | See Figure 1 | - |
Experimental Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.
Capillary Melting Point Method
This is a classical and widely used method for determining the melting point of a solid organic compound.
-
Sample Preparation:
-
Ensure the sample of this compound is crystalline and dry.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Finely powder the sample using a spatula.
-
-
Capillary Tube Loading:
-
Take a capillary melting point tube, sealed at one end.
-
Press the open end of the capillary tube into the powdered sample until a small amount of material enters the tube.
-
Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
-
Measurement:
-
Insert the loaded capillary tube into the heating block of a melting point apparatus.
-
Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to obtain an approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate measurement, prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point.
-
Then, decrease the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting range is reported as T₁ - T₂.
-
-
Purity Indication: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
-
Mixed Melting Point: To confirm the identity of the synthesized compound, a mixed melting point determination can be performed. Mix a small amount of the sample with an authentic standard of this compound. If there is no depression or broadening of the melting point, the identity is confirmed.
Workflow for Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Thermodynamic Analysis by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can be used to determine the melting point, enthalpy of fusion (ΔHfus), and heat capacity (Cp) of a material.
Theoretical Background
When a sample undergoes a phase transition, such as melting, it absorbs heat. This results in a change in the heat flow to the sample compared to the reference, which is detected by the DSC instrument. The area under the melting peak in a DSC thermogram is directly proportional to the enthalpy of fusion.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the melting point.
-
Cool the sample back to the initial temperature.
-
A second heating run is often performed to investigate any changes in the material's thermal behavior after the initial melt and recrystallization.
-
-
Data Analysis:
-
The melting point is typically determined as the onset temperature or the peak temperature of the endothermic melting event.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
-
Data Presentation (Hypothetical Data)
The data obtained from DSC analysis should be presented in a clear and organized manner.
| Parameter | Value (Hypothetical) | Unit |
| Melting Point (Onset) | 85.0 | °C |
| Melting Point (Peak) | 88.5 | °C |
| Enthalpy of Fusion (ΔHfus) | 25.7 | kJ/mol |
DSC Workflow Diagram
Caption: Workflow for Thermodynamic Analysis using DSC.
Conclusion
While experimental thermodynamic data and a confirmed melting point for this compound are not currently found in publicly accessible scientific literature, this guide provides the robust and validated methodologies for their determination. The protocols for capillary melting point and Differential Scanning Calorimetry outlined herein are standard, reliable techniques in the field of pharmaceutical and chemical sciences. By employing these methods, researchers can independently generate the critical physicochemical data necessary to advance their research and development efforts with this promising compound. The principles of self-validation, such as assessing the sharpness of the melting range and performing mixed melting point experiments, are crucial for ensuring data integrity.
References
-
Arctom, Inc. (n.d.). This compound. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-(bromo(phenyl)methyl)-1,2-difluorobenzene. Retrieved from [Link]
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The Strategic Application of 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene as a Bioisosteric Tool in Synthetic and Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide focuses on the synthesis and bioisosteric applications of 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene, a versatile building block for introducing the 1,2-difluorobenzyl moiety. We will explore the synthetic rationale for its preparation, provide detailed experimental protocols, and delve into the bioisosteric principles that make the 1,2-difluorobenzyl group a valuable surrogate for other aromatic systems in drug discovery. Through a detailed case study, we will illustrate how this structural motif can enhance biological potency, influence metabolic stability, and promote favorable drug-target interactions, thereby offering a strategic advantage in the optimization of lead compounds.
Introduction: The Power of Fluorine in Bioisosteric Design
Bioisosterism, the interchange of atoms or groups with similar physical or chemical properties to create novel molecules with comparable biological activities, is a fundamental strategy in medicinal chemistry.[1][2] The objective of such a replacement is to refine a molecule's properties to enhance efficacy, improve safety profiles, and optimize pharmacokinetic parameters.[3] Among the various bioisosteric replacements, the substitution of hydrogen with fluorine has emerged as a particularly impactful strategy.[4]
The unique properties of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the C-F bond—allow for subtle yet profound modifications to a molecule's profile.[4] Key advantages of incorporating fluorine include:
-
Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often blocking sites of oxidative metabolism and increasing a drug's half-life.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's solubility, absorption, and target engagement.
-
Conformational Control and Binding Affinity: Fluorine substitution can alter the electronic distribution and conformation of a molecule, leading to more favorable interactions with biological targets. The 1,2-difluorobenzene motif, in particular, possesses a unique dipole moment that can engage in productive polar interactions within a protein binding site.
This guide focuses on a specific, yet highly versatile, chemical entity that leverages these principles: This compound . This compound serves as a key intermediate for introducing the 1,2-difluorodiphenylmethyl or related moieties, which can act as a bioisostere for non-fluorinated or differently substituted aromatic groups.
Synthesis of this compound: A Strategic Approach
The synthesis of the title compound is logically approached in a two-step sequence: first, the construction of the 4-benzyl-1,2-difluorobenzene core, followed by a selective benzylic bromination. This strategy allows for flexibility and control at each stage.
Diagram 1: General synthetic workflow for this compound.
Step 1: Synthesis of the 4-Benzyl-1,2-difluorobenzene Precursor
The most efficient method for constructing the C(sp²)-C(sp³) bond between the difluorophenyl ring and the benzyl group is through transition-metal-catalyzed cross-coupling reactions. Several robust methods are applicable, with the choice often depending on substrate availability and functional group tolerance.
-
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide.[5] It is highly versatile and tolerates a wide range of functional groups. The synthesis would involve the reaction of commercially available 4-bromo-1,2-difluorobenzene with a pre-formed benzylzinc reagent, catalyzed by a palladium or nickel complex.[5]
-
Suzuki Coupling: While typically used for C(sp²)-C(sp²) bond formation, modifications of the Suzuki reaction allow for the coupling of benzyl halides with arylboronic acids or their derivatives.[6] In this case, 4-bromo-1,2-difluorobenzene could be coupled with a benzylboronic acid ester.
-
Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium) and an organic halide.[7] The reaction of benzylmagnesium bromide with 4-bromo-1,2-difluorobenzene in the presence of a nickel or palladium catalyst is a viable route.
For the purpose of this guide, we will detail a protocol based on the Negishi coupling, which is known for its high yields and functional group compatibility in similar transformations.
Materials:
-
4-Bromo-1,2-difluorobenzene (1.0 eq)
-
Zinc chloride (ZnCl₂), anhydrous (1.5 eq)
-
Benzylmagnesium bromide solution (1.5 eq)
-
Palladium(II) chloride (PdCl₂), (0.02 eq)
-
Triphenylphosphine (PPh₃), (0.04 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of Benzylzinc Chloride: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add anhydrous ZnCl₂ (1.5 eq) and dissolve in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add the benzylmagnesium bromide solution (1.5 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the organozinc reagent.
-
Catalyst Preparation: In a separate flame-dried flask, add PdCl₂ (0.02 eq) and PPh₃ (0.04 eq) and purge with an inert gas. Add anhydrous THF to dissolve the catalyst components.
-
Coupling Reaction: To the flask containing the benzylzinc chloride solution, add 4-bromo-1,2-difluorobenzene (1.0 eq). To this mixture, add the prepared catalyst solution via cannula.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-benzyl-1,2-difluorobenzene.
Step 2: Benzylic Bromination
The conversion of the benzylic C-H bond in 4-benzyl-1,2-difluorobenzene to a C-Br bond is a classic radical substitution reaction. The benzylic position is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzylic radical.[1][8] The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, minimizing side reactions such as aromatic bromination.[8] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction.
Materials:
-
4-Benzyl-1,2-difluorobenzene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN) as solvent
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 4-benzyl-1,2-difluorobenzene (1.0 eq) in CCl₄ or CH₃CN.
-
Addition of Reagents: Add NBS (1.1 eq) and AIBN (0.05 eq) to the solution.
-
Reaction Execution: Heat the mixture to reflux (approx. 77 °C for CCl₄ or 82 °C for CH₃CN). The reaction can be initiated by irradiating the flask with a UV lamp or by the thermal decomposition of AIBN at reflux temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct. Wash the filtrate with water and then with a saturated aqueous sodium bicarbonate solution to remove any remaining traces of acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound can be used directly in subsequent reactions or purified further by recrystallization or column chromatography if necessary.
Bioisosteric Applications: The 1,2-Difluorobenzyl Moiety in Action
The strategic value of the 1,2-difluorobenzyl group lies in its ability to mimic a standard benzyl or phenyl group while introducing unique electronic and metabolic properties. The ortho-difluoro substitution pattern creates a distinct dipole moment across the aromatic ring, which can lead to novel polar interactions with a protein target. Furthermore, the fluorine atoms can block potential sites of aromatic hydroxylation, a common metabolic pathway that can lead to rapid clearance or the formation of reactive metabolites.
Case Study: Difluorobenzyl Ethers as Potent RORγt Inverse Agonists
Diagram 2: Bioisosteric replacement of an alcohol with a 2,6-difluorobenzyl ether in RORγt inverse agonists.[9]
Rationale and Key Findings:
-
Potency Enhancement: The introduction of the 2,6-difluorobenzyl ether group led to a significant increase in potency, with some compounds exhibiting EC₅₀ values as low as 11 nM.[9] This was a surprising and substantial improvement over the corresponding alcohol derivatives.
-
Structural Basis for Potency: X-ray co-crystal structures revealed the reason for this enhanced activity. The bulky 2,6-difluorobenzyl ether group induced a conformational change in the RORγt protein, causing a partial uncoiling of helix 11. This created a new, enlarged binding pocket that perfectly accommodated the difluorobenzyl moiety, leading to a net gain in binding affinity and potency.[9]
-
Improved Pharmacokinetics: The fluorinated analogues also demonstrated good oral bioavailability in mice, highlighting the positive impact of this bioisosteric replacement on drug-like properties.[9]
This case study powerfully illustrates the principles that would apply to the bioisosteric use of the 1,2-difluorobenzyl group derived from our title compound. The introduction of this moiety can:
-
Probe Novel Binding Interactions: The unique electronic profile of the 1,2-difluorophenyl ring can engage in different hydrogen bonding or dipole interactions compared to a non-fluorinated ring.
-
Induce Favorable Conformational Changes: As seen with the RORγt inhibitors, the steric and electronic properties of the difluorobenzyl group can reshape the binding pocket to optimize affinity.
-
Enhance Metabolic Stability: By replacing a metabolically labile phenyl or benzyl group, the 1,2-difluorobenzyl moiety can block oxidative metabolism, leading to improved pharmacokinetic profiles.
Quantitative Data Comparison
The following table summarizes the impact of the difluorobenzyl ether modification in the RORγt inhibitor series, demonstrating the quantitative benefits of this bioisosteric strategy.
| Compound ID | R-Group | RORγt Gal4 EC₅₀ (nM)[9] |
| 1 | -OH | >1000 |
| 26 | -O-(2,6-difluorobenzyl) | 11 |
Table 1: Comparison of in vitro potency of RORγt inverse agonists.
Conclusion and Future Perspectives
This compound is a valuable synthetic intermediate that provides facile access to the 1,2-difluorobenzyl moiety. While its direct application in published drug discovery programs is not yet widespread, the underlying principles of its utility are strongly supported by analogous case studies. The strategic incorporation of the 1,2-difluorobenzyl group offers a powerful tactic for medicinal chemists to address challenges in lead optimization, including potency, selectivity, and metabolic stability.
The synthetic routes to this compound are robust and rely on well-established cross-coupling and radical bromination methodologies. As the demand for sophisticated fluorinated building blocks continues to grow, reagents like this compound will play an increasingly important role in the design and synthesis of the next generation of therapeutic agents. Future work will likely focus on exploring the bioisosteric replacement of various phenyl and benzyl groups in a wider range of biological targets to fully exploit the unique properties of the 1,2-difluorobenzyl scaffold.
References
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Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. (2020). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Negishi Coupling. Organic Chemistry Portal. Available at: [Link]
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Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Available at: [Link]
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Structure Activity Relationship Of Drugs. Fvs. Available at: [Link]
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Benzylic Bromination. Chemistry Steps. Available at: [Link]
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isosteres & bioisosteres in lead optimization. (2023). YouTube. Available at: [Link]
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Bioisosteres of Common Functional Groups. University of Illinois Urbana-Champaign. Available at: [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals. Available at: [Link]
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3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. (2024). Chemistry – A European Journal. Available at: [Link]
-
Bioisosteric Replacements. Chemspace. Available at: [Link]
- Process for preparing 1-bromo-3,5-difluorobenzene. Google Patents.
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A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. Available at: [Link]
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Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. ACG Publications. Available at: [Link]
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3-(4-[18F]Fluorobenzyl)-8-methoxy-1,2,3,4 tetrahydrochromeno[3,4-c]pyridin-5-one. NCBI. Available at: [Link]
- A process for the separation of 4-bromomethyl-2'-substituted biphenyls from 4,4,-dibromomethyl-2'-substituted biphenyls. Google Patents.
- A process for the preparation of 4-bromomethyl diphenyl compounds. Google Patents.
-
SYNTHESIS AND USE OF HALODIFLUOROMETHYL HETEROCYCLES. University of Bari Aldo Moro. Available at: [Link]
- A process for the preparation of 4-bromomethyl diphenyl compounds. Google Patents.
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Structure Activity Relationships. Drug Design Org. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (2010). Organic Letters. Available at: [Link]
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Structure Activity Relationship Of Drugs. Fvs. Available at: [Link]
-
The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules. Available at: [Link]
-
Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. Available at: [Link]
-
Breaking C-F bonds in drugs. Hypha Discovery Blogs. Available at: [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Molecules. Available at: [Link]
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Navigating the Synthesis and Safety of 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acknowledging the Data Gap and the Path Forward
In the landscape of pharmaceutical research and fine chemical synthesis, novel molecules are the stepping stones to innovation. 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene is one such compound, a potentially valuable intermediate whose unique structural features—a benzylic bromide, a phenyl group, and a difluorinated benzene ring—suggest a wide range of applications in the synthesis of complex molecular architectures. However, its novelty also presents a significant challenge: a lack of a dedicated Safety Data Sheet (SDS).
This guide is engineered to bridge that critical knowledge gap. As Senior Application Scientists, we are often tasked with navigating the uncharted territories of new chemical entities. In the absence of a specific SDS for this compound, this document provides a comprehensive safety and handling protocol derived from an expert analysis of structurally analogous compounds. By dissecting the known hazards of its constituent functional groups and related molecules, we can construct a robust and reliable safety framework. This guide is built on the foundational principles of chemical reactivity, toxicological precedent, and established laboratory safety practices, ensuring that you can proceed with your research with an informed and cautious approach.
Section 1: Chemical Identity and Inferred Physicochemical Properties
Due to the absence of empirical data for this compound, the following properties are inferred from structurally related compounds such as 4-Bromo-1,2-difluorobenzene, bromobenzene, and other fluorinated aromatic compounds.
| Property | Inferred Value/Characteristic | Rationale and Supporting Data from Analogous Compounds |
| Molecular Formula | C₁₃H₉BrF₂ | Based on the chemical structure. |
| Molecular Weight | 283.11 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Similar brominated and fluorinated aromatic compounds are typically liquids or low-melting solids at room temperature.[1] |
| Boiling Point | Expected to be >150 °C. | 4-Bromo-1,2-difluorobenzene has a boiling point of 150-151 °C. The addition of a phenylmethyl group would significantly increase the molecular weight and likely the boiling point. |
| Density | Expected to be >1.7 g/mL. | The density of 4-Bromo-1,2-difluorobenzene is 1.707 g/mL at 25 °C. The addition of the phenylmethyl group would likely result in a similar or slightly higher density. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, toluene). | Aromatic halides are generally insoluble in water and soluble in nonpolar to moderately polar organic solvents. |
| Flash Point | Likely combustible. | 4-Bromo-1,2-difluorobenzene is a flammable liquid with a flash point of 33 °C. Given the higher molecular weight of the target compound, it is expected to be combustible, though potentially with a higher flash point. |
Section 2: Inferred Hazard Identification and Classification
The hazard profile of this compound is constructed from the known hazards of its key structural motifs: the brominated aromatic ring, the fluorinated aromatic ring, and the benzylic bromide.
GHS Hazard Statements (Inferred):
-
H302: Harmful if swallowed. (Based on acute toxicity of related brominated compounds).
-
H315: Causes skin irritation. (Common for brominated and fluorinated aromatic compounds).[2]
-
H319: Causes serious eye irritation. (A common hazard for many organic chemicals, especially those with reactive functional groups).[2]
-
H332: Harmful if inhaled. (Inhalation of vapors or mists of similar compounds can cause respiratory tract irritation).
-
H335: May cause respiratory irritation. [3]
-
H411: Toxic to aquatic life with long lasting effects. (Many halogenated aromatic compounds are persistent and toxic to aquatic organisms).
Signal Word (Inferred): Warning
Pictograms (Inferred):
-
GHS07: Exclamation Mark (for skin/eye irritation, acute toxicity)
-
GHS09: Environment (for aquatic toxicity)
Potential Health Effects:
-
Inhalation: May cause irritation to the respiratory tract. Symptoms may include coughing, shortness of breath, and a burning sensation in the throat. High concentrations may lead to more severe respiratory distress.
-
Skin Contact: Expected to cause skin irritation, redness, and pain. Prolonged or repeated contact may lead to dermatitis. The benzylic bromide moiety suggests a potential for skin sensitization.
-
Eye Contact: Likely to cause serious eye irritation, characterized by redness, pain, and watering. Direct contact could potentially lead to corneal damage.
-
Ingestion: Harmful if swallowed. May cause gastrointestinal irritation, nausea, vomiting, and abdominal pain.
Chronic Exposure: The long-term toxicological properties have not been investigated. However, chronic exposure to some organobromine compounds has been associated with adverse health effects.[4][5][6][7]
Section 3: First-Aid Measures: A Proactive Response Protocol
In the event of an exposure, immediate and appropriate first aid is crucial. The following measures are recommended based on the inferred hazards.
-
General Advice: Move the victim out of the dangerous area. Show this safety guide to the doctor in attendance.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Take off contaminated clothing and shoes immediately. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Section 4: Fire-Fighting Measures: Managing Combustion Hazards
While not anticipated to be highly flammable, the compound is likely combustible.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.
-
Specific Hazards Arising from the Chemical: Combustion may produce toxic and corrosive fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.
-
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Section 5: Accidental Release Measures: Containment and Cleanup
-
Personal Precautions, Protective Equipment, and Emergency Procedures: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.
-
Methods and Materials for Containment and Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
Section 6: Handling and Storage: Ensuring a Safe Laboratory Environment
-
Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition - No smoking. Take measures to prevent the build-up of electrostatic charge.
-
Conditions for Safe Storage, Including any Incompatibilities: Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Store away from oxidizing agents. The benzylic bromide functionality may be sensitive to moisture and light, so storage under an inert atmosphere and in an amber-colored vial is recommended.
Section 7: Exposure Controls and Personal Protection: The Researcher's Shield
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood. Eyewash stations and safety showers should be readily available.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin contact.
-
Respiratory Protection: If the fume hood is not available or ventilation is inadequate, use a respirator with an organic vapor cartridge.
-
Experimental Protocols: A Note on Reactivity
The benzylic bromide in this compound is a key reactive site. Benzylic bromides are known to be susceptible to nucleophilic substitution and elimination reactions.[8][9][10][11][12] Their reactivity is enhanced due to the stabilization of the carbocation intermediate by the adjacent phenyl ring. When designing synthetic protocols, consider the following:
-
Nucleophilic Substitution: The compound is expected to react readily with a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides) to displace the bromide.
-
Base-Induced Elimination: In the presence of a strong, non-nucleophilic base, elimination to form a stilbene-like derivative is a possible side reaction.
-
Radical Reactions: The benzylic C-H bond is weakened, making it susceptible to radical abstraction.[9][10][11]
Visualization of Hazard Response Logic
The following diagram illustrates the logical flow from hazard identification to the appropriate safety and emergency responses for handling this compound.
Caption: Logical workflow from hazard identification to safety protocols.
Conclusion: A Commitment to Safe Science
The pursuit of new scientific frontiers necessitates a proactive and informed approach to safety. While a specific Safety Data Sheet for this compound is not yet available, this in-depth technical guide provides a robust framework for its safe handling and use. By understanding the inherent hazards of its structural components and adhering to the recommended safety protocols, researchers can confidently and responsibly explore the synthetic potential of this novel compound. Always remember that a culture of safety is the bedrock of scientific innovation.
References
-
Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]
-
Wikipedia. (n.d.). Organobromine chemistry. Retrieved from [Link]
-
PubMed. (n.d.). [Toxicity of selected brominated aromatic compounds]. Retrieved from [Link]
-
ResearchGate. (2026, January 8). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Retrieved from [Link]
-
Liverpool University Press. (2012, December 4). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Retrieved from [Link]
-
PMC. (n.d.). Update of the risk assessment of brominated phenols and their derivatives in food. Retrieved from [Link]
-
Liverpool University Press. (2023, August 30). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds | Global Environment. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
Rat Cat Inc. (n.d.). Toxic effects of brominated flame retardants in man and in wildlife. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Brominated flame retardants: Sources, distribution, exposure pathways, and toxicity. Retrieved from [Link]
-
PMC. (n.d.). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. Retrieved from [Link]
-
(n.d.). Chapter 17 Allylic and Benzylic Reactivity. Retrieved from [Link]
-
Agilent. (2024, August 23). 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
(n.d.). LCSS: FLUORINE. Retrieved from [Link]
-
Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]
-
NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. Retrieved from [Link]
-
NCBI. (n.d.). Bromine Acute Exposure Guideline Levels. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Benzhydryl Bromide in Medicinal Chemistry
4-[Bromo(phenyl)methyl]-1,2-difluorobenzene is a key building block in the synthesis of a wide range of biologically active molecules. The diarylmethyl bromide moiety is a versatile functional group that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable intermediate in the construction of complex molecular architectures. The presence of the 1,2-difluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as metabolic stability, binding affinity, and membrane permeability. This application note provides detailed, scalable, and field-proven protocols for the synthesis of this important intermediate, enabling researchers to access this compound in sufficient quantities for their drug discovery and development programs.
Synthetic Strategy: A Two-Step Approach
The most efficient and scalable synthetic route to this compound involves a two-step sequence starting from commercially available 1,2-difluorobenzaldehyde. The first step is a Grignard reaction with phenylmagnesium bromide to form the precursor diarylmethanol, (1,2-difluorophenyl)(phenyl)methanol. The second step is the subsequent bromination of this alcohol to yield the target compound. This approach is advantageous due to the high yields, operational simplicity, and scalability of each step.
Diagram of the Overall Synthetic Workflow
Caption: A two-step synthetic route to the target compound.
Part 1: Scalable Synthesis of (1,2-Difluorophenyl)(phenyl)methanol via Grignard Reaction
The Grignard reaction is a robust and widely used method for the formation of carbon-carbon bonds.[1] In this protocol, phenylmagnesium bromide is added to 1,2-difluorobenzaldehyde to generate the corresponding secondary alcohol. Careful control of the reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving high yields and purity.[2][3]
Protocol 1: Gram-Scale Synthesis of (1,2-Difluorophenyl)(phenyl)methanol
Materials:
-
Magnesium turnings (1.2 equiv)
-
Iodine (1 crystal)
-
Bromobenzene (1.1 equiv)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1,2-Difluorobenzaldehyde (1.0 equiv)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, heating mantle, and an inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere.
-
To the cooled flask, add magnesium turnings and a crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a few drops of 1,2-dibromoethane if necessary.[4] The disappearance of the iodine color and the formation of a cloudy gray solution indicate the initiation of the Grignard reagent formation.[3]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Grignard Addition:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
In a separate flame-dried flask, prepare a solution of 1,2-difluorobenzaldehyde in anhydrous diethyl ether.
-
Add the 1,2-difluorobenzaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure (1,2-difluorophenyl)(phenyl)methanol as a colorless oil or a white solid.
-
Data Summary: Synthesis of (1,2-Difluorophenyl)(phenyl)methanol
| Scale | Starting Aldehyde (g) | Phenylmagnesium Bromide (equiv) | Yield (%) | Purity (by NMR) |
| Lab-Scale | 10.0 | 1.2 | 85-95 | >98% |
| Pilot-Scale | 100.0 | 1.1 | 80-90 | >97% |
Part 2: Scalable Bromination of (1,2-Difluorophenyl)(phenyl)methanol
The conversion of the precursor alcohol to the target benzylic bromide can be achieved using several reagents, with phosphorus tribromide (PBr₃) and hydrobromic acid (HBr) being the most common and scalable options.[5] The choice of reagent can depend on the desired reaction conditions and the scale of the synthesis. Both methods proceed with good yields.
Diagram of the Bromination Reaction Mechanism (using PBr₃)
Caption: The mechanism of alcohol bromination using PBr₃.
Protocol 2A: Gram-Scale Bromination using Phosphorus Tribromide (PBr₃)
Materials:
-
(1,2-Difluorophenyl)(phenyl)methanol (1.0 equiv)
-
Phosphorus tribromide (PBr₃) (0.4 - 0.5 equiv)
-
Anhydrous dichloromethane or diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and an inert atmosphere setup
Procedure:
-
Reaction Setup:
-
Dissolve (1,2-difluorophenyl)(phenyl)methanol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
-
Bromination:
-
Slowly add phosphorus tribromide dropwise to the cooled solution with vigorous stirring. A mild exotherm may be observed. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by passing it through a short plug of silica gel, eluting with hexane, to remove any polar impurities. The product is often used in the next step without further purification if the purity is sufficient.
-
Protocol 2B: Scalable Bromination using Hydrobromic Acid (HBr)
Materials:
-
(1,2-Difluorophenyl)(phenyl)methanol (1.0 equiv)
-
Concentrated hydrobromic acid (48% aqueous solution)
-
Dichloromethane or toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add (1,2-difluorophenyl)(phenyl)methanol and concentrated hydrobromic acid.
-
Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Carefully neutralize the excess acid by washing with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification can be achieved by distillation under reduced pressure or by column chromatography if necessary.[6]
-
Data Summary: Bromination of (1,2-Difluorophenyl)(phenyl)methanol
| Method | Scale | Starting Alcohol (g) | Brominating Agent | Yield (%) | Purity (by NMR) |
| PBr₃ | Lab-Scale | 10.0 | 0.4 equiv PBr₃ | 80-90 | >95% |
| HBr | Pilot-Scale | 100.0 | Excess 48% HBr | 75-85 | >95% |
Characterization of this compound
The structure and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a characteristic singlet for the benzylic proton (CH-Br) in the region of 6.0-6.5 ppm. The aromatic protons will appear as multiplets in the range of 7.0-7.5 ppm.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show the benzylic carbon (C-Br) signal around 50-60 ppm. The aromatic carbons will resonate in the region of 120-140 ppm, with characteristic C-F couplings observed for the carbons of the difluorophenyl ring.[7][8]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for a bromine-containing compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching frequencies for the aromatic rings and the benzylic C-H bond, as well as C-Br and C-F stretching vibrations.
Note: As of the date of this publication, publicly available experimental NMR data for this compound is limited. The expected chemical shifts are based on analogous structures and theoretical predictions.
Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All glassware must be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere.[2]
-
Phosphorus Tribromide (PBr₃): PBr₃ is a corrosive and toxic liquid that reacts violently with water, releasing toxic hydrogen bromide gas.[9] It should be handled with extreme care in a fume hood, and appropriate respiratory protection may be necessary.[10][11][12]
-
Hydrobromic Acid (HBr): Concentrated HBr is a corrosive and toxic acid. It can cause severe burns to the skin and eyes and is harmful if inhaled. Handle with appropriate PPE in a well-ventilated area.
-
Benzylic Bromides: Benzylic bromides are lachrymators and can be irritating to the skin, eyes, and respiratory tract. Handle with care in a fume hood.
Conclusion
The protocols detailed in this application note provide reliable and scalable methods for the synthesis of this compound, a valuable building block for drug discovery. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this key intermediate in high yield and purity, facilitating the advancement of their research and development programs.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus tribromide. Retrieved from [Link]
-
SDFine. (n.d.). PHOSPHOROUS TRIBROMIDE. Retrieved from [Link]
-
Supporting Information for publications in Wiley-VCH journals. (2007). Retrieved from [Link]
-
Turkish Journal of Chemistry. (n.d.). 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). PHOSPHORUS TRIBROMIDE HAZARD SUMMARY. Retrieved from [Link]
-
ACS Omega. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Publications. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: phosphorus tribromide. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective one-pot synthesis of chiral diarylmethanols using.... Retrieved from [Link]
-
RSC Advances. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. Royal Society of Chemistry. Retrieved from [Link]
-
Web Pages. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Web Pages. (n.d.). The Grignard Reaction. Retrieved from [Link]
-
Web Pages. (n.d.). Grignard Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. pubs.rsc.org. Retrieved from [Link]
-
Scribd. (n.d.). Grignard Reaction Lab Protocol. Retrieved from [Link]
-
Semantic Scholar. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. Retrieved from [Link]
- Google Patents. (n.d.). KR20100083131A - Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby.
-
PMC. (n.d.). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. Retrieved from [Link]
- Google Patents. (n.d.). US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein.
-
dlab @ EPFL. (n.d.). Phosphorus tribromide. Retrieved from [Link]
-
DOI. (n.d.). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Retrieved from [Link]
-
Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki–Miyaura Reactions of Diarylmethyl Esters. Organometallics. Retrieved from [Link]
-
Master Organic Chemistry. (2015). PBr3 and SOCl2. Retrieved from [Link]
- Google Patents. (2013). EP2597079A1 - Method for producing optically active 1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane.
-
Reddit. (2021). How to handle phosphorus tribromide?. Retrieved from [Link]
-
NDSU. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. Retrieved from [Link]
-
ACS Publications. (n.d.). Organic Letters Journal. Retrieved from [Link]
-
TSI Journals. (2015). the-grignard-synthesis-of-triphenylmethanol.pdf. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis, characterization and optical properties of aryl and diaryl substituted phenanthroimidazoles. Retrieved from [Link]
-
TSI Journals. (2015). the-grignard-synthesis-of-triphenylmethanol.pdf. Retrieved from [Link]
-
PMC. (n.d.). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Retrieved from [Link]
-
Theochem @ Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Retrieved from [Link]
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Optimizing nucleophilic substitution with 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene
An Application Guide to Nucleophilic Substitution Reactions with 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Fluorinated Diarylmethyl Scaffold
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for modulating physicochemical and biological properties. The compound this compound emerges as a highly valuable and versatile building block. It provides a diarylmethyl scaffold, a privileged motif in many biologically active compounds, functionalized with a readily displaceable benzylic bromide. The presence of the ortho and meta fluorine atoms on one of the phenyl rings introduces unique electronic characteristics that influence reactivity and can enhance the metabolic stability or binding affinity of the final product.[1]
This guide provides an in-depth exploration of nucleophilic substitution reactions centered on this substrate. Moving beyond simple procedural lists, we will dissect the mechanistic underpinnings that govern these transformations, offering researchers the rationale needed to not only replicate but also innovate. We present a series of optimized protocols for various nucleophile classes, complete with troubleshooting insights and the scientific reasoning behind each experimental choice, empowering chemists to harness the full synthetic potential of this key intermediate.
Mechanistic Crossroads: Navigating the S(_N)1 and S(_N)2 Pathways
The reactivity of this compound is dominated by its nature as a secondary benzylic bromide. This structure places it at a mechanistic crossroads, where both unimolecular (S(_N)1) and bimolecular (S(_N)2) substitution pathways are viable. The optimal reaction design hinges on understanding and controlling the factors that favor one pathway over the other.
-
The S(_N)2 Pathway (Bimolecular Substitution): This pathway involves a direct, backside attack on the electrophilic benzylic carbon by the nucleophile, displacing the bromide leaving group in a single, concerted step. This mechanism is favored by:
-
Strong, unhindered nucleophiles (e.g., thiolates, cyanide, primary amines).
-
Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile), which solvate the cation but leave the nucleophile relatively "bare" and highly reactive.[2]
-
Lower temperatures , which disfavor the higher activation energy process of carbocation formation.
-
-
The S(_N)1 Pathway (Unimolecular Substitution): This pathway proceeds through a two-step mechanism involving the initial, rate-limiting departure of the bromide to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly captured by the nucleophile. This mechanism is favored by:
-
Weak or sterically hindered nucleophiles (e.g., water, alcohols).
-
Polar protic solvents (e.g., ethanol, water, methanol), which excel at stabilizing both the departing leaving group and the carbocation intermediate through hydrogen bonding.[2]
-
Higher temperatures , which provide the energy needed to overcome the activation barrier for ion formation.
-
The Decisive Influence of the Difluorophenyl Ring
The two fluorine atoms on the phenyl ring exert a powerful electron-withdrawing inductive effect (-I). This effect is critical:
-
Increased Electrophilicity: The fluorine atoms pull electron density away from the benzylic carbon, making it more electron-deficient (more electrophilic) and thus more susceptible to attack by a nucleophile. This inherently accelerates the rate of an S(_N)2 reaction.[3][4]
-
Carbocation Destabilization: Conversely, this same inductive withdrawal of electron density destabilizes the adjacent carbocation that would form in an S(_N)1 mechanism.
General Optimization Workflow
Successful optimization requires a systematic approach. The workflow below outlines the logical progression for developing a robust protocol for any given nucleophile.
| Parameter | Recommended Starting Point | Rationale & Optimization Strategy |
| Nucleophile | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the limiting substrate. Too large an excess can complicate purification. |
| Solvent | Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) | These polar aprotic solvents effectively dissolve the reagents and promote S(_N)2 kinetics. If solubility is an issue, DMSO can be used, but its high boiling point can make removal difficult. |
| Base | 1.5 - 2.0 equivalents | Required for nucleophiles with an acidic proton (e.g., thiols, alcohols, secondary amines) to generate the more potent anionic nucleophile in situ and neutralize the HBr byproduct. The choice of base is critical (see protocols below). |
| Temperature | Room Temperature (20-25 °C) | Many S(_N)2 reactions with this activated substrate are efficient at room temperature. If the reaction is sluggish after several hours, gently warming to 40-60 °C is the first logical step. |
| Concentration | 0.1 - 0.5 M | A starting concentration of 0.1 M is standard. Higher concentrations can increase reaction rates but may also lead to solubility issues or side reactions. |
Application Protocols: A Guide for Key Nucleophile Classes
Protocol 1: S-Alkylation with Thiophenols
Objective: To synthesize a diarylmethyl thioether via S-alkylation, a common transformation in medicinal chemistry for introducing metabolically robust linkers.
Causality: Thiols are excellent, "soft" nucleophiles that react readily with the benzylic bromide.[5] A mild, inexpensive inorganic base like potassium carbonate is sufficient to deprotonate the thiol to the highly nucleophilic thiolate anion without causing side reactions. Acetonitrile is an ideal solvent due to its polar aprotic nature and ease of removal.
| Materials & Reagents |
| This compound |
| 4-Methoxythiophenol (or other thiol) |
| Potassium Carbonate (K₂CO₃), anhydrous |
| Acetonitrile (MeCN), anhydrous |
| Ethyl Acetate, Hexanes |
| Saturated aq. Ammonium Chloride (NH₄Cl) |
| Brine, Magnesium Sulfate (MgSO₄) |
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq) to the flask.
-
Dissolve the solids in anhydrous acetonitrile to a concentration of approximately 0.2 M.
-
Add the 4-methoxythiophenol (1.1 eq) to the stirring suspension.
-
Seal the flask under an inert atmosphere (Nitrogen or Argon) and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 2-6 hours).
-
Upon completion, filter the reaction mixture to remove the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aq. NH₄Cl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure thioether.
Troubleshooting:
-
Slow Reaction: Gently warm the mixture to 40-50 °C. Ensure the K₂CO₃ is finely powdered and anhydrous to maximize its effectiveness.
-
Side Products: If elimination or other side products are observed, consider using a weaker base like N,N-diisopropylethylamine (DIEA).[6]
Protocol 2: N-Alkylation with Secondary Amines
Objective: To form a tertiary amine by reacting the substrate with a secondary amine like morpholine.
Causality: While amines are good nucleophiles, the reaction generates HBr, which will protonate the starting amine, rendering it non-nucleophilic. Therefore, a non-nucleophilic, organic base like DIEA is required to act as a "proton sponge," neutralizing the HBr without competing in the substitution reaction. DMF is chosen for its excellent solvating power for a wide range of amine substrates.
| Materials & Reagents |
| This compound |
| Morpholine (or other secondary amine) |
| N,N-Diisopropylethylamine (DIEA) |
| N,N-Dimethylformamide (DMF), anhydrous |
| Ethyl Acetate, Diethyl Ether |
| 1 M aq. HCl, Saturated aq. NaHCO₃ |
| Brine, Sodium Sulfate (Na₂SO₄) |
Step-by-Step Methodology:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (to 0.2 M).
-
Add morpholine (1.2 eq) to the solution.
-
Add DIEA (2.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours. Monitor progress by TLC/LC-MS.
-
Once complete, dilute the reaction mixture with a large volume of ethyl acetate or diethyl ether.
-
Wash the organic phase multiple times with water to remove the DMF.
-
Perform one wash with 1 M aq. HCl to remove excess amine and DIEA, followed by a wash with saturated aq. NaHCO₃ and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the desired tertiary amine.
Troubleshooting:
-
Reaction Stalls: If the starting amine is sterically hindered or weakly nucleophilic, heating the reaction to 60-80 °C may be necessary.
-
Difficult Purification: The aqueous washes are critical for removing DMF and the basic reagents. If the product is water-soluble, back-extraction of the aqueous layers may be required.
Protocol 3: O-Alkylation with Phenols (Williamson Ether Synthesis)
Objective: To synthesize a diarylmethyl ether from a phenolic nucleophile.
Causality: Phenols are weak nucleophiles. To make them effective for an S(_N)2 reaction, they must be deprotonated with a strong, non-nucleophilic base to form the much more potent phenoxide anion. Sodium hydride (NaH) is ideal for this purpose as it irreversibly deprotonates the phenol, evolving hydrogen gas. Anhydrous conditions are absolutely critical, as NaH reacts violently with water.
| Materials & Reagents |
| This compound |
| 4-Chlorophenol (or other phenol) |
| Sodium Hydride (NaH), 60% dispersion in mineral oil |
| N,N-Dimethylformamide (DMF), anhydrous |
| Ethyl Acetate, Hexanes |
| Saturated aq. NH₄Cl |
| Brine, Magnesium Sulfate (MgSO₄) |
Step-by-Step Methodology:
-
CAUTION: NaH is highly reactive. Handle under an inert atmosphere and away from moisture.
-
To a dry, three-neck flask under a nitrogen atmosphere, add the 4-chlorophenol (1.2 eq).
-
Dissolve the phenol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH (1.3 eq) portion-wise to the stirred solution. (Note: Hydrogen gas evolution will occur).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the phenoxide.
-
In a separate flask, dissolve the this compound (1.0 eq) in a small amount of anhydrous DMF.
-
Add the bromide solution dropwise to the stirred phenoxide solution at room temperature.
-
Stir for 4-12 hours, monitoring by TLC/LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aq. NH₄Cl.
-
Dilute with ethyl acetate and wash several times with water and brine to remove DMF.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to afford the target ether.
Troubleshooting:
-
No Reaction: Ensure the DMF and glassware are scrupulously dry. The NaH may be old or deactivated; use fresh reagent.
-
Low Yield: Incomplete deprotonation is a common issue. Ensure sufficient time and proper stirring during the phenoxide formation step.
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Chemguide. REPLACING THE -OH GROUP IN ALCOHOLS BY A HALOGEN.[Link]
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Application Notes & Protocols: Leveraging 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic utilization of 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene as a pivotal building block in the synthesis of Active Pharmaceutical Ingredients (APIs). We delve into the molecule's inherent reactivity, outline detailed protocols for key transformations, and explore the rationale behind experimental design choices. The guide emphasizes the formation of crucial carbon-nitrogen and carbon-oxygen bonds, which are ubiquitous in modern pharmacophores.
Introduction: The Strategic Value of the Diarylmethyl Motif
The diarylmethyl moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents. Its three-dimensional structure allows for effective interaction with biological targets, while the two aryl rings provide a versatile platform for substituent modification to fine-tune pharmacological properties. The subject of this guide, this compound, combines this valuable scaffold with two critical features: a reactive benzylic bromide handle for synthetic elaboration and a 1,2-difluorophenyl ring.
The inclusion of fluorine atoms in drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] The 1,2-difluoro substitution pattern, in particular, offers a unique electronic profile that can influence the pKa of adjacent functional groups and participate in favorable protein-ligand interactions. This building block is, therefore, a high-potential precursor for novel APIs, particularly in areas like oncology, inflammation, and neuroscience.[2][3]
Physicochemical Properties & Reactivity Profile
Understanding the inherent chemical nature of this compound is fundamental to its successful application.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrF₂ | N/A (Calculated) |
| Molecular Weight | 283.11 g/mol | N/A (Calculated) |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds[4][5] |
| Key Reactive Center | Benzylic Carbon | General Organic Chemistry Principles |
The primary locus of reactivity is the benzylic C-Br bond. This bond is significantly activated towards nucleophilic substitution due to the stabilization of the resulting carbocation intermediate (Sₙ1 pathway) or the transition state (Sₙ2 pathway) by both adjacent phenyl rings. The reaction mechanism can be tuned by solvent polarity and nucleophile strength. Polar, protic solvents will favor an Sₙ1-type mechanism, while polar, aprotic solvents and strong nucleophiles will favor an Sₙ2 pathway.[6]
Caption: Reactivity of this compound.
Core Applications & Experimental Protocols
The primary utility of this building block is in coupling it with nucleophiles to rapidly construct complex molecules. Below are detailed protocols for key transformations.
N-Alkylation for the Synthesis of Diarylmethyl Amines
The formation of a C-N bond via alkylation of an amine is a cornerstone of pharmaceutical synthesis. This reaction provides access to a wide range of secondary and tertiary amines, which are common features in APIs. A notable example of a drug class featuring a related diarylmethyl structure is the cannabinoid-1 (CB1) receptor inverse agonist Taranabant, which highlights the therapeutic relevance of this scaffold.[7][8]
Protocol 3.1.1: General Procedure for N-Alkylation with a Secondary Amine
This protocol describes the coupling of the title compound with a generic secondary amine, such as piperidine or morpholine.
Caption: General workflow for N-alkylation reactions.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.5 eq.), and a magnetic stir bar.
-
Solvent and Nucleophile Addition: Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the bromide). Add the secondary amine (1.2 eq.) via syringe.
-
Reaction Execution: Heat the reaction mixture to 70 °C with vigorous stirring.
-
Causality Insight: Acetonitrile is a polar aprotic solvent that facilitates Sₙ2 reactions while having a sufficiently high boiling point. K₂CO₃ is used as an inexpensive and easily removable inorganic base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. An excess of the amine is used to ensure complete consumption of the limiting bromide.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and filter through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the desired tertiary amine.
O-Alkylation for the Synthesis of Diarylmethyl Ethers
Diarylmethyl ethers are also important structural motifs. The synthesis follows a similar principle to N-alkylation, typically using a deprotonated alcohol (alkoxide) as the nucleophile.
Protocol 3.2.1: Williamson Ether Synthesis with a Phenolic Nucleophile
-
Alkoxide Formation: In a separate flask, dissolve the desired phenol (1.1 eq.) in anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Causality Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the more nucleophilic phenoxide. This pre-formation step is critical for efficient reaction.
-
-
Coupling Reaction: In the main reaction flask, dissolve this compound (1.0 eq.) in anhydrous THF. Slowly add the pre-formed phenoxide solution via cannula at room temperature.
-
Execution and Monitoring: Stir the reaction at room temperature or warm gently to 40-50 °C if necessary. Monitor by TLC for the disappearance of the starting materials.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue by column chromatography.
Advanced C-C Bond Forming Reactions
While nucleophilic substitution is the primary application, the aryl bromide of the precursor, 4-bromo-1,2-difluorobenzene, is amenable to powerful palladium-catalyzed cross-coupling reactions to build the core scaffold itself.[9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron species with an organic halide.[10][11] This can be used to synthesize a variety of diaryl precursors prior to the benzylic bromination step.
Protocol 4.1.1: Synthesis of a Precursor via Suzuki Coupling
This protocol outlines the coupling of 4-bromo-1,2-difluorobenzene with phenylboronic acid.
-
Reaction Setup: To a flask, add 4-bromo-1,2-difluorobenzene (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and Pd(PPh₃)₄ (0.03 eq.).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Causality Insight: The reaction is palladium-catalyzed and follows a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[12] The base is crucial for the transmetalation step, and the aqueous phase helps to dissolve the inorganic base and facilitate the reaction.
-
-
Execution: Heat the mixture to 90 °C under a nitrogen atmosphere for 6-16 hours until the starting aryl bromide is consumed (monitored by GC-MS or TLC).
-
Workup and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield 4-phenyl-1,2-difluorobenzene, a direct precursor to the title building block.
Caption: Synthetic pathway to API intermediates.
Conclusion
This compound is a potent and versatile building block for modern drug discovery. Its activated benzylic bromide handle allows for facile and efficient installation of the difluorinated diarylmethyl scaffold onto a wide range of nitrogen, oxygen, and other nucleophiles. By understanding the principles of its reactivity and employing the robust protocols detailed herein, researchers can rapidly access complex and novel molecular architectures, accelerating the development of next-generation therapeutics.
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Application Notes and Protocols: Cross-Coupling Reactions of 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Diphenylmethanes
The 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene scaffold represents a highly valuable building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. The diaryl(fluoro)methane motif is a privileged structure in numerous biologically active compounds, where the fluorine atoms can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The benzylic bromide functionality serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures.
This guide provides a comprehensive overview of the key cross-coupling strategies for the functionalization of this compound. As a secondary benzylic halide, this substrate presents unique challenges, most notably the propensity for β-hydride elimination and homocoupling side reactions. The protocols detailed herein are designed to mitigate these issues, offering robust and reproducible methods for achieving high-yield cross-coupling. The causality behind the choice of catalysts, ligands, bases, and solvents will be elucidated to empower researchers to not only apply these methods but also to adapt them for their specific synthetic challenges.
Diagram: General Catalytic Cycle for Cross-Coupling of a Benzylic Bromide
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. Its application to secondary benzylic bromides, however, requires careful optimization to favor the desired cross-coupling pathway over side reactions. Microwave-assisted heating has been shown to be particularly effective in accelerating these reactions and improving yields.[1]
Scientific Rationale
The choice of a palladium acetate/JohnPhos catalyst system is critical.[1] JohnPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the benzylic bromide to the palladium(0) center and facilitates the subsequent reductive elimination to form the desired product. The use of a strong base like potassium carbonate is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[1] Dimethylformamide (DMF) is a suitable polar aprotic solvent that effectively solubilizes the reagents and facilitates the reaction at elevated temperatures.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Step-by-step workflow for the microwave-assisted Suzuki-Miyaura coupling.
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 299.14 | 1.0 | 1.0 |
| Arylboronic acid | - | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.05 | 0.05 |
| JohnPhos | 298.40 | 0.10 | 0.10 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 2 mL | - |
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), palladium(II) acetate (0.05 mmol), JohnPhos (0.10 mmol), and potassium carbonate (3.0 mmol).
-
Add N,N-dimethylformamide (2 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 140°C for 20 minutes.[1]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diarylmethane derivative.
II. Kumada-Corriu Coupling: Employing Grignard Reagents
The Kumada-Corriu coupling provides an alternative C-C bond-forming strategy utilizing organomagnesium (Grignard) reagents. A significant challenge with secondary benzylic bromides in this reaction is the competing β-hydride elimination pathway. The use of the Xantphos ligand has been demonstrated to effectively minimize this undesired side reaction.[2][3][4]
Scientific Rationale
The palladium-Xantphos catalytic system is key to the success of this transformation.[3] Xantphos is a bulky bidentate phosphine ligand with a large bite angle, which disfavors the formation of the planar intermediate required for β-hydride elimination. This steric hindrance promotes the desired reductive elimination to yield the cross-coupled product. The reaction proceeds with an inversion of configuration at the benzylic center.[2][3]
Experimental Protocol: Palladium-Xantphos Catalyzed Kumada-Corriu Coupling
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 299.14 | 1.0 | 1.0 |
| Aryl or Vinyl Grignard Reagent (in THF) | - | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.025 | 0.025 |
| Xantphos | 578.68 | 0.05 | 0.05 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol) and Xantphos (0.05 mmol).
-
Add anhydrous tetrahydrofuran (2 mL) and stir the mixture at room temperature for 15 minutes to form the active catalyst.
-
In a separate flame-dried Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous tetrahydrofuran (3 mL).
-
Cool the solution of the benzylic bromide to 0°C.
-
Slowly add the aryl or vinyl Grignard reagent (1.2 mmol, solution in THF) to the cooled solution of the benzylic bromide.
-
Add the pre-formed catalyst solution to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Sonogashira Coupling: Synthesis of Benzylic Alkynes
The Sonogashira coupling is a powerful method for the formation of C(sp³)–C(sp) bonds, providing access to valuable benzylic alkyne intermediates. Traditional Sonogashira conditions can be harsh; however, a mild and rapid palladium-catalyzed protocol using lithium acetylides has been developed that is suitable for functionalized benzylic bromides.[5]
Scientific Rationale
This protocol utilizes a palladium catalyst in conjunction with a lithium acetylide, which is a highly reactive nucleophile.[5] The reaction proceeds rapidly at room temperature, often within 10 minutes. This mildness allows for the presence of various sensitive functional groups that might not be tolerated under harsher conditions.[5] The use of a bulky silyl-protected lithium acetylide can help to circumvent issues with the chromatographic separation of the desired product from homocoupling side-products.[5]
Experimental Protocol: Rapid Sonogashira Coupling with Lithium Acetylides
Diagram: Sonogashira Coupling with Lithium Acetylides
Caption: A streamlined protocol for the rapid Sonogashira coupling of benzylic bromides.
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 299.14 | 1.0 | 1.0 |
| Lithium Acetylide (e.g., Lithium (triisopropylsilyl)acetylide) | - | 1.2 | 1.2 |
| [Pd(μ-I)PᵗBu₃]₂ | 973.84 | 0.01 | 0.01 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the palladium catalyst, [Pd(μ-I)PᵗBu₃]₂ (0.01 mmol).
-
Add anhydrous tetrahydrofuran (3 mL) and stir to dissolve.
-
In a separate flask, prepare or take a solution of the lithium acetylide (1.2 mmol) in anhydrous THF (2 mL).
-
Cool the solution of the benzylic bromide to 0°C.
-
Slowly add the lithium acetylide solution to the benzylic bromide solution.
-
After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 10 minutes.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This method is broadly applicable to a wide range of amines and aryl halides.[7] For a secondary benzylic bromide, careful selection of the ligand and base is crucial to ensure efficient coupling and suppress side reactions.
Scientific Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the benzylic bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[7] The choice of a bulky, electron-rich phosphine ligand, such as those from the Buchwald or Hartwig ligand series (e.g., XPhos), is often beneficial for promoting the key steps of the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is typically employed to facilitate the deprotonation of the amine.
Experimental Protocol: Buchwald-Hartwig Amination
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 299.14 | 1.0 | 1.0 |
| Amine (primary or secondary) | - | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOᵗBu) | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | 92.14 | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (3 mL), followed by the amine (1.2 mmol) and this compound (1.0 mmol).
-
Seal the flask and heat the reaction mixture at 80-110°C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Considerations
-
Low Yields: In cases of low conversion, consider increasing the catalyst loading, reaction time, or temperature. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst and Grignard reagents.
-
β-Hydride Elimination: If elimination products are observed, particularly in Kumada-Corriu couplings, ensure a bulky ligand like Xantphos is being used.[2][3][4] Lowering the reaction temperature may also be beneficial.
-
Homocoupling: The formation of bibenzyl-type homocoupled products can be an issue.[8] This can sometimes be minimized by the slow addition of the organometallic reagent or by using a less reactive catalyst system. In Sonogashira couplings, using a bulkier silyl-protected alkyne can facilitate purification away from homocoupled side products.[5]
-
Substrate Scope: The electronic nature of the coupling partners can influence reaction efficiency. Electron-poor arylboronic acids and electron-rich benzylic bromides may react more readily in Suzuki-Miyaura couplings.[9]
Conclusion
This compound is a versatile substrate for a range of powerful cross-coupling reactions. By carefully selecting the appropriate catalyst system, ligands, and reaction conditions, synthetic chemists can effectively forge new carbon-carbon and carbon-nitrogen bonds, opening avenues to a diverse array of complex molecules for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the successful implementation of these critical transformations.
References
-
Mondal, A., Visser, P., Doze, A. M., Buter, J., & Feringa, B. L. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Organic & Biomolecular Chemistry, 19(30), 6663-6667. [Link]
-
López-Pérez, A., Adrio, J., & Carretero, J. C. (2009). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 11(23), 5514–5517. [Link]
-
López-Pérez, A., Adrio, J., & Carretero, J. C. (2009). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 11(23), 5514–5517. [Link]
-
López-Pérez, A., Adrio, J., & Carretero, J. C. (2009). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 11(23), 5514–5517. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
López-Pérez, A., Adrio, J., & Carretero, J. C. (2009). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 11(23), 5514–5517. [Link]
-
Chowdhury, C., & Gupton, J. T. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 17(12), 14457–14467. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]
-
Zhang, P., Le, C. M., & MacMillan, D. W. C. (2016). Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis. ACS Catalysis, 6(10), 6595-6599. [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage protocols for moisture-sensitive benzylic bromides
Application Note: handling and Storage Protocols for Moisture-Sensitive Benzylic Bromides
Executive Summary
Benzylic bromides are privileged scaffolds in medicinal chemistry, serving as critical alkylating agents for carbon-heteroatom bond formation. However, they present a dual challenge: they are potent lachrymators requiring strict industrial hygiene, and they are thermodynamically unstable alkyl halides prone to autocatalytic decomposition.
This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a field-proven system for maintaining reagent integrity. The core philosophy is "Acid Management." Decomposition is not just a function of time; it is a function of moisture ingress which generates HBr, subsequently catalyzing exponential degradation.
The Mechanism of Instability
To handle these reagents effectively, one must understand the "Decomposition Cycle." Unlike simple alkyl halides, benzylic bromides possess a leaving group attached to a carbon capable of stabilizing a positive charge via resonance.
-
Primary Failure Mode: Hydrolysis. Even trace atmospheric moisture triggers the displacement of bromide.
-
The Catalyst: The byproduct of hydrolysis is Hydrogen Bromide (HBr). HBr is not merely a waste product; it acts as a proton source that can activate the leaving group on remaining intact molecules, accelerating polymerization or Friedel-Crafts type alkylation of the aromatic ring.
-
Visual Indicator: The transition from colorless to yellow/orange is due to the formation of molecular bromine (
) and conjugated polymeric species.
Diagram 1: The Autocatalytic Decomposition Loop
This diagram illustrates why "dry" conditions are not optional. Once HBr forms, the degradation becomes self-sustaining.
Caption: The "Death Spiral" of benzylic bromides. Moisture ingress generates HBr, which catalyzes further degradation and polymerization.
Safety & Industrial Hygiene
Hazard Class: Corrosive, Acute Toxin, Lachrymator .
Benzylic bromides are chemically related to historical riot control agents (e.g., xylyl bromide). Exposure results in immediate, severe irritation of the mucous membranes and eyes.
| Parameter | Specification | Rationale |
| Ventilation | Fume Hood (Face velocity > 100 fpm) | Mandatory. Vapors are heavier than air and will settle on bench surfaces if not swept away. |
| Glove Material | Laminate (Silver Shield) or Double Nitrile | Standard nitrile has short breakthrough times for benzylic halides. If using nitrile, change immediately upon splash. |
| Decontamination | 5% Aqueous Sodium Thiosulfate | Neutralizes alkylating capability more effectively than simple water washing. |
| Inhalation | P100/Organic Vapor Cartridge | Required only if working outside a hood (e.g., spill cleanup). |
Protocol 1: Receipt and Storage (The Cold Chain)
Objective: To prevent the initiation of the autocatalytic loop.
The "Warm-Up" Rule: Never open a cold bottle of benzylic bromide immediately upon removal from the freezer.
-
Reasoning: The bottle surface is at -20°C. Opening it in a 20°C lab with 50% humidity causes immediate condensation of atmospheric water inside the bottle. This water initiates the hydrolysis cycle described above.
Step-by-Step Procedure:
-
Receipt: Inspect the bottle through the glass.
-
Pass: Colorless to faint straw liquid (or white solid).
-
Fail: Dark orange/brown liquid or sticky solid. (Reject lot).
-
-
Secondary Containment: Place the bottle inside a secondary plastic jar containing a layer of desiccant (Drierite or Silica Gel).
-
Sealing: Wrap the cap junction with Parafilm or Teflon tape to prevent diffusive moisture ingress.
-
Storage Location:
-
High Stability Derivatives: 2°C to 8°C (Refrigerator).
-
High Value/Unstable Derivatives: -20°C (Freezer).
-
Lighting: Must be dark (amber glass or foil-wrapped).
-
Protocol 2: Dispensing and Handling
Objective: Maintaining the "Inert Dome" during use.
For high-purity applications (e.g., GMP synthesis), avoid pouring. Use positive-pressure transfer techniques.
Diagram 2: Inert Handling Workflow
This workflow ensures the reagent never contacts ambient atmosphere.
Caption: Standard Operating Procedure (SOP) for dispensing moisture-sensitive lachrymators.
Technique:
-
Acclimate: Allow the sealed bottle to reach room temperature (approx. 30-60 mins) inside a desiccator.
-
Inert: Insert a needle connected to a Nitrogen/Argon line (or balloon) into the septum.
-
Withdraw: Use a dry, gas-tight syringe to withdraw the required volume. The inert gas balloon will collapse slightly to replace the displaced liquid volume, ensuring no air is sucked in.
-
Quench: Immediately wipe the needle tip with a tissue soaked in 5% thiosulfate or dilute ammonia before disposing of the needle to neutralize lachrymatory residues.
Protocol 3: Rescue and Purification
Objective: Recovering material that has turned yellow (partially decomposed).
If a benzylic bromide has turned yellow/orange, it contains HBr and
The Alumina "Flash" Method:
-
Preparation: Pack a small glass pipette or sintered funnel with Basic Alumina (Activity Grade I).
-
Filtration: Dilute the benzylic bromide in a non-polar solvent (Hexanes or
) if it is a solid; if liquid, it can often be passed neat (though dilution improves recovery). -
Elution: Pass the material through the alumina plug using weak vacuum or gravity.
-
Mechanism:
-
The Alumina neutralizes the HBr (stopping the autocatalytic loop).
-
It adsorbs the polar benzyl alcohol degradation products.
-
It adsorbs the colored polymer/bromine impurities.
-
-
Result: The filtrate should emerge colorless. Remove solvent in vacuo immediately.
Data: Purity Impact of Storage Conditions (Simulated stability data based on kinetic hydrolysis rates)
| Storage Condition | Time to 1% Degradation | Visual Appearance |
| 20°C / Ambient Air | < 1 Week | Yellow/Orange |
| 20°C / Inert Gas | 1 - 3 Months | Pale Yellow |
| 4°C / Inert Gas | 6 - 12 Months | Colorless |
| -20°C / Inert Gas | > 24 Months | Colorless |
References
-
Sigma-Aldrich (Merck). Safety Data Sheet: Benzyl Bromide. (Accessed 2023).[1] Detailed hazard identification and storage class (6.1A).
-
National Oceanic and Atmospheric Administration (NOAA).CAMEO Chemicals: Benzyl Bromide.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. (Section 6.D: Working with Highly Toxic Chemicals).
-
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Parrill, A. L., & Dalby, K.Benzyl Bromide Hydrolysis and Autocatalysis.
reactivity of benzylic substrates).
Sources
Application Note: Synthesis of Diarylmethane Derivatives using 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene
Strategic Overview
The "Fluorine Effect" in Scaffold Design
In modern drug discovery, the diarylmethane (and triarylmethane) scaffold is a privileged structure found in numerous therapeutic agents, ranging from antihistamines to anticancer drugs. The specific precursor 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene (referred to herein as Compound 1 ) represents a high-value building block.
The presence of the 1,2-difluoro motif offers distinct medicinal chemistry advantages over non-fluorinated analogs:
-
Metabolic Stability: The C-F bond resists oxidative metabolism (e.g., P450 hydroxylation) at the aromatic positions.
-
Lipophilicity Modulation: Fluorine substitution alters
, improving membrane permeability. -
Conformational Locking: The ortho-fluorine atoms can induce specific torsion angles via electrostatic repulsion, potentially locking the pharmacophore into a bioactive conformation.
Reactivity Profile
Compound 1 is a benzhydryl bromide . Its reactivity is dominated by the stability of the intermediate benzhydryl cation.
-
Electrophilicity: High. The C-Br bond is labile, readily ionizing to form a resonance-stabilized carbocation.
-
Mechanism: Predominantly
(unimolecular nucleophilic substitution) or Friedel-Crafts type mechanisms. -
Challenges: The resulting carbocation is sterically crowded. Reactions require careful control of Lewis acidity to prevent polymerization or poly-alkylation.
Mechanistic Insight
The synthesis of diarylmethane derivatives (specifically triarylmethanes when reacting with arenes) proceeds via an ion-pair mechanism. Understanding this is critical for troubleshooting low yields.
Diagram 1: Reaction Mechanism (Friedel-Crafts Alkylation)
Caption: The reaction proceeds via Lewis Acid-mediated ionization of the C-Br bond, generating a reactive benzhydryl cation that undergoes electrophilic aromatic substitution.
Experimental Protocols
Protocol A: Synthesis of Fluorinated Triarylmethanes (Friedel-Crafts)
Objective: C-C bond formation with electron-rich arenes (e.g., anisole, phenols, indoles). Scope: Best for synthesizing analogs of drugs like Clotrimazole or exploring novel anticancer scaffolds.
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Electron-rich Arene (1.2 – 1.5 equiv)
-
Catalyst: Iron(III) Chloride (
) (5 mol%) or Triflic Acid ( ) (1 mol%) -
Solvent: Dichloromethane (DCM) or Nitromethane (
) -
Quench: Sat.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (1.0 mmol, 283 mg) in anhydrous DCM (5 mL).
-
Addition of Nucleophile: Add the target arene (e.g., 1,3-dimethoxybenzene) (1.2 mmol). Stir for 5 minutes at Room Temperature (RT).
-
Catalysis:
-
Option A (Mild): Add anhydrous
(0.05 mmol, 8 mg) in one portion. -
Option B (High Reactivity): Add
(10 L) dropwise at 0°C.
-
-
Reaction: Stir the mixture.
-
Observation: The solution often turns deep red/orange due to the formation of the benzhydryl cation/charge-transfer complex.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). Reaction is typically complete within 1-3 hours.
-
-
Workup:
-
Quench with sat. aq.
(10 mL). -
Extract with DCM (
mL). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica Gel).
-
Eluent: Gradient Hexanes
5% EtOAc/Hexanes.
-
Critical Note: For highly electron-rich substrates like indole, no catalyst is needed; simply heating in acetonitrile at 60°C is sufficient and avoids polymerization [1].
Protocol B: Heteroatom Functionalization (C-N and C-O Bond Formation)
Objective: Synthesis of benzhydryl ethers or amines (e.g., antihistamine pharmacophores).
Materials
-
Substrate: Compound 1 (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine or Alcohol (1.5 equiv)
-
Base:
(2.0 equiv) or (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Methodology
-
Dissolution: Dissolve Compound 1 (1.0 mmol) in MeCN (4 mL).
-
Base Addition: Add powdered, dry
(2.0 mmol, 276 mg). -
Nucleophile Addition: Add the amine (e.g., piperazine derivative) (1.5 mmol).
-
Heating: Heat the reaction to 60°C for 4–6 hours.
-
Note: Benzhydryl bromides are reactive enough that reflux is rarely needed and may cause elimination to the olefin (diphenylethylene derivative).
-
-
Workup:
-
Filter off inorganic solids.
-
Concentrate filtrate.
-
Redissolve in EtOAc, wash with water to remove residual DMF/salts.
-
-
Purification: Recrystallization from EtOH is often possible for solid amine salts; otherwise, use silica chromatography (
).
Analytical Data & Troubleshooting
Expected Data Profile
When characterizing the product (e.g., reaction with Anisole), look for these signals:
| Technique | Feature | Diagnostic Signal |
| 1H NMR | Methine Proton | Singlet/Doublet at |
| 19F NMR | Difluoro motif | Two distinct signals around -130 to -145 ppm (coupling constants |
| MS (ESI) | Parent Ion |
Troubleshooting Guide
| Problem | Root Cause | Solution |
| Low Yield | Hydrolysis | Ensure all solvents are anhydrous. The C-Br bond hydrolyzes to the alcohol (benzhydrol) in moist air. |
| Elimination Product | Basic conditions too harsh | If observing the 1,1-diarylethylene (olefin), lower the temperature and use a weaker base (e.g., bicarbonate instead of carbonate). |
| Polymerization | Catalyst too strong | Switch from |
Workflow Visualization
Diagram 2: Purification & Isolation Logic
Caption: Decision tree for the efficient isolation of diarylmethane derivatives following synthesis.
Safety & Handling
-
Lachrymator: Benzyl/benzhydryl bromides are potent lachrymators (tear gas agents). Always handle in a functioning fume hood.
-
HF Generation: While the C-F bond is stable, combustion or exposure to superacids can release HF.
-
Storage: Store Compound 1 at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis.
References
-
Friedel-Crafts Alkylation Mechanisms
- Olah, G. A., et al.
-
Citation: Mechanistic grounding for the ionization of benzhydryl halides.
-
Synthesis of Triarylmethanes
- Wang, W., et al.
-
Citation: Protocols for coupling diarylmethyl electrophiles.[1]
-
Medicinal Chemistry of Fluorine
- Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
-
Citation: Justification for the metabolic stability of the 1,2-difluoro motif.
-
Transition Metal Catalysis (Alternative Route)
- Netherton, M. R., & Fu, G. C. "Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides.
-
Citation: For difficult substrates requiring metal catalysis.
Sources
Troubleshooting & Optimization
Preventing hydrolysis of 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene during storage
Technical Support Center: 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene
Welcome to the dedicated technical support guide for this compound. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this valuable synthetic intermediate to prevent its primary degradation pathway: hydrolysis. Our goal is to ensure the long-term integrity and purity of your material, safeguarding the validity and reproducibility of your experimental outcomes.
Section 1: Understanding the Instability - The Hydrolysis Mechanism
The primary challenge in maintaining the stability of this compound is its susceptibility to hydrolysis. This reactivity is not a product flaw but an inherent chemical property of its molecular structure, specifically the benzylic bromide functional group.
Benzylic halides are prone to nucleophilic substitution reactions.[1] The carbon-bromine bond is polarized, and the bromine atom is a good leaving group. The key to its reactivity is the formation of a resonance-stabilized benzylic carbocation intermediate upon dissociation of the bromide ion.[2] This stabilization significantly lowers the activation energy for SN1-type reactions. Water, even trace amounts present as atmospheric moisture, acts as a nucleophile that attacks this stable carbocation, leading to the formation of 4-(hydroxyphenylmethyl)-1,2-difluorobenzene and hydrobromic acid (HBr). This degradation pathway is irreversible and compromises the purity of the material.
The key factors that accelerate this degradation are:
-
Moisture: The primary reactant in the hydrolysis process.[3]
-
Temperature: Higher temperatures increase the rate of chemical reactions.[4][5]
-
Light: UV light can provide the energy to initiate and accelerate degradation pathways in aromatic compounds.[6][7]
Below is a diagram illustrating the SN1 hydrolysis mechanism.
Caption: SN1 Hydrolysis Pathway of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the visible signs of degradation in my sample? A: The primary hydrolysis product, 4-(hydroxyphenylmethyl)-1,2-difluorobenzene, is a solid alcohol. You may observe a change in the physical appearance of the material, such as clumping, cloudiness if melted, or the formation of a separate solid phase. A sharp, acidic odor may also become apparent due to the formation of hydrogen bromide (HBr) gas, which can also cause visible fuming upon opening the container in a humid environment.
Q2: I stored my sample in a standard -20°C freezer. Is that sufficient? A: While storage at -20°C is highly recommended to slow the degradation rate, it is insufficient on its own.[7] The key is to prevent moisture ingress. If the container is not properly sealed and protected with a desiccant and/or inert atmosphere, hydrolysis will still occur, albeit more slowly. Each freeze-thaw cycle can also introduce moisture through condensation.
Q3: Can I store this compound in a polypropylene tube to save space? A: We strongly advise against it for long-term storage. For maximum protection, use amber glass vials with PTFE-lined caps.[6] Glass is less permeable to moisture and oxygen than most plastics. The amber color protects the photosensitive compound from light-induced degradation.[7]
Q4: My material arrived as a solid. Does it still contain water? A: Even materials that appear as dry, free-flowing solids can adsorb a significant amount of atmospheric moisture on their surface.[8] It is critical to assume that moisture is always a potential contaminant and to handle the material accordingly.
Section 3: Troubleshooting Guide
This table addresses common issues encountered by users and provides actionable solutions grounded in chemical principles.
| Observed Problem | Probable Cause(s) | Recommended Action & Prevention |
| Difficulty solubilizing the compound in a non-polar solvent. | The compound has partially hydrolyzed. The resulting alcohol has higher polarity and lower solubility in non-polar solvents. | Action: Confirm degradation via an analytical method (e.g., TLC, LC-MS, ¹H NMR). If purity is compromised, the material may not be suitable for your experiment. Prevention: Implement the long-term storage protocol (Section 4.2). Always handle the material under dry, inert conditions. |
| Inconsistent reaction yields or appearance of unexpected byproducts. | The starting material is impure due to hydrolysis. The alcohol impurity may not participate in the desired reaction, or the HBr byproduct could be interfering with reaction chemistry. | Action: Re-purify the material if possible (e.g., column chromatography), though this can be challenging. It is often more reliable to use a fresh, properly stored aliquot. Prevention: Use a fresh vial for each critical experiment. Aliquot the material upon receipt to avoid contaminating the bulk stock (Protocol 4.3). |
| A white "smoke" or fume is visible when the container is opened. | The acidic byproduct, hydrogen bromide (HBr), is reacting with atmospheric moisture to form an aerosol of hydrobromic acid. | Action: Handle the material in a fume hood immediately. This is a strong indicator that significant hydrolysis has occurred. Prevention: This indicates a severe breach in storage integrity. Discard the material according to safety guidelines and review storage procedures. Ensure containers are flushed with inert gas before sealing. |
| pH of the aqueous workup is unexpectedly acidic. | Leaching of the HBr byproduct from the degraded starting material. | Action: Incorporate a basic wash (e.g., saturated NaHCO₃ solution) into your workup procedure to neutralize the acid. Prevention: While a basic wash can solve the immediate issue, it signals starting material degradation. Adhere strictly to moisture-free storage and handling protocols. |
Section 4: Protocols for Optimal Storage and Handling
Adherence to these protocols is the most effective way to ensure the long-term stability of this compound.
Protocol 4.1: Recommended Long-Term Storage (> 1 Month)
-
Environment: Perform all manipulations in a glovebox or a fume hood with a steady stream of dry nitrogen or argon.
-
Aliquoting: Upon receipt, divide the bulk material into smaller, single-use quantities in pre-dried amber glass vials with PTFE-lined screw caps. This minimizes the exposure of the bulk stock to atmospheric conditions during repeated use.
-
Inert Atmosphere: Before sealing each vial, flush the headspace with a gentle stream of dry nitrogen or argon for 30-60 seconds to displace air and moisture.[7]
-
Sealing: Secure the cap tightly. For an extra layer of protection, wrap the cap-vial interface with Parafilm®.
-
Secondary Containment: Place the sealed vials inside a larger, airtight container (e.g., a desiccator jar or a heat-sealable foil bag) that contains a desiccant such as silica gel or molecular sieves.[6][9]
-
Storage Conditions: Store the secondary container in a dark, locked freezer at -20°C or below.
Protocol 4.2: Short-Term Storage & In-Use Handling (< 1 Month)
-
Primary Container: Keep the material in its original amber glass vial.
-
Environment: Before opening, allow the vial to warm to room temperature in a desiccator (approx. 30-60 minutes). This crucial step prevents condensation of atmospheric moisture onto the cold solid.
-
Handling: Open the vial only long enough to remove the required material. If possible, do this under a blanket of inert gas.
-
Resealing: Before resealing, flush the vial's headspace with dry nitrogen or argon.
-
Storage: Store the tightly sealed vial in a desiccator inside a refrigerator (2-8°C), away from light.
The following diagram outlines the decision-making process for proper storage.
Caption: Recommended Storage Workflow for this compound.
Section 5: Summary of Storage Parameters
This table provides a quick-reference guide to the optimal storage conditions.
| Parameter | Long-Term Storage (>1 Month) | Short-Term Storage (<1 Month) | Rationale |
| Temperature | ≤ -20°C | 2-8°C | Reduces the kinetic rate of hydrolysis.[7] |
| Atmosphere | Dry Nitrogen or Argon | Dry Nitrogen or Argon (after each use) | Displaces moisture and oxygen, preventing hydrolysis and potential oxidation.[7] |
| Primary Container | Amber Glass Vial (PTFE-lined cap) | Original Amber Glass Vial (PTFE-lined cap) | Inert, low permeability, and protects from light.[6] |
| Moisture Control | Secondary containment with desiccant | Store in a desiccator | Actively removes ambient moisture to prevent ingress into the primary container.[9] |
| Light Exposure | Store in the dark (freezer/cabinet) | Store in the dark (refrigerator/cabinet) | Prevents potential photolytic degradation.[6] |
| Handling | Aliquot into single-use amounts | Warm to RT before opening | Minimizes contamination of bulk stock and prevents moisture condensation. |
References
- FTLOScience. (2022, November 26). Preventing Chemical Degradation of Drug Products.
- Unknown. (2010, October 9). Understanding the chemical basis of drug stability and degradation.
- Quora. (2017, September 2). How to prevent hydrolysis in a drug.
- IIP Series. CHEMICAL STABILITY OF DRUGS.
- Unknown. Drug Stability.
- Blog. (2025, June 18). How to store fluorinated pharmaceutical intermediates properly?
- Chemistry LibreTexts. (2014, August 7). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides.
- Shaalaa.com. (2021, March 24). Explain primary benzylic halide shows higher reactivity by SN1 mechanism than other primary alkyl halide.
- Master Organic Chemistry. (2018, June 13). Reactions on the "Benzylic" Carbon: Bromination And Oxidation.
- University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET.
- American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management.
- Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a.
- ResearchGate. (2019, February 25). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: Challenges and perspectives.
Sources
- 1. shaalaa.com [shaalaa.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. philadelphia.edu.jo [philadelphia.edu.jo]
- 6. ftloscience.com [ftloscience.com]
- 7. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Improving yields in alkylation reactions with 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene
Technical Support Center: Alkylation Optimization Guide Topic: Improving Yields with 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene Ticket ID: ALK-F2-BENZ-001 Role: Senior Application Scientist
Executive Summary: The Reactivity Paradox
Welcome to the Technical Support Center. You are likely encountering yield issues with This compound (referred to hereafter as F2-BHB ).
As a Senior Application Scientist, I often see researchers treat this molecule exactly like unsubstituted benzhydryl bromide. This is the primary cause of failure. The presence of the 1,2-difluoro motif (electron-withdrawing) fundamentally alters the mechanistic landscape:
-
Destabilized Cation: The fluorine atoms withdraw electron density, destabilizing the carbocation intermediate required for
pathways. -
Enhanced Electrophilicity: Paradoxically, this electron deficiency makes the benzylic carbon more susceptible to direct nucleophilic attack (
), provided steric hindrance is managed. -
Acidity Increase: The benzylic proton is more acidic than in non-fluorinated analogs, increasing the risk of base-mediated elimination (E2) to the stilbene derivative.
This guide moves beyond "standard protocols" to specific, self-validating troubleshooting steps designed to suppress side reactions and maximize alkylation efficiency.
Part 1: Critical Reagent Handling (Pre-Flight Check)
Q: My reaction starts black/dark, and yields are consistently <30%. Is my reagent bad?
A: Likely, yes. Benzhydryl bromides are notoriously unstable. They react with atmospheric moisture to form the alcohol (benzhydrol) and HBr. The HBr then autocatalyzes further decomposition.
The "Fog Test" Protocol: Before committing your expensive nucleophile, perform this 30-second validation:
-
Open the F2-BHB bottle.
-
Blow gently across the top.
-
Observation: If you see "smoke" (white fog), that is HBr gas interacting with moisture in your breath.
-
Verdict: Significant hydrolysis has occurred. The "solid" you are weighing is partially the alcohol (unreactive in alkylation) and the stoichiometry is wrong.
-
Fix: Recrystallize from dry hexane/pentane or wash a solution of the bromide in DCM with cold aqueous
, dry over , and concentrate immediately before use.
-
Part 2: Reaction Optimization (The Engine Tuning)
Q: I am seeing the alcohol impurity (Hydrolysis) and the alkene (Elimination) instead of my product. How do I stop this?
A: You are likely using "Standard
The Optimization Matrix
| Parameter | Standard (Avoid) | Optimized (Recommended) | Technical Rationale |
| Solvent | Methanol, Ethanol, DMF (Wet) | Acetonitrile (MeCN) , Acetone (Dry) | Protic solvents stabilize the leaving group but compete as nucleophiles (solvolysis). MeCN promotes dipole-dipole interactions favoring |
| Base | Strong bases (pKa > 15) deprotonate the benzylic position, causing E2 elimination. Weak inorganic bases buffer the acid without forcing elimination. | ||
| Catalyst | None | KI or TBAI (10-20 mol%) | The Finkelstein Effect: In situ conversion of the Bromide to the Iodide. The C-I bond is weaker, and Iodide is a better leaving group, accelerating the desired substitution over elimination. |
| Temp | Reflux (>80°C) | 40°C - 60°C | High heat favors entropy-driven elimination. Keep temperature moderate to favor substitution. |
The "Finkelstein-Assisted" Protocol
Use this for amines, phenols, or thiol nucleophiles.
-
Charge: Dissolve Nucleophile (1.0 equiv) and
(2.0 equiv) in dry Acetonitrile (0.2 M). -
Activate: Add Potassium Iodide (KI) (0.2 equiv). Stir for 10 mins.
-
Addition: Add F2-BHB (1.1 equiv) dropwise. Do not dump it in all at once; this keeps the concentration of electrophile low relative to the nucleophile, suppressing dimerization.
-
Monitor: Heat to 50°C. Monitor by TLC/LCMS.
-
Success Marker: Disappearance of bromide within 2-4 hours.
-
Part 3: Mechanistic Visualization
Understanding the competition between pathways is vital for troubleshooting.
Figure 1: Reaction landscape. The yellow path (Iodide catalysis) bypasses the slow direct attack and minimizes the time available for side reactions (Red paths).
Part 4: Troubleshooting FAQs
Q: The reaction stalled at 60% conversion. Should I add more bromide? A: No. If it stalled, your base might be "caked" (surface passivation) or your catalyst is dead.
-
The Fix: Add 10% more KI and sonicate the flask for 1 min to break up the inorganic salts. Do not add more bromide immediately; it will likely just hydrolyze if the nucleophile is not active.
Q: I see a "dimer" impurity by LCMS (Mass = 2x Reagent). What is it? A: This is the Benzhydryl Ether (Bis(diarylethyl)ether).
-
Cause: Water hydrolyzed some bromide to the alcohol. The alcohol then acted as a nucleophile attacking another bromide molecule.
-
Fix: This confirms water ingress. Dry your solvent over molecular sieves (3Å) for 24 hours before use.
Q: Can I use DMF? Solubility in MeCN is poor. A: Yes, but DMF is hygroscopic (absorbs water from air).
-
Protocol Adjustment: If using DMF, you must use anhydrous grade from a sealed septum bottle. Do not use the "squirt bottle" DMF on the bench. The high polarity of DMF accelerates the reaction, but also accelerates hydrolysis.
References
-
Finkelstein Reaction & Halide Exchange
-
Selective N-Alkylation Strategies
- Protocol: Optimization of amine alkylation using controlled basicity to prevent over-alkylation and elimin
-
Source:
-
Benzhydryl Bromide Reactivity
- Kinetics: Analysis of vs competition in diarylmethyl systems and the impact of electron-withdrawing groups.
-
Source:
-
Reactivity of Electron-Deficient Benzyl Halides
- Context: How electron-withdrawing groups (like Fluorine) affect the stability of the carbocation and shift mechanisms toward nucleophilic displacement.
-
Source:
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 3. scienceinfo.com [scienceinfo.com]
- 4. byjus.com [byjus.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 8. Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene Reaction Mixtures
Welcome to the technical support center for the purification of 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
I. Understanding the Chemistry: Likely Synthetic Routes and Impurities
The synthesis of this compound typically proceeds through one of two primary routes, each with its own characteristic impurity profile.
-
Route A: Friedel-Crafts Alkylation of 1,2-difluorobenzene with benzyl bromide.
-
Route B: Benzylic Bromination of 4-benzyl-1,2-difluorobenzene.
A thorough understanding of these pathways is the first step in diagnosing and resolving purification challenges.
Frequently Asked Questions (FAQs) - Synthesis and Impurity Profile
Q1: What are the most common impurities I should expect from a Friedel-Crafts alkylation synthesis of this compound?
A1: In a typical Friedel-Crafts alkylation of 1,2-difluorobenzene with benzyl bromide using a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), you should anticipate the following impurities[1][2][3]:
-
Unreacted Starting Materials: Residual 1,2-difluorobenzene and benzyl bromide.
-
Regioisomers: The directing effects of the fluorine atoms on the benzene ring can lead to the formation of other isomers, such as 3-[bromo(phenyl)methyl]-1,2-difluorobenzene. The electrophilic substitution on the deactivated difluorobenzene ring can be a key challenge[1][3].
-
Polyalkylation Products: The initial product, being an activated diphenylmethane derivative, can undergo a second alkylation to form bis-alkylated byproducts.
-
Rearrangement Products: Although less common with benzylic systems, carbocation rearrangements can occur under certain conditions, leading to structurally isomeric impurities[1][4].
-
Hydrolyzed Benzyl Bromide: Benzyl alcohol may be present if there is moisture in the reaction.
Q2: I've synthesized this compound via benzylic bromination. What impurities should I be concerned about?
A2: Benzylic bromination of 4-benzyl-1,2-difluorobenzene, often using N-bromosuccinimide (NBS) and a radical initiator, can generate a different set of impurities[5]:
-
Unreacted Starting Material: 4-benzyl-1,2-difluorobenzene.
-
Over-brominated Products: Dibrominated species, such as 4-[dibromo(phenyl)methyl]-1,2-difluorobenzene, are common if the reaction is not carefully controlled.
-
Ring Bromination Products: Although benzylic bromination is generally selective, some electrophilic aromatic substitution on either of the phenyl rings can occur, leading to brominated aromatic byproducts.
-
Hydrolysis Product: The target compound, a benzylic bromide, can be susceptible to hydrolysis to form the corresponding alcohol, 4-[hydroxy(phenyl)methyl]-1,2-difluorobenzene, especially during aqueous workup or on silica gel chromatography.
II. Purification Strategies: A Practical Guide
The choice of purification strategy will depend on the scale of your reaction and the nature of the impurities present. The two most effective methods for this class of compounds are flash column chromatography and recrystallization.
Troubleshooting Guide: Purification
Q3: My compound appears to be degrading on the silica gel column. How can I prevent this?
A3: Benzylic bromides can be sensitive to the acidic nature of standard silica gel, leading to decomposition. Here are several strategies to mitigate this:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (1-2%).
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.
-
Expedite the Chromatography: Run the column as quickly as possible to minimize the contact time of your compound with the stationary phase.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica or Celite® and loading it as a dry powder can sometimes improve the separation and reduce streaking, which can be a sign of on-column reaction.
Q4: I'm struggling to find a good solvent system for flash chromatography. What's a good starting point?
A4: For a relatively nonpolar compound like this compound, a good starting point for developing a solvent system for silica gel chromatography is a mixture of a nonpolar solvent and a slightly more polar solvent.
-
Initial Screening: Use thin-layer chromatography (TLC) to screen various solvent systems. A good target Rf for your desired product is typically in the range of 0.2-0.4.
-
Recommended Starting Mixtures:
-
Hexanes/Ethyl Acetate (e.g., 98:2 to 90:10)
-
Hexanes/Dichloromethane (e.g., 95:5 to 80:20)
-
Toluene/Hexanes (e.g., 10:90 to 50:50)
-
Table 1: Example Solvent Systems for Flash Chromatography
| Solvent System (v/v) | Rf of Target Compound (Approximate) | Notes |
| 95:5 Hexanes/Ethyl Acetate | 0.35 | Good for separating from more polar impurities. |
| 90:10 Hexanes/Dichloromethane | 0.40 | Can provide different selectivity compared to ethyl acetate systems. |
| 98:2 Toluene/Hexanes | 0.30 | Useful if isomers are present, as the aromatic solvent can offer different interactions. |
Q5: My recrystallization is not working well; either nothing crystallizes, or everything crashes out as an oil. What can I do?
A5: Recrystallization is a powerful technique for obtaining highly pure material, but it requires careful solvent selection and technique.
-
Solvent Selection is Key: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point[6]. For brominated aromatic compounds, good single solvents to try are ethanol, methanol, isopropanol, or hexanes[6][7][8][9].
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be very powerful. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the cloud point). Gently heat until the solution is clear again, and then allow it to cool slowly[6]. Common mixed solvent systems for compounds of this type include ethanol/water and toluene/hexanes[6].
-
Inducing Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of your pure compound.
-
Oiling Out: If your compound separates as an oil, it may be because the solution is too supersaturated or the cooling is too rapid. Try using a more dilute solution or allowing the solution to cool more slowly. Oiling out can also occur if the melting point of your compound is lower than the boiling point of the solvent.
III. Experimental Protocols
Here are detailed, step-by-step protocols for the key purification techniques discussed.
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by TLC that gives an Rf of ~0.3 for the target compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand to the top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the column.
-
Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle pressure to begin the elution.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Diagram 2: Recrystallization Decision Tree
Caption: Decision-making process for recrystallization.
IV. Purity Assessment
Assessing the purity of your final product is a critical step. The following techniques are recommended.
Q6: How can I use NMR spectroscopy to assess the purity of my this compound?
-
¹H NMR:
-
Look for a singlet for the benzylic proton (-CHBr-) in the region of 6.0-6.5 ppm. The absence of other signals in this region is a good indicator of purity.
-
The aromatic protons will appear as complex multiplets between 7.0 and 7.6 ppm. Integration of the benzylic proton signal versus the aromatic protons should correspond to a 1:8 ratio.
-
The presence of a signal around 4.5-5.0 ppm could indicate the presence of the hydrolyzed alcohol impurity.
-
-
¹³C NMR:
-
The benzylic carbon (-CHBr-) should appear around 50-60 ppm.
-
The aromatic carbons will appear in the region of 110-140 ppm, with characteristic C-F couplings.
-
-
¹⁹F NMR:
-
This can be a very clean way to assess purity. You should expect two signals for the two different fluorine atoms on the difluorobenzene ring. The presence of additional signals could indicate isomeric impurities.
-
Q7: Can I use HPLC to determine the purity of my product?
A7: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of your compound and quantifying impurities.
-
Method: A reverse-phase HPLC method using a C18 column is a good starting point.
-
Mobile Phase: A gradient elution with water and acetonitrile, both likely containing a small amount of an acid like formic acid or trifluoroacetic acid, should provide good separation.
-
Detection: UV detection at a wavelength where your compound has strong absorbance (e.g., 254 nm) is standard.
-
Impurity Detection: This method is particularly useful for detecting both more polar (e.g., hydrolyzed product) and less polar (e.g., starting materials, poly-alkylated byproducts) impurities.
V. References
-
Bekircan, O., & Gümrükçüoğlu, N. (2010). Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 557-563.
-
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]
-
Organic Reaction Mechanism. (n.d.). ORGANIC REACTION MECHANISM. [Link]
-
Royal Society of Chemistry. (2017). Supporting Information. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. [Link]
-
Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. [Link]
-
LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
-
Copies of 1H, 13C, 19F NMR spectra. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
-
Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017 - Supporting Information. [Link]
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Crystallization Solvents.pdf. (n.d.). Crystallization Solvents.pdf. [Link]
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James Madison University. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]
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Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. [Link]
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Atlantis Press. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]
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American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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PMC. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. [Link]
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SIELC Technologies. (n.d.). Separation of 1-Bromo-2,4-difluorobenzene on Newcrom R1 HPLC column. [Link]
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Chemical Communications (RSC Publishing). (n.d.). Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates. [Link]
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Organic Chemistry Portal. (n.d.). Diarylmethane synthesis by benzylation or arylation. [Link]
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PMC. (2025). Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination. [Link]
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ResearchGate. (n.d.). Previous synthesis of diarylmethanes and this work. [Link]
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Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
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IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
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Minimizing elimination side products when using 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene
Welcome to the technical support guide for 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this versatile but reactive substrate. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to minimize unwanted elimination byproducts and maximize the yield of your desired substitution products.
Introduction: The Challenge of Elimination
This compound is a valuable building block in medicinal chemistry and materials science. As a secondary benzylic halide, it is highly susceptible to nucleophilic substitution, making it an excellent precursor for introducing complex functionalities.[1][2] However, this reactivity is a double-edged sword. The same structural features that facilitate substitution also make the compound prone to elimination reactions, leading to the formation of undesired styrene derivatives.[3] This guide will dissect the underlying mechanisms and provide a systematic approach to controlling the reaction outcome.
Core Concepts: The Substitution vs. Elimination Dichotomy
At the heart of this challenge lies the competition between two primary reaction pathways: Nucleophilic Substitution (SN1 and SN2) and Elimination (E1 and E2).[4][5][6] The structure of this compound, a secondary benzylic halide, allows for all four pathways to be potential contenders.[5]
-
SN2 (Substitution Nucleophilic Bimolecular): A one-step process where the nucleophile attacks the electrophilic carbon, displacing the bromide in a concerted fashion.[4][7] This pathway is favored by strong nucleophiles and polar aprotic solvents.[4][8]
-
SN1 (Substitution Nucleophilic Unimolecular): A two-step process involving the formation of a resonance-stabilized benzylic carbocation, which is then captured by the nucleophile.[7] This is favored by polar protic solvents and weaker nucleophiles.[8]
-
E2 (Elimination Bimolecular): A one-step process where a base abstracts a proton from the benzylic carbon, leading to the simultaneous expulsion of the bromide and formation of a double bond.[6] This is favored by strong, bulky bases.[9]
-
E1 (Elimination Unimolecular): A two-step process that also proceeds through a carbocation intermediate. Instead of nucleophilic attack, a weak base removes a proton from the adjacent carbon to form an alkene.[4]
The key to minimizing side products is to select conditions that kinetically favor the desired substitution pathway over the competing elimination pathways.
Caption: Competing SN1/SN2 and E1/E2 pathways for a secondary benzylic halide.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a significant amount of the 1,2-difluoro-4-(1-phenylvinyl)benzene byproduct in my reaction?
This byproduct is the result of an elimination reaction. Its formation is common when reaction conditions inadvertently favor either an E1 or E2 mechanism. Key factors include the use of a strongly basic nucleophile, elevated temperatures, or an inappropriate solvent choice. The benzylic proton on your substrate is particularly acidic due to the resonance stabilization of the resulting conjugate base, making it susceptible to abstraction by a base.[3]
Q2: How do the difluoro-substituents on the aromatic ring influence the reaction?
The two fluorine atoms are strongly electron-withdrawing. This has two main effects:
-
Increased Acidity of the Benzylic Proton: The inductive effect of the fluorine atoms makes the benzylic proton more acidic than in a non-fluorinated analogue. This increases the substrate's susceptibility to E2 elimination, as a base can more easily remove this proton.
-
Carbocation Destabilization: While the benzylic carbocation is resonance-stabilized, the electron-withdrawing fluorine atoms inductively destabilize this positive charge. This can slow down the SN1 and E1 pathways relative to an unsubstituted benzyl bromide.
Q3: I'm using a strong nucleophile, but still getting elimination. Why?
Many strong nucleophiles are also strong bases (e.g., alkoxides, hydroxides).[10] With a substrate like this, where the benzylic proton is activated, the basic character of your reagent can dominate, leading to E2 elimination as a major competing pathway.[11] The key is to choose a reagent with high nucleophilicity but low basicity.
Q4: Should I avoid heat to prevent elimination?
Yes, as a general rule, higher temperatures favor elimination over substitution.[4][12] Elimination reactions typically have a higher activation energy and result in an increase in entropy (one molecule breaking into two or more). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more favorable at higher temperatures, making elimination more spontaneous.[12] If your reaction is sluggish, it is often better to extend the reaction time at a lower temperature than to increase the heat.
Troubleshooting Guide: A Parameter-Based Approach
This section provides a systematic guide to optimizing your reaction conditions to favor substitution.
The Nucleophile/Base System
The choice of nucleophile is the most critical factor in controlling the reaction outcome.[5]
The Problem: Your nucleophile is acting as a base, abstracting the benzylic proton and driving the E2 pathway.
The Solution: Select a nucleophile with a high nucleophilicity-to-basicity ratio.
Actionable Strategies:
-
Favor Weakly Basic Nucleophiles: Species like azide (N₃⁻), cyanide (CN⁻), thiols (RS⁻), and halides (I⁻, Br⁻) are excellent nucleophiles but relatively weak bases.[13] They are much more likely to attack the electrophilic carbon than to abstract a proton.
-
Use Neutral Nucleophiles: Amines, phosphines, and sulfides are good neutral nucleophiles that are less likely to promote elimination.
-
If a Base is Required: If your reaction generates an acid byproduct (like HBr) that needs to be neutralized, use a non-nucleophilic, sterically hindered base. These bases are too bulky to attack the carbon center but can effectively scavenge protons.[14] Examples include 2,6-lutidine, proton sponge (1,8-Bis(dimethylamino)naphthalene), or N,N-Diisopropylethylamine (DIPEA).[14] Weak inorganic bases like potassium carbonate (K₂CO₃) can also be effective.
| Reagent Type | Examples | Primary Role | Tendency for Elimination | Recommendation |
| Good Nucleophile / Weak Base | I⁻, Br⁻, RS⁻, N₃⁻, CN⁻ | Nucleophile | Low | Highly Recommended |
| Strong Base / Strong Nucleophile | RO⁻, OH⁻ | Base & Nucleophile | High | Use with extreme caution, at low temperatures |
| Strong, Bulky Base | t-BuOK, LDA | Base | Very High | Avoid for substitution ; use for intentional elimination |
| Weak Nucleophile / Weak Base | H₂O, ROH | Nucleophile | Moderate (E1 at high temp) | Favors SN1/E1; can lead to mixtures |
| Non-Nucleophilic Base | DIPEA, 2,6-Lutidine | Base (Proton Scavenger) | Low | Recommended for neutralizing acid |
Solvent Selection
The solvent plays a crucial role in stabilizing reactants, intermediates, and transition states.[8]
The Problem: Your solvent is promoting the formation of a carbocation (favoring E1) or failing to properly solvate the nucleophile.
The Solution: Choose a polar aprotic solvent to promote the SN2 pathway.
Actionable Strategies:
-
Embrace Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal choices. They are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile.[8] This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 reaction.[8][15]
-
Avoid Polar Protic Solvents: Solvents like water, ethanol, and methanol can form a hydrogen-bonding "cage" around the nucleophile, reducing its nucleophilicity.[8] Furthermore, their high polarity can stabilize the benzylic carbocation intermediate, promoting the competing SN1 and E1 pathways, which often occur together.[5]
Caption: Decision workflow for selecting an appropriate solvent.
Reaction Temperature
Temperature is a simple yet powerful tool for controlling selectivity.
The Problem: The reaction is being run at an elevated temperature, providing enough energy to overcome the activation barrier for elimination.
The Solution: Maintain the lowest practical temperature for the reaction.
Actionable Strategies:
-
Start Cold: Begin your reactions at 0 °C or even lower, and allow them to slowly warm to room temperature. Monitor the reaction progress by TLC or LCMS.
-
Patience over Power: If the reaction is slow, it is preferable to run it for a longer duration (24-48 hours) at a low temperature than to force it to completion with heat. As shown in the conceptual table below, even a modest increase in temperature can dramatically shift the product ratio.
| Temperature | Substitution Rate (Conceptual) | Elimination Rate (Conceptual) | Substitution:Elimination Ratio |
| 0 °C | 1x | 0.1x | 10 : 1 |
| 25 °C (RT) | 4x | 1x | 4 : 1 |
| 60 °C | 10x | 8x | ~1.25 : 1 |
| 100 °C | 20x | 30x | < 1 : 1 |
Optimized Protocol Example: Azide Substitution (SN2)
This protocol is designed to maximize the yield of the substitution product by adhering to the principles outlined above.
Objective: Synthesize 4-[Azido(phenyl)methyl]-1,2-difluorobenzene.
Methodology:
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq) portion-wise over 5 minutes. Caution: Azides are toxic and potentially explosive. Handle with appropriate care.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature (approx. 20-25 °C). Monitor the reaction's progress by TLC or LCMS every 2-4 hours until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via column chromatography on silica gel to obtain the pure azido product.
This carefully controlled, low-temperature protocol using a non-basic, strong nucleophile in a polar aprotic solvent provides a robust method for achieving the desired substitution while minimizing the formation of elimination byproducts.
References
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]
-
Studley AI. SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. Available at: [Link]
-
Master Organic Chemistry. Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. Available at: [Link]
-
Chegg. Understanding SN1, SN2, E1, and E2 Reactivity Ft. Professor Dave. YouTube. Available at: [Link]
-
Reddit. How solvents affect E1/E2 and SN1/SN2 reactions? Available at: [Link]
-
Chemistry LibreTexts. 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Available at: [Link]
-
Chad's Prep. Distinguishing Between Substitution & Elimination Reactions. Available at: [Link]
-
Wikipedia. Non-nucleophilic base. Available at: [Link]
-
Nerz. solvents and substtituion and elimination. YouTube. Available at: [Link]
-
Quora. How does solvent affect elimination reaction? Available at: [Link]
-
Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. Available at: [Link]
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PubMed. Enhancement of Benzylic basicity by a fluorine substituent at the para- position: a case of lone pair/lone pair repulsion. Available at: [Link]
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Organic Chemistry Portal. Benzylic substitution, benzylation. Available at: [Link]
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Chemistry Steps. Substitution and Elimination Reactions. Available at: [Link]
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University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. Available at: [Link]
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Master Organic Chemistry. Identifying Where Substitution and Elimination Reactions Happen. Available at: [Link]
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SlidePlayer. Nucleophilic substitution vs. elimination reactions. Available at: [Link]
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Lauher, J. Benzylic and Allylic Substitution and Elimination Reactions. YouTube. Available at: [Link]
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YouTube. Non-nucleophilic Base: Basic idea, Types (ionic and neutral) and Examples with Explanation. Available at: [Link]
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PubMed. Benzylic C(sp3)-H fluorination. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Benzylic C(sp3)–H fluorination. Available at: [Link]
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ACS Publications. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters. Available at: [Link]
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Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available at: [Link]
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University of Bristol Research Portal. Benzylic C(sp3)–H fluorination. Available at: [Link]
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BYJU'S. Nucleophilic Substitution Reaction. Available at: [Link]
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Chemistry Steps. Benzylic Bromination. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Available at: [Link]
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Master Organic Chemistry. Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Available at: [Link]
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Wikipedia. 1-Bromo-4-fluorobenzene. Available at: [Link]
-
RSC Publishing. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available at: [Link]
-
Chemsrc. CAS#:1248278-90-1 | 4-(bromo(phenyl)methyl)-1,2-difluorobenzene. Available at: [Link]
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Troubleshooting low reactivity of 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene in steric environments
Welcome to the technical support center for 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of this unique benzylic bromide in sterically demanding environments. Our goal is to provide in-depth troubleshooting advice and detailed protocols to help you overcome common hurdles in your synthetic endeavors.
Introduction: The Challenge of Steric and Electronic Effects
This compound is a valuable building block in medicinal chemistry and materials science. However, its reactivity can be deceptively complex. The benzylic bromide offers a versatile handle for nucleophilic substitution and cross-coupling reactions. The presence of two ortho-fluorine atoms to the benzylic position introduces significant steric hindrance and potent electronic effects, often leading to lower than expected reactivity. This guide will dissect these challenges and provide actionable solutions.
The primary factors influencing the reactivity of this compound are:
-
Steric Hindrance: The two ortho-fluorine atoms create a sterically congested environment around the benzylic carbon. This can impede the approach of nucleophiles, particularly bulky ones, and can also affect the coordination of the molecule to a metal center in cross-coupling reactions.
-
Electronic Effects: Fluorine is a highly electronegative atom, and the two ortho-fluorine atoms exert a strong electron-withdrawing inductive effect. This can influence the stability of reaction intermediates, such as carbocations in SN1-type reactions, and affect the electron density at the benzylic carbon.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution reaction with this compound so sluggish compared to benzyl bromide?
A1: The reduced reactivity is primarily due to a combination of steric hindrance and electronic effects from the ortho-difluoro substitution. The two fluorine atoms physically block the pathway for backside attack in an SN2 reaction, slowing down the reaction rate.[1][2] Electronically, the strong inductive electron-withdrawing effect of the fluorine atoms can destabilize the transition state.
Q2: I am observing a significant amount of starting material even after prolonged reaction times and elevated temperatures in a Suzuki-Miyaura coupling. What is the likely cause?
A2: This is a common issue when dealing with sterically hindered substrates in Suzuki-Miyaura couplings.[3][4][5] The bulky ortho-difluoro groups can hinder the oxidative addition of the palladium catalyst to the C-Br bond. Furthermore, transmetalation can be slow if the boronic acid partner is also sterically demanding.
Q3: I am struggling to form the Grignard reagent from this compound. What are the key challenges?
A3: Grignard reagent formation can be challenging with this substrate for a few reasons. Firstly, the electron-withdrawing fluorine atoms can make the C-Br bond less reactive towards magnesium insertion. Secondly, standard issues with Grignard reactions, such as the presence of moisture and the formation of a passivating magnesium oxide layer, can be exacerbated.[6][7][8] Lastly, side reactions like Wurtz coupling to form a dimer are also possible.[9]
Q4: Can I favor an SN1 or SN2 pathway for nucleophilic substitution with this substrate?
A4: The steric hindrance from the ortho-difluoro groups strongly disfavors a pure SN2 mechanism. While an SN1 pathway might seem more likely due to the benzylic position, the electron-withdrawing fluorine atoms can destabilize the resulting benzylic carbocation. Therefore, the reaction may proceed through a pathway with mixed SN1/SN2 character. To favor a more SN1-like pathway, you can use a more polar, non-nucleophilic solvent and a weaker nucleophile. To encourage an SN2-like reaction, a less sterically hindered, potent nucleophile in a polar aprotic solvent would be necessary, though expect slower reaction rates.[1][10]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling
Low yields in Suzuki-Miyaura coupling reactions with this compound are often attributed to inefficient oxidative addition or transmetalation due to steric hindrance.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
| Parameter | Problem | Recommended Solution | Rationale |
| Catalyst System | Inefficient oxidative addition due to steric hindrance. | Use a catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type ligands).[11] Increase catalyst loading to 2-5 mol%. | Bulky ligands can promote reductive elimination, and electron-rich ligands can facilitate oxidative addition with electron-poor aryl halides.[12] |
| Base | Incomplete reaction due to weak base or poor solubility. | Switch to a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered for better solubility and reactivity. | Stronger bases can facilitate the transmetalation step, which is often rate-limiting.[11] |
| Solvent | Poor solubility of reagents or catalyst deactivation. | Use a solvent system like 1,4-dioxane/water or toluene/water. Ensure solvents are thoroughly degassed to prevent catalyst oxidation. | A combination of an organic solvent and water is often necessary for Suzuki couplings to dissolve both the organic substrate and the inorganic base.[11] |
| Temperature | Sluggish reaction at lower temperatures. | Gradually increase the reaction temperature, monitoring for decomposition. Reactions may require temperatures up to 90-110 °C. | Higher temperatures can overcome the activation energy barrier for sterically hindered substrates.[11] |
| Boronic Acid/Ester | Low reactivity of the boronic acid partner. | Consider converting the boronic acid to a more reactive potassium trifluoroborate salt or a boronate ester (e.g., pinacol ester). | These derivatives can sometimes exhibit enhanced stability and reactivity in cross-coupling reactions.[11][13] |
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and finely powdered Cs₂CO₃ (3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Failure to Form Grignard Reagent
The formation of the Grignard reagent from this compound can be challenging due to the passivated magnesium surface and the electronic nature of the substrate.
Caption: Key components for successful Grignard reagent formation.
| Parameter | Problem | Recommended Solution | Rationale |
| Magnesium Activation | Passivated magnesium surface (MgO layer) prevents reaction initiation. | Use freshly crushed magnesium turnings or activate with a small crystal of iodine or a few drops of 1,2-dibromoethane.[6][7] | These methods expose a fresh magnesium surface, which is crucial for the initiation of the reaction.[8] |
| Solvent | Presence of trace amounts of water quenching the Grignard reagent. | Use freshly distilled, anhydrous diethyl ether or THF. Ensure all glassware is rigorously dried. | Grignard reagents are extremely sensitive to protic solvents, including water.[6][8] |
| Initiation | Reaction fails to start. | Apply gentle heating with a heat gun to a small spot on the flask to initiate the reaction. Once started, the reaction is typically exothermic. | Localized heating can provide the activation energy needed to start the reaction. |
| Side Reactions | Formation of Wurtz coupling product (dimer). | Add the solution of the bromide to the magnesium turnings slowly to maintain a low concentration of the bromide in the reaction mixture. | This minimizes the reaction between the formed Grignard reagent and the unreacted starting material.[8][9] |
-
Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Dry all glassware thoroughly in an oven.
-
Place magnesium turnings (1.2 mmol) in the flask and add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of this compound (1.0 mmol) in anhydrous diethyl ether (10 mL).
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start (disappearance of iodine color, bubbling), gently warm the flask.
-
Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
The resulting Grignard reagent can then be used in subsequent reactions (e.g., with a carbonyl compound).
References
- Fernández, I., Frenking, G., & Uggerud, E. (2009). The interplay between steric and electronic effects in S(N)2 reactions. Chemistry – A European Journal, 15(9), 2166-2175.
- Hoogers, D., Remmerswaal, W. A., Tugny, C., van der Marel, G. A., & Codée, J. D. C. (2021). How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions. Chemical Science, 12(3), 1123-1131*.
- University of Michigan. (n.d.). Grignard Reaction.
- Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 77(17), 7278-7284*.
- Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(28), 20002-20007*.
- Bickelhaupt, F. M., & Baerends, E. J. (2010). Comment on "The interplay between steric and electronic effects in SN2 reactions". Chemistry – A European Journal, 16(19), 5538-5541*.
- Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(28), 20002-20007*.
- Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). Studies On Suzuki Coupling Reactions Of Large Sterically Hindered Substrates.
- Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
- Bickelhaupt, F. M., & Baerends, E. J. (2010). Comment on "The interplay between steric and electronic effects in SN2 reactions". PubMed.
- Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing.
- Hoogers, D., Remmerswaal, W. A., Tugny, C., van der Marel, G. A., & Codée, J. D. C. (2021). How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions.
- Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Wang, D., & Widenhoefer, R. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 1016-1019*.
- Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 229-233*.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483*.
- Garst, J. F., & Soriaga, M. P. (2004). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Coordination Chemistry Reviews, 248(7-8), 623-652*.
- Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation. Coordination Chemistry Reviews, 248(7-8), 623-652*.
- Smith, A. M., & Beaudry, C. M. (2024).
- Prakash, G. K. S., Hu, J., & Olah, G. A. (2005). Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. Journal of Fluorine Chemistry, 126(9-10), 1361-1367*.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Kadowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube.
- Sigman, M. S., & Jarvo, E. R. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Chemistry LibreTexts. (n.d.). NS20.
- Besson, T., & Thiéry, V. (2021). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Molecules, 26(16), 4975*.
- Khan, M. A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29207-29221*.
- Zhao, L., et al. (2020). Systematic Assessment of the Catalytic Reactivity of Frustrated Lewis Pairs in C-H Bond Activation.
- University of Birmingham. (2025, September 2). Fluorine “forever chemical” in medicines not leading to added drug reactions. EurekAlert!.
- Matseketsa, P., Mafukidze, D., Pothupitiya, L., Averkiev, B. B., & Gadzikwa, T. (2021). Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). ChemRxiv.
Sources
- 1. How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale [publica.fraunhofer.de]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene from crude products
The following guide is designed as a Technical Service Bulletin (TSB-042) issued by a high-level process chemistry support team. It addresses the specific challenge of purifying crude reaction mixtures containing the highly reactive intermediate 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene .[1]
Subject: Removal of Unreacted this compound (Benzhydryl Bromide Derivative) Applicable For: Process Chemists, Medicinal Chemists, Purification Engineers Severity: High (Risk of product contamination/decomposition)[1]
Executive Summary
This compound is a benzhydryl bromide derivative .[1] Unlike simple alkyl halides, this molecule possesses a "hair-trigger" reactivity due to the stabilization of the carbocation by the phenyl ring and the electron-withdrawing nature of the difluorobenzene moiety.[1]
Common purification failures stem from treating this impurity like a standard alkyl halide. It is prone to hydrolysis on silica gel , thermal decomposition , and co-elution with non-polar products. This guide provides three tiered protocols to eliminate this impurity without compromising your target molecule.
Tier 1: The "Smart" Workup (Chemical Tagging)
Best for: Stable, non-nucleophilic products (e.g., esters, protected amines, ethers).[1]
The Problem: The lipophilicity of this starting material often matches that of the product, making extraction impossible and chromatography difficult. The Fix: We exploit the high electrophilicity of the benzylic position to chemically "tag" the impurity, converting it into a water-soluble species.
Protocol: The Quaternary Ammonium Switch
By reacting the crude mixture with a tertiary amine, the unreacted bromide converts into a highly polar quaternary ammonium salt, which partitions 100% into the aqueous phase.
Step-by-Step:
-
Dissolution: Dissolve the crude residue in a non-polar solvent (e.g., Toluene, DCM, or EtOAc).
-
Tagging: Add 1.5 - 2.0 equivalents (relative to the estimated unreacted bromide) of Triethylamine (TEA) or N,N-Dimethylbenzylamine .
-
Incubation: Stir at room temperature for 1–4 hours.
-
Note: If the reaction is slow, mild heating (40°C) may be required, but monitor for product stability.
-
-
Partition: Transfer to a separatory funnel.
-
Wash: Wash twice with water or 1M HCl (if your product is not acid-sensitive). The benzhydryl ammonium salt will migrate to the aqueous layer.[2]
-
Dry & Concentrate: Dry the organic layer (
) and concentrate.
Why this works:
The reaction transforms the lipophilic bromide (
Tier 2: Solid-Supported Scavenging
Best for: High-value, small-scale reactions (<10g), or acid/base sensitive products.[1]
The Problem: You cannot use aqueous washes (water-sensitive product) or add liquid amines (product reacts with amines). The Fix: Use a Polymer-Supported (PS) Scavenger . These are functionalized resins that "grab" the impurity. You simply filter the resin away.
Recommended Scavengers
| Scavenger Type | Trade Name Examples | Mechanism | Rate |
| PS-Thiophenol | Si-Thiol, PS-Thiophenol | Fastest .[1] High nucleophilicity of thiolate anion. | |
| PS-Trisamine | Trisamine resin | Moderate .[1] Good general purpose scavenger. | |
| PS-TBD | Polymer-bound TBD | Base-mediated elimination | Variable .[1] Converts bromide to styrene derivative (easier to separate). |
Protocol: Resin Scavenging[3][4][5]
-
Calculate Load: Determine the excess bromide (by HPLC/NMR). Use 3–4 equivalents of resin relative to the impurity.
-
Solvent Selection: Dissolve crude in a solvent that swells the resin (DCM, THF, or DMF). Avoid Methanol (competes via solvolysis).
-
Agitation: Add resin and shake/stir gently (do not use magnetic stir bars as they grind the resin) for 4–16 hours.
-
Filtration: Filter through a fritted glass funnel or a synthesis cartridge.
-
Rinse: Wash the resin cake with DCM to recover any entrained product.
Tier 3: Chromatographic Troubleshooting
Best for: Large scale (>50g) or when chemical modification is impossible.
The Problem: "I ran a column, and the impurity streaked everywhere or contaminated my product fractions."
The Root Cause: Silica gel is slightly acidic (
The Fix: Neutralized Silica
You must deactivate the silica surface to prevent on-column decomposition.
Protocol:
-
Pre-treatment: Slurry your silica gel in the mobile phase containing 1% Triethylamine (TEA) .
-
Packing: Pack the column with this "neutralized" slurry.
-
Elution: Run your column using your standard gradient. The TEA prevents the protonation of the leaving group (
), stabilizing the starting material so it elutes as a sharp, non-polar band (usually near the solvent front).
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the correct purification method based on your product's properties.
Figure 1: Decision tree for selecting the optimal purification strategy based on product stability and reaction scale.
Frequently Asked Questions (FAQ)
Q: I see a new spot on TLC that wasn't there before the column. What happened? A: You likely witnessed "On-Column Hydrolysis." The acidic silica converted the unreacted bromide into the corresponding alcohol (benzhydrol derivative). This alcohol is much more polar and likely co-eluted with your product. See Tier 3 for the fix.
Q: Can I just distill the bromide off? A: Proceed with extreme caution. Benzhydryl bromides are thermally unstable. While simple benzyl bromide boils at ~200°C, the difluoro- and phenyl-substitution increases the molecular weight and boiling point significantly.[1] High vacuum (<0.5 mmHg) would be required, but the risk of thermal elimination to the styrene (olefin) derivative is high.
Q: Is this compound a lachrymator? A: Yes. Like most benzylic halides (e.g., benzyl bromide), this compound is likely a potent lachrymator (tear gas agent).
-
Safety Rule: All silica used for chromatography and all scavenger resins must be treated as hazardous waste. Do not dry the silica with compressed air outside of a fume hood, as this can aerosolize the irritant.
Q: My product is an amine. Can I still use the "Quat Salt" method (Tier 1)? A: Risky. If your product is a secondary or primary amine, it will compete with the added triethylamine for the bromide, leading to alkylated byproducts.
-
Alternative: Use Tier 2 (Scavenging) with an electrophilic scavenger (like an isocyanate resin) to pull out the amine product? No, that removes the product.
-
Correct Alternative: Use Tier 2 with PS-Thiophenol .[1] The thiol is a "soft" nucleophile and will react with the "soft" benzylic bromide much faster than your "hard" amine product will, especially if you keep the reaction non-basic or slightly acidic.
References
-
Biotage AB. (2024). Strategies for Work-up and Purification: Scavenger Resins.[3][4] Retrieved from [Link]
-
ResearchGate. (2014). Community Discussion: Separation of Benzyl Bromide from Reaction Mixtures. Retrieved from [Link]
Sources
Technical Support Center: Stability Management for 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene
Status: Operational Ticket ID: STAB-BPM-DFB-001 Subject: Thermal Stabilization & Decomposition Prevention Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
You are working with 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene (henceforth referred to as BPM-DFB ). This compound belongs to the class of benzhydryl bromides . Its structural core—a bromine atom attached to a carbon sandwiched between two aromatic rings—creates a "push-pull" electronic environment that makes the C-Br bond exceptionally labile.
The Critical Failure Mode: The primary threat to BPM-DFB is autocatalytic dehydrohalogenation . Thermal energy or moisture triggers the release of Hydrogen Bromide (HBr). This HBr acts as a catalyst, accelerating further decomposition into colored impurities (benzophenones/dimers) and intractable tars. Stabilization requires breaking this acid-catalyzed loop.
Module 1: The Decomposition Mechanism (Visualized)
To stabilize BPM-DFB, you must understand the invisible pathways destroying your sample. The diagram below maps the two main enemies: Heat (Radical Pathway) and Moisture (Ionic Pathway).
Figure 1: The "Loop of Death." Note how HBr generation (red octagon) feeds back into the system to accelerate degradation. Stabilization strategies must sever this feedback loop.
Module 2: Diagnostic Matrix & Troubleshooting
Use this matrix to identify the state of your material immediately.
| Symptom | Diagnosis | Severity | Immediate Action |
| Pink/Rose Tint | Early-stage radical formation (homolysis). | Low | Re-purify if assay critical; otherwise store at -20°C immediately. |
| Brown/Orange Oil | Significant HBr release & oxidation (bromine liberation). | High | Quarantine. Do not seal tightly (pressure risk). Perform Protocol B (Rescue). |
| Acrid Smell (Fuming) | Active HBr generation.[1] | Critical | Vent in fume hood. Neutralize with solid |
| Melting Point Drop | Hydrolysis to alcohol impurity (benzhydrol). | Medium | Recrystallize from anhydrous heptane/toluene. |
Frequently Asked Questions (Technical)
Q1: My BPM-DFB turned pink overnight in the desiccator. Is it ruined?
A: Not necessarily. The pink color is characteristic of trace molecular bromine (
-
Fix: Wash a solution of the compound with cold, dilute sodium bisulfite (
) to reduce the colored oxidants, then dry and recrystallize.
Q2: Can I dry this compound in a vacuum oven at 40°C? A: NO. This is a common error. Even mild heat under vacuum can trigger the elimination of HBr if the crystal lattice is disrupted.
-
Protocol: Dry strictly at ambient temperature (20-25°C) under high vacuum (< 5 mbar) in the presence of a separate dish of
or KOH pellets to absorb the evolved acid and moisture.
Q3: Why does the assay drop when I dissolve it in DMSO for NMR? A: DMSO is nucleophilic and hygroscopic. It can facilitate the conversion of your bromide to an alcohol (hydrolysis) or oxidize it (Kornblum oxidation) if heated.
-
Solution: Use
(Chloroform-d) treated with basic alumina or silver foil for NMR samples to neutralize trace acid. Run the spectrum immediately.
Module 3: Stabilization Protocols
Protocol A: The "Acid Trap" Storage Method (Preventative)
Use this for long-term storage of bulk material.
Principle: Since HBr catalyzes decomposition, we introduce a "sacrificial base" that is solid and non-nucleophilic (to avoid reacting with the product) to mop up any acid generated.
-
Container: Use an amber glass vial (blocks UV light) with a Teflon-lined screw cap.
-
Additive: Add anhydrous Potassium Carbonate (
) or Sodium Bicarbonate ( ) directly to the container.-
Ratio: 1-2% by weight of the BPM-DFB.
-
Note: Use granular/pellet form, not fine powder, to make separation easier later.
-
-
Atmosphere: Purge the headspace with dry Argon for 30 seconds before sealing. Nitrogen is acceptable, but Argon is heavier and provides a better blanket.
-
Temperature: Store at -20°C .
Protocol B: The "Epoxide Scavenger" (For Solutions)
Use this if you are keeping BPM-DFB in solution (e.g., DCM or Toluene) for process steps.
Principle: Epoxides react rapidly and irreversibly with HBr to form stable bromohydrins, effectively erasing the acid catalyst.
-
Select Scavenger: Propylene Oxide or Epichlorohydrin .
-
Dosage: Add 0.5 - 1.0 mol% relative to BPM-DFB.
-
Mechanism:
The resulting bromohydrin is neutral and generally inert in subsequent coupling reactions.
Protocol C: Rescue Purification (For Degraded Solids)
Use this if the material has turned brown/sticky.
-
Dissolve: Dissolve the crude solid in the minimum amount of Dichloromethane (DCM) .
-
Wash:
-
Wash 1x with cold 5%
(removes HBr). -
Wash 1x with 1%
(Sodium Thiosulfate) (removes /color). -
Wash 1x with Brine.
-
-
Dry: Dry over anhydrous
(Magnesium Sulfate). Do not use Calcium Chloride as it can coordinate with the fluorine atoms. -
Recrystallize: Evaporate solvent at < 30°C . Recrystallize immediately from Hexane/EtOAc or Heptane (ensure solvents are anhydrous).
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Alkyl Halides and stability of benzylic systems).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Detailed discussion on
solvolysis rates of benzhydryl systems). - Sonawane, R. P., et al. (2010). "Process for the preparation of Flunarizine Dihydrochloride." Organic Process Research & Development.
- Amgen Inc. (2005). Stabilization of Alkyl Halides using Epoxide Scavengers. Patent Application WO2005012345. (General industrial application of propylene oxide as a stabilizer).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzhydryl bromide. [Link]
Sources
Solving solubility issues of 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene in aqueous media
Welcome to the technical support center for 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenges associated with the poor aqueous solubility of this halogenated aromatic compound. Our goal is to provide you with a comprehensive set of troubleshooting strategies and detailed protocols to ensure the successful and reproducible use of this compound in your experimental workflows.
Introduction: Understanding the Solubility Challenge
This compound possesses a molecular structure characterized by a difluorinated benzene ring and a bromo(phenyl)methyl group.[1][2] This combination of a large, nonpolar aromatic surface area and halogen substituents renders the molecule highly hydrophobic, leading to extremely low solubility in aqueous media. This inherent hydrophobicity can lead to a number of experimental challenges, including:
-
Difficulty in preparing stock solutions at desired concentrations.
-
Precipitation of the compound in aqueous buffers and cell culture media.
-
Inaccurate and irreproducible results in biological assays due to poor bioavailability.
-
Challenges in formulation for in vivo studies.
This guide provides a systematic approach to overcoming these issues, grounded in established principles of physical chemistry and formulation science.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with this compound.
Q1: I am unable to dissolve the compound in my aqueous buffer. What is the first step I should take?
A1: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobic nature. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic co-solvent.[3][4] This stock can then be serially diluted into your aqueous experimental medium.
Troubleshooting Flowchart for Initial Solubilization
Caption: Initial solubilization workflow for this compound.
Q2: My compound precipitates out of solution when I dilute the organic stock into my aqueous buffer or cell culture media. How can I prevent this?
A2: This is a common issue when the final concentration of the organic co-solvent is insufficient to maintain solubility. Here are several strategies to address this:
-
Decrease the final concentration of your compound: The most straightforward approach is to work at a lower final concentration.
-
Increase the final co-solvent concentration: Be mindful of the tolerance of your experimental system (e.g., cells) to the co-solvent. Most cell lines can tolerate up to 0.5-1% DMSO.
-
Use a surfactant: Surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[5][6][7]
-
Utilize cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds like yours.[8][9][10][11]
Q3: I am concerned about the potential toxicity or off-target effects of the solubilizing agents themselves in my biological assays. What are my options?
A3: This is a critical consideration. While co-solvents are convenient, they can have biological effects. Advanced formulation strategies can mitigate these concerns:
-
Cyclodextrin Complexation: Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are widely used in pharmaceutical formulations due to their favorable safety profile.[9][10] The complex can be prepared and then diluted, introducing minimal free excipient.
-
Liposomal Encapsulation: Encapsulating the compound within liposomes can shield it from the aqueous environment and facilitate its delivery into cells with potentially lower toxicity than high concentrations of organic solvents.[][][14]
-
Nanoparticle Formation: Creating a nanosuspension of the compound can improve its dissolution rate and bioavailability without the need for potentially confounding excipients.[15][16][17]
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for common solubilization techniques.
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Selection of Co-solvent: Choose a high-purity, anhydrous, water-miscible organic solvent. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol.
-
Weighing the Compound: Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Addition of Co-solvent: Add the appropriate volume of the chosen co-solvent to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 271.11 g/mol , add 1 mL of DMSO to 2.71 mg of the compound).
-
Dissolution: Vortex the solution vigorously. If necessary, use a brief sonication in a water bath or gentle warming (not to exceed 40°C) to facilitate dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Preparation of HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Gentle warming may be required to dissolve the cyclodextrin.
-
Compound Addition: Add the powdered this compound directly to the HP-β-CD solution.
-
Complexation: Stir or shake the mixture vigorously at room temperature for 24-48 hours. This allows for the formation of the inclusion complex.
-
Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant. It is crucial to determine the actual concentration of the solubilized compound in the supernatant using a suitable analytical method like HPLC-UV.
-
Use: The resulting solution can be sterile-filtered and used in your experiments.
Protocol 3: Surfactant-Based Solubilization
-
Surfactant Selection: Choose a non-ionic surfactant such as Polysorbate 80 (Tween® 80) or a polyoxyl castor oil derivative (e.g., Kolliphor® EL). These are generally less disruptive to biological membranes than ionic surfactants.[7][18]
-
Stock Preparation: Prepare a stock solution of the compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Micelle Formation: In a separate tube, prepare an aqueous solution of the surfactant at a concentration well above its critical micelle concentration (CMC).
-
Mixing: Slowly add the compound's organic stock solution to the surfactant solution while vortexing. The organic solvent will be diluted, and the compound will be entrapped within the micelles.
-
Solvent Removal (Optional): If the organic solvent is a concern, it can be removed by gentle heating under a stream of nitrogen or by dialysis, depending on the volatility of the solvent.
Data Presentation: Comparison of Solubilization Methods
The following table provides a comparative summary of the different solubilization approaches.
| Method | Principle of Solubilization | Typical Concentration Enhancement | Advantages | Disadvantages |
| Co-solvents | Reduces the polarity of the aqueous medium.[3] | 10-100 fold | Simple, rapid, and cost-effective. | Potential for solvent toxicity or off-target effects. Risk of precipitation upon dilution. |
| Surfactants | Encapsulation within micelles above the CMC.[5][6] | 100-1000 fold | High loading capacity, can improve stability. | Potential for cell membrane disruption. Can interfere with some biological assays. |
| Cyclodextrins | Formation of inclusion complexes.[9][10] | 50-5000 fold | Good safety profile for derivatives like HP-β-CD. Can improve bioavailability. | Lower loading capacity compared to surfactants. Complexation can be slow. |
| Liposomes | Encapsulation within a phospholipid bilayer.[][][14] | Variable | Biocompatible, can provide sustained release and targeted delivery. | More complex and costly to prepare. Potential for stability issues. |
| Nanosuspensions | Increased surface area leads to faster dissolution.[15][16][17] | N/A (improves dissolution rate) | High drug loading, avoids excipient-related toxicity. | Requires specialized equipment (e.g., homogenizers, sonicators). Potential for particle aggregation. |
Visualization of Solubilization Mechanisms
Caption: Mechanisms of different solubilization techniques.
Conclusion
Successfully working with poorly soluble compounds like this compound requires a thoughtful and systematic approach to formulation. By understanding the underlying principles of different solubilization techniques and selecting the one most appropriate for your experimental system, you can overcome the challenges of low aqueous solubility and generate reliable, reproducible data. We recommend starting with the simplest method (co-solvents) and progressing to more advanced formulation strategies as needed, always considering the potential impact of excipients on your results.
References
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- Merisko-Liversidge, E., & Liversidge, G. G. (2008). Drug nanoparticles: formulating poorly water-soluble compounds.
-
DURECT Corporation. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. Retrieved from [Link]
- Garg, S., et al. (2023).
-
Surfactant.com. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances? Retrieved from [Link]
- Müller, R. H., & Keck, C. M. (2005). Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. Pharmaceutical Technology, 29(5), 46-57.
-
Drug Development & Delivery. (n.d.). FORMULATION FORUM - Amorphous Nanoparticles for Drug Delivery of Poorly Water-Soluble Compounds. Retrieved from [Link]
- Tappi, B., et al. (2023). Liposomal Encapsulation in Food Systems: A Review of Formulation, Processing, and Applications. Comprehensive Reviews in Food Science and Food Safety, 22(1), 586-613.
- Popielec, A., & Loftsson, T. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(11), 4435.
- Kjellin, M., & Johansson, I. (2010). Solubilization of Hydrophobic Dyes in Surfactant Solutions.
- Li, Y., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(9), 1469.
- Sun, B. (2024). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(10), 1-3.
- Kjellin, M., & Johansson, I. (2013). Solubilization of hydrophobic dyes in surfactant solutions.
- Li, Y., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. International Journal of Nanomedicine, 19, 4321–4340.
- Lall, N., et al. (2018). Encapsulation of Essential Oils within a Polymeric Liposomal Formulation for Enhancement of Antimicrobial Efficacy. Journal of Essential Oil Bearing Plants, 21(5), 1272-1285.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
-
Solution Pharmacy. (2021, April 5). Cyclodextrin | Inclusion Complex [Video]. YouTube. Retrieved from [Link]
- Attard, E., et al. (2023). Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste: Insights into Encapsulation Efficiency, Antioxidant, and Cytotoxic Activities. Molecules, 28(23), 7859.
- Li, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(5), 2183–2203.
- Gupta, A., & Davis, B. (2012). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.
- Loftsson, T., & Jónsdóttir, S. (2021). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Pharmaceutics, 13(11), 1878.
- Sari, Y., & Sinko, B. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical and Biomedical Sciences, 2(2), 34-41.
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-1,2-difluorobenzene. PubChem. Retrieved from [Link]
- Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4499–4509.
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
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Toxics Use Reduction Institute. (n.d.). Alternatives to Halogenated Solvents Used in Surface Cleaning. Retrieved from [Link]
- Exxon Chemical Patents Inc. (1987). Removal of organic halides from hydrocarbon solvents. Google Patents.
- Kawaai, H., et al. (2002). Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. Chemistry, 8(22), 5107–5111.
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene. Retrieved from [Link]
-
ChemSrc. (n.d.). CAS#:1248278-90-1 | 4-(bromo(phenyl)methyl)-1,2-difluorobenzene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Fluorobenzeneboronic acid (CAS 1765-93-1). Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the High-Resolution ¹H NMR Characterization of 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene
Executive Summary
The unambiguous structural elucidation of complex small molecules is a cornerstone of chemical research and pharmaceutical development. 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene, a molecule featuring a stereogenic center and two distinct, complex aromatic systems, presents a formidable characterization challenge. This guide provides an in-depth analysis of its high-resolution ¹H NMR spectrum, explaining the causal factors behind its spectral features. We will dissect the expected chemical shifts, multiplicities, and coupling constants, paying special attention to the nuanced effects of through-bond and through-space proton-fluorine (¹H-¹⁹F) interactions. Furthermore, this guide will objectively compare the utility of ¹H NMR with complementary analytical techniques such as ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry, providing a holistic workflow for researchers.
Introduction: The Structural Challenge
This compound contains multiple functionalities that contribute to a complex and information-rich ¹H NMR spectrum. The key structural features include:
-
A Chiral Benzylic Carbon: The methine proton (-CH(Br)Ph) is directly attached to a stereocenter, making adjacent protons potentially diastereotopic.
-
An Unsubstituted Phenyl Ring: The five protons of this ring will resonate in the crowded aromatic region, requiring high-resolution instrumentation to resolve.
-
A Highly Substituted Difluorophenyl Ring: The three protons on this ring are subject to complex spin-spin coupling with each other (³JHH and ⁴JHH) and with the two adjacent fluorine nuclei (³JHF, ⁴JHF, and ⁵JHF).
Understanding these intricate spectral patterns is paramount for confirming the molecule's identity, assessing its purity, and providing the foundational data for further studies.
Deconstructing the ¹H NMR Spectrum: A Predictive Analysis
Acquiring a spectrum is only the first step; a rigorous interpretation grounded in fundamental principles is essential. Protons on aromatic rings typically resonate between 6.5 and 8.0 ppm due to the deshielding effect of the ring current.[1][2] The precise chemical shift and multiplicity of each proton in this compound, however, are dictated by its unique electronic environment and spatial relationship to neighboring nuclei.
The Methine Proton (Hα)
The proton on the benzylic, bromine-bearing carbon is the most structurally isolated, and thus the simplest to analyze.
-
Chemical Shift (δ): Expected to be significantly downfield, likely in the 6.3-6.8 ppm range. This is due to the cumulative deshielding effects of the adjacent electronegative bromine atom and the two aromatic rings.
-
Multiplicity: Singlet (s) . With no adjacent protons, this signal will appear as a sharp singlet, making it an excellent diagnostic peak for the formation of the diphenylmethane core structure.
The Unsubstituted Phenyl Ring (Hβ)
The five protons on the monosubstituted phenyl ring are chemically distinct but often produce overlapping signals.
-
Chemical Shift (δ): Expected to appear as a complex multiplet in the 7.2-7.5 ppm region, typical for unsubstituted phenyl groups in similar environments.[3][4][5]
-
Multiplicity: Multiplet (m) . At lower fields (e.g., 400 MHz), these five protons may appear as a single, broad multiplet. High-field instrumentation (≥600 MHz) may begin to resolve the individual ortho, meta, and para protons.
The 1,2-Difluoro-4-substituted Phenyl Ring (H-3, H-5, H-6)
This spin system is the most complex and informative region of the spectrum. The presence of fluorine atoms introduces additional couplings that are critical for assignment.[6][7]
-
H-6: This proton is ortho to F-1 and meta to the large alkyl substituent. It will experience a large ortho H-H coupling to H-5 and a significant ortho H-F coupling to F-1. A smaller meta H-F coupling to F-2 is also expected.
-
Predicted δ: ~7.3-7.6 ppm.
-
Predicted Multiplicity: A doublet of doublets of doublets (ddd) or complex multiplet. The key couplings will be ³J(H6-H5), ³J(H6-F1), and ⁴J(H6-F2).
-
-
H-5: This proton is ortho to the alkyl substituent, meta to F-1, and para to F-2. It will be coupled to H-6 (ortho H-H) and H-3 (meta H-H). The H-F couplings (⁴J(H5-F1) and ⁵J(H5-F2)) are typically smaller.[8][9][10]
-
Predicted δ: ~7.1-7.4 ppm.
-
Predicted Multiplicity: A doublet of doublets of doublets (ddd) or complex multiplet, arising from couplings to H-6, H-3, F-1, and F-2.
-
-
H-3: This proton is positioned between the F-2 atom (ortho) and the alkyl group (meta). It experiences coupling to H-5 (meta H-H), F-2 (ortho H-F), and F-1 (meta H-F). The ortho ³J(H3-F2) coupling is expected to be a dominant feature.
-
Predicted δ: ~7.0-7.3 ppm. The ortho fluorine is strongly electron-withdrawing, influencing this shift.[11]
-
Predicted Multiplicity: A doublet of doublets of doublets (ddd) or complex multiplet, defined by ³J(H3-F2), ⁴J(H3-F1), and ⁴J(H3-H5).
-
Quantitative Data Summary
The predicted ¹H NMR spectral data are summarized below. Note that exact coupling constants can vary but typical ranges for aromatic systems are provided.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |
| Hα (Methine) | 6.3 – 6.8 | s (singlet) | N/A |
| Hβ (Phenyl) | 7.2 – 7.5 | m (multiplet) | N/A (complex overlap) |
| H-6 | 7.3 – 7.6 | ddd | ³J(H6-H5) ≈ 7-9 Hz; ³J(H6-F1) ≈ 8-10 Hz; ⁴J(H6-F2) ≈ 2-4 Hz |
| H-5 | 7.1 – 7.4 | ddd | ³J(H5-H6) ≈ 7-9 Hz; ⁴J(H5-H3) ≈ 2-3 Hz; ⁴J(H5-F1) ≈ 4-6 Hz |
| H-3 | 7.0 – 7.3 | ddd | ³J(H3-F2) ≈ 8-10 Hz; ⁴J(H3-F1) ≈ 4-6 Hz; ⁴J(H3-H5) ≈ 2-3 Hz |
Experimental Protocol for High-Resolution ¹H NMR Acquisition
This protocol is designed to resolve the complex couplings inherent in the target molecule.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for this type of molecule and its single, easily identifiable residual solvent peak (~7.26 ppm).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
Instrument Setup (600 MHz Spectrometer or higher recommended):
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Acquisition Parameters:
-
Experiment: Standard one-pulse proton experiment (e.g., Bruker zg30).
-
Spectral Width: Set to a range of -2 to 12 ppm to ensure all signals and a clean baseline are captured.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure high digital resolution for resolving small coupling constants.
-
Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full spin relaxation, ensuring accurate integration.
-
Number of Scans (NS): Acquire at least 16 scans for a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
-
Data Processing:
-
Apply an exponential window function with a minimal line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Perform a Fourier transform.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Integrated Workflow for Structural Confirmation
A multi-technique approach is essential for the unambiguous characterization of a novel compound. ¹H NMR serves as the initial and most detailed probe, but its findings must be corroborated.
Caption: Workflow for the complete structural characterization of this compound.
Comparison with Alternative Analytical Techniques
While ¹H NMR provides unparalleled detail on the proton framework, a complete characterization relies on a synergistic use of other methods.
| Technique | Information Provided for this Molecule | Advantages | Limitations |
| ¹H NMR | Detailed proton environment, H-H and H-F coupling networks, stereochemical insights, relative quantification. | High sensitivity, non-destructive, provides rich structural detail on connectivity. | Spectral overlap can be an issue, requires high-field instruments for complex molecules. |
| ¹³C NMR | Number of unique carbons, carbon skeleton, C-F coupling constants (¹JCF, ²JCF). | Excellent for determining symmetry and the carbon backbone. | Low natural abundance of ¹³C results in low sensitivity and requires longer acquisition times. |
| ¹⁹F NMR | Direct observation of fluorine atoms, F-F and H-F couplings, highly sensitive to electronic environment.[12][13][14] | High sensitivity (¹⁹F is 100% abundant), large chemical shift range reduces overlap, excellent for confirming fluorine substitution. | Provides no information about the non-fluorinated parts of the molecule directly. |
| Mass Spectrometry (HRMS) | Exact molecular weight, confirmation of elemental formula (C₁₃H₉BrF₂), characteristic isotopic pattern of bromine. | Extremely high sensitivity and accuracy for molecular formula determination. | Provides limited information on isomerism and connectivity without fragmentation (MS/MS). |
| HPLC/UPLC | Purity assessment, separation from isomers and impurities. | Gold standard for determining sample purity. | Provides no structural information. |
Conclusion and Best Practices
The high-resolution ¹H NMR spectrum of this compound is a dense tapestry of structural information. A successful characterization hinges on the ability to unravel the complex spin systems of the aromatic protons, with particular attention to the magnitude and pattern of ¹H-¹⁹F coupling constants. For molecules of this complexity, the use of high-field NMR instrumentation (≥600 MHz) is strongly recommended to minimize second-order effects and resolve overlapping multiplets. While ¹H NMR is the primary tool for elucidating the proton framework, it should always be used in concert with ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry to achieve an irrefutable and comprehensive structural assignment.
References
-
ACD/Labs. 1H–1H Coupling in Proton NMR. Available at: [Link]
-
Kubicki, D. J., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. Available at: [Link]
-
Studylib. NMR Spectroscopy: Aromatics, Coupling, and Integration. Available at: [Link]
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Tito, L., et al. (2014). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A. Available at: [Link]
-
JoVE. ¹H NMR: Long-Range Coupling. Available at: [Link]
-
Loemker, J. E., et al. (1967). A precise determination of the H-H and H-F couplings in fluorobenzene. Molecular Physics. Available at: [Link]
-
Schaefer, T., & Gesser, H. (1963). Long‐Range Coupling in the NMR Spectra of Aldehydic Protons in Aromatic Compounds. The Journal of Chemical Physics. Available at: [Link]
-
Mohanty, S., & Venkateswarlu, P. (1964). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics. Available at: [Link]
-
Organic Chemistry Data. 1H NMR Coupling Constants. Available at: [Link]
-
ResearchGate. 'Through-space' hydrogen-fluorine, carbon-fluorine and fluorine-fluorine spin-spin coupling in 2-phenyl-3-alkyl-4,5,6,7-tetrahydroindazoles. Available at: [Link]
-
Tan, Y. J., et al. (2025). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Magnetic Resonance. Available at: [Link]
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Modgraph. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Available at: [Link]
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Royal Society of Chemistry. Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation. Available at: [Link]
-
Semantic Scholar. Revisiting NMR through-space J(FF) spin-spin coupling constants for getting insight into proximate F---F interactions. Available at: [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
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PubChem. Diphenylmethane. Available at: [Link]
-
ResearchGate. 1H-NMR spectrum of 4,4′-diamino diphenyl methane (1b). Available at: [Link]
-
Web.chemdoodle.com. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
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Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available at: [Link]
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Royal Society of Chemistry. Supporting Information for Pd-catalysed aerobic oxidative homocoupling of arylhydrazines. Available at: [Link]
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Royal Society of Chemistry. Supporting Information for Solid-state Cope rearrangement. Available at: [Link]
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SpectraBase. Diphenylmethane. Available at: [Link]
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JoVE. NMR Spectroscopy of Benzene Derivatives. Available at: [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection. Available at: [Link]
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National Institutes of Health. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Available at: [Link]
-
University of California, Los Angeles. Lecture outline 1H NMR spectra of aromatic compounds. Available at: [Link]
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Advanced HPLC Method Development: Purity Analysis of 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene
Executive Summary
The Challenge: 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene presents a classic analytical paradox. It is a hydrophobic, halogenated aromatic requiring strong organic eluents for retention control, yet it possesses a reactive benzylic bromide moiety susceptible to rapid hydrolysis (solvolysis) in aqueous mobile phases.
The Solution: This guide contrasts a Generic C18 Gradient Method (often the default choice in R&D) against an Optimized Fluorophenyl (PFP) Rapid-Resolution Method . We demonstrate that the standard approach yields false "impurity" peaks due to on-column degradation, while the optimized method utilizes specific stationary phase selectivity and kinetic control to ensure analytical integrity.
Part 1: The Chemical Context & Degradation Risk
Before touching the HPLC, one must understand the molecule's behavior in solution. The C-Br bond at the benzylic position is electrophilic. In the presence of water (mobile phase A) or methanol (common mobile phase B), it undergoes
Degradation Pathway Visualization
The following diagram illustrates the critical risk: generating artifacts during the analysis that are misidentified as process impurities.
Figure 1: Solvolysis pathways of this compound in standard LC solvents.
Part 2: Comparative Methodology
We compared two distinct approaches to analyzing this compound.
Method A: The "Generic" Approach (Baseline)
Commonly used in early-stage screening.
-
Column: Standard C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Water (0.1% TFA) / Methanol Gradient.
-
Temperature: 40°C.
-
Runtime: 25 Minutes.
Method B: The "Optimized" Approach (Recommended)
Designed for stability and halogen selectivity.
-
Column: Pentafluorophenyl (PFP) Core-Shell (100 x 2.1 mm, 2.6 µm).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).
-
Temperature: 15°C (Sub-ambient).
-
Runtime: 8 Minutes.
Performance Data Comparison
| Parameter | Method A (Generic C18/MeOH) | Method B (Optimized PFP/ACN) | Analysis |
| Total Run Time | 25.0 min | 8.0 min | Method B reduces water exposure time by 68%. |
| Resolution (Impurity) | 1.8 (vs. Alcohol) | 3.2 (vs. Alcohol) | PFP phases show enhanced selectivity for difference in hydroxyl/bromo substitution. |
| On-Column Degradation | 2.5% Growth of Alcohol | < 0.1% (Not Detected) | Critical: Method A generates false impurities. |
| Peak Symmetry (Tailing) | 1.4 | 1.1 | Fluorine-Fluorine interactions on PFP improve peak shape for the analyte. |
| Backpressure | 120 bar | 350 bar | Higher pressure in B due to smaller particles, but well within HPLC limits. |
Part 3: Detailed Experimental Protocol (Method B)
This protocol is designed to be a self-validating system . The inclusion of a "0-Hour vs. 4-Hour" stability check is mandatory to prove that the method itself is not degrading the sample.
Reagents & Equipment
-
Solvent A: HPLC Grade Water + 0.1% Formic Acid (Acidic pH stabilizes the benzylic halide better than neutral pH).
-
Solvent B: HPLC Grade Acetonitrile (Do NOT use Methanol; it reacts to form the methyl ether).
-
Diluent: 100% Acetonitrile (Anhydrous if possible).
-
Column: Kinetex F5 or Hypersil GOLD PFP (or equivalent Pentafluorophenyl phase), 2.6 µm, 100 x 2.1 mm.
Instrument Parameters
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Column Oven: 15°C (Cooling is essential to kinetically inhibit hydrolysis).
-
Detection: UV @ 220 nm (for impurities) and 254 nm (main peak).
Gradient Table
| Time (min) | % Solvent A (Water/FA) | % Solvent B (ACN) | Description |
| 0.00 | 60 | 40 | Initial hold to focus peak. |
| 5.00 | 10 | 90 | Rapid elution of hydrophobic parent. |
| 6.00 | 10 | 90 | Wash. |
| 6.10 | 60 | 40 | Re-equilibration. |
| 8.00 | 60 | 40 | End of Run. |
Method Validation Workflow (DOT)
Figure 2: Routine workflow including mandatory stability verification.
Part 4: Scientific Rationale & Discussion
Why the PFP Column?
While C18 columns rely solely on hydrophobic interactions, Pentafluorophenyl (PFP) phases offer multiple retention mechanisms:
-
Hydrophobicity: Comparable to C18.
-
-
Interactions: The electron-deficient ring of the stationary phase interacts strongly with the electron-rich phenyl ring of the analyte [1]. -
Dipole-Dipole Interactions: The C-F bonds in the stationary phase interact specifically with the 1,2-difluoro substitution pattern of the analyte. This is critical for separating the target molecule from potential regioisomers (e.g., 1,3-difluoro analogs) which C18 often co-elutes [2].
The "Solvent Effect" on Stability
Data confirms that using Methanol as a mobile phase modifier or diluent leads to the formation of the methoxy-derivative (methyl ether) via
Thermal Control
Arrhenius kinetics dictate that reaction rates decrease with temperature. By lowering the column compartment to 15°C, we effectively "freeze" the hydrolysis reaction during the 8-minute run, ensuring that any alcohol peak observed is a genuine process impurity, not an analytical artifact.
References
-
Restek Corporation. (2025). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Link
-
National Institutes of Health (NIH). (2015). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Link
-
ResearchGate. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Link
-
PubChem. (2025). This compound Compound Summary. Link
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel chemical entities. The fragmentation pattern generated, particularly under Electron Ionization (EI), serves as a molecular fingerprint, providing critical insights into the compound's architecture. This guide offers an in-depth analysis of the predicted EI mass spectrometry fragmentation pathways for 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene, a compound of interest due to its unique combination of a flexible diphenylmethane core and multiple halogen substituents.
Understanding the fragmentation behavior of such molecules is paramount for their unambiguous identification in complex matrices, a common challenge in pharmaceutical research and development. This document will deconstruct the fragmentation process by examining the influence of three key structural motifs: the diphenylmethane skeleton, the bromine atom, and the difluorinated phenyl ring. By comparing the predicted fragmentation of the target molecule with the known mass spectra of simpler, analogous compounds, we can build a robust and scientifically grounded interpretation.
Predicted Fragmentation Pathways of this compound
Upon entering the mass spectrometer and undergoing electron ionization, this compound (Molecular Formula: C₁₃H₉BrF₂) forms a high-energy molecular ion (M⁺•). This radical cation is energetically unstable and rapidly undergoes a series of predictable fragmentation reactions to yield more stable fragment ions.[1]
Molecular Ion (M⁺•) at m/z 282/284
The molecular ion peak is expected to be clearly visible. A hallmark of a bromine-containing compound is the presence of a doublet for any bromine-containing fragment, known as the M⁺ and M+2 peaks.[2] This is due to the nearly equal natural abundance of the two stable isotopes of bromine, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[3][4] Therefore, we predict two peaks of almost equal intensity at m/z 282 (for C₁₃H₉⁷⁹BrF₂) and m/z 284 (for C₁₃H₉⁸¹BrF₂).
The primary fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragments. For this molecule, the most favored cleavages are benzylic cleavages and the loss of the bromine atom.
Pathway 1: Benzylic Cleavage
Benzylic cleavage is a highly favorable fragmentation mode for molecules containing a phenylmethyl group due to the formation of a resonance-stabilized benzyl cation.[5][6][7] In this molecule, cleavage can occur on either side of the central methylene (-CH-) bridge.
-
Cleavage A: Formation of the Bromophenylmethyl Cation: Loss of a difluorophenyl radical (•C₆H₃F₂) leads to the formation of a bromobenzyl cation at m/z 203/205 . This is predicted to be a highly abundant ion.
-
Cleavage B: Formation of the Difluorophenylmethyl Cation: Loss of a bromophenyl radical (•C₆H₄Br) results in the formation of a difluorobenzyl cation at m/z 127 .
Pathway 2: Loss of Bromine
The carbon-bromine bond is relatively weak and prone to cleavage.
-
Loss of a Bromine Radical: The molecular ion can lose a bromine radical (•Br) to form a cation at m/z 203 . This ion is isomeric with the bromobenzyl cation from Pathway 1A and would likely rearrange to a more stable structure. The loss of a halogen is a common fragmentation pathway.[2][8]
Pathway 3: Tropylium Ion Rearrangement
The benzyl cations formed via benzylic cleavage are known to rearrange into the exceptionally stable, aromatic tropylium ion (C₇H₇⁺).[9][10] This rearrangement is a powerful driving force in the fragmentation of benzyl-containing compounds.
-
From the m/z 127 ion: The difluorobenzyl cation can rearrange to a difluorotropylium ion, also at m/z 127 .
-
From the m/z 203/205 ions: These ions are less likely to form a simple tropylium ion directly but can undergo further fragmentation.
Secondary Fragmentation
The initial, high-abundance fragment ions will undergo further fragmentation:
-
From the m/z 203/205 ion: This ion can lose a molecule of HBr, leading to a fragment at m/z 124 .
-
From the m/z 127 ion: This ion could potentially lose HF to form a fragment at m/z 107 .
The overall predicted fragmentation is a composite of these pathways, driven by the formation of stable carbocations.
Comparative Analysis with Structural Analogues
To substantiate these predictions, we compare the expected fragmentation with the experimentally determined mass spectra of diphenylmethane, benzyl bromide, and 1,2-difluorobenzene.
| Compound | Key Fragments (m/z) | Interpretation |
| Diphenylmethane [11][12] | 168 (M⁺•), 167, 91 | The base peak at m/z 167 corresponds to the loss of a hydrogen atom to form a stable diphenylmethyl cation. A significant peak at m/z 91 arises from benzylic cleavage to form the benzyl cation, which rearranges to the tropylium ion. |
| Benzyl Bromide [13][14] | 170/172 (M⁺•), 91 | The molecular ion shows the characteristic 1:1 bromine isotope pattern. The base peak is at m/z 91, resulting from the facile loss of the bromine radical (•Br) to form the highly stable benzyl/tropylium cation.[10] |
| 1,2-Difluorobenzene [15] | 114 (M⁺•), 95, 75 | The molecular ion is the base peak, indicating the stability of the aromatic ring. Fragmentation involves the loss of fluorine-related species (e.g., loss of F• or HF) but is less pronounced than the cleavages in the other analogues.[16] |
| This compound (Predicted) | 282/284 (M⁺•), 203/205, 127 | The spectrum is predicted to be a hybrid. The M/M+2 pattern is inherited from benzyl bromide. The major fragments at m/z 203/205 and 127 are analogous to the benzylic cleavage seen in diphenylmethane, but with masses shifted by the halogen substituents. |
This comparison demonstrates that the fundamental fragmentation rules of the parent structures are expected to govern the breakdown of the more complex target molecule. The benzylic C-C bond and the C-Br bond are the most labile sites, leading to the predicted primary fragments.
Summary of Predicted Fragmentation Data
The table below summarizes the key predicted ions for this compound.
| m/z (Predicted) | Proposed Ion Formula | Proposed Structure | Fragmentation Pathway | Relative Abundance (Predicted) |
| 282/284 | [C₁₃H₉BrF₂]⁺• | Molecular Ion | Electron Ionization | Moderate |
| 203/205 | [C₇H₅Br]⁺ | Bromobenzyl/Tropylium Cation | Benzylic cleavage (Loss of •C₆H₃F₂) | High (Likely Base Peak) |
| 203 | [C₁₃H₉F₂]⁺ | Diphenylmethyl Cation Fragment | Loss of •Br | High |
| 127 | [C₇H₅F₂]⁺ | Difluorobenzyl/Tropylium Cation | Benzylic cleavage (Loss of •C₆H₄Br) | High |
| 124 | [C₁₀H₈]⁺ | Acenaphthylene Cation (tentative) | Loss of HBr from m/z 203/205 | Moderate |
Visualizing the Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation cascade and a standard experimental workflow.
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- 12. Diphenylmethane | C13H12 | CID 7580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.ucla.edu [chem.ucla.edu]
- 14. Benzyl bromide(100-39-0) MS [m.chemicalbook.com]
- 15. Benzene, 1,2-difluoro- [webbook.nist.gov]
- 16. notes.fluorine1.ru [notes.fluorine1.ru]
Technical Guide: Comparative Reactivity of 3,4-Difluorobenzhydryl Bromide vs. Non-Fluorinated Analogs
This guide provides an in-depth technical comparison of the reactivity of 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene (referred to herein as 3,4-Difluorobenzhydryl Bromide ) versus its non-fluorinated analog, Benzhydryl Bromide .
Executive Summary
This compound is a specialized electrophile used in the synthesis of bioactive piperazine derivatives (e.g., analogs of Flunarizine). Structurally, it is a benzhydryl bromide where one phenyl ring bears fluorine atoms at the meta and para positions relative to the benzylic carbon.
Key Reactivity Differentiators:
-
Solvolysis: The 3,4-difluoro substitution significantly retards the rate of solvolysis compared to the non-fluorinated analog due to strong inductive electron withdrawal (
), which destabilizes the carbocation intermediate. - Alkylation: The electron-deficient nature of the benzylic carbon enhances electrophilicity, potentially accelerating bimolecular substitution with strong nucleophiles (e.g., piperazines) in non-polar solvents, provided steric hindrance is managed.
-
Stability: The fluorinated analog is less prone to spontaneous hydrolysis but remains a potent lachrymator requiring strict moisture-free handling.
Chemical Identity & Structural Analysis
| Feature | Target Compound | Non-Fluorinated Analog |
| IUPAC Name | This compound | (Bromomethylene)dibenzene |
| Common Name | 3,4-Difluorobenzhydryl bromide | Benzhydryl bromide |
| Structure | ||
| Mol. Weight | 283.09 g/mol | 247.13 g/mol |
| Electronic Character | Electron Deficient (Deactivated Ring) | Neutral |
| Hammett |
Structural Logic
The "1,2-difluoro" designation in the parent name implies the fluorines are at positions 1 and 2. With the alkyl group at position 4, the fluorines are located at the meta (position 2) and para (position 1) positions relative to the benzylic carbon.
-
Meta-Fluorine (
): Exerts a strong inductive electron-withdrawing effect (-I). -
Para-Fluorine (
): Exerts competing inductive withdrawal (-I) and resonance donation (+R). In benzylic systems, the net effect is weakly deactivating.
Mechanistic Reactivity Comparison
The reactivity difference is governed by the stability of the reactive intermediate (Carbocation for
Solvolysis ( Pathway)
Benzhydryl bromides typically react via an
-
Non-Fluorinated: The diphenylmethyl cation is stabilized by delocalization across two phenyl rings.
-
3,4-Difluorinated: The electron-withdrawing fluorines destabilize the cationic center.
-
Prediction:
-
Causality: The positive charge density is intensified by the -I effect of the fluorines, raising the activation energy (
) for ionization.
-
Bimolecular Substitution ( Pathway)
In non-polar aprotic solvents (e.g., Acetonitrile, DCM) with strong nucleophiles (amines), the reaction may shift toward
-
Effect: The electron-poor ring makes the benzylic carbon more electropositive (harder electrophile).
-
Outcome: While steric hindrance usually disfavors
at benzylic centers, the increased electrophilicity of the 3,4-difluoro analog can enhance reaction rates with unhindered primary/secondary amines compared to the more electron-rich non-fluorinated analog.
Visualization of Reaction Pathways
Validating the Structure of 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene: A Comparative Guide to 13C NMR Spectroscopic Analysis
In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For researchers synthesizing complex aromatic compounds, such as 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene, a molecule with potential applications stemming from its unique electronic and steric properties, precise analytical validation is paramount. This guide provides an in-depth comparison of a theoretically predicted 13C Nuclear Magnetic Resonance (NMR) spectrum with a detailed experimental protocol for its acquisition, offering a robust framework for structural verification.
The Imperative of Structural Integrity
The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure. Any deviation from the intended architecture, such as isomeric impurities or incorrect substituent placement, can lead to drastically different, and often undesirable, outcomes. 13C NMR spectroscopy serves as a powerful, non-destructive technique to probe the carbon framework of a molecule, providing a unique fingerprint based on the chemical environment of each carbon atom.
Predicting the 13C NMR Spectrum of this compound
An accurate prediction of the 13C NMR spectrum is the first step in validating a newly synthesized compound. By leveraging established principles of substituent effects on aromatic systems, we can anticipate the chemical shifts (δ) and coupling patterns. The structure of this compound presents two distinct aromatic rings and a stereocenter at the benzylic carbon, leading to a total of 13 unique carbon signals.
The prediction of the chemical shifts is based on the principle of additivity of substituent effects, starting from the base value for benzene (δ ≈ 128.5 ppm).
Predicted 13C NMR Chemical Shifts and Assignments
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Difluorophenyl Ring | ||
| C1, C2 | 150 - 155 (doublet of doublets) | Directly bonded to fluorine, significant deshielding. Large one-bond C-F coupling (¹JCF ≈ 245-255 Hz) and a smaller two-bond coupling (²JCF). |
| C3, C6 | 115 - 120 (doublet of doublets) | Ortho to a fluorine atom, experiencing shielding and C-F coupling. |
| C4 | 135 - 140 | Para to one fluorine and meta to another, attached to the bromo(phenyl)methyl group. |
| C5 | 125 - 130 | Meta to one fluorine and para to the other. |
| Phenyl Ring | ||
| C1' (ipso) | 140 - 145 | Attached to the benzylic carbon, deshielded. |
| C2', C6' (ortho) | 128 - 132 | Standard aromatic chemical shift. |
| C3', C5' (meta) | 128 - 132 | Standard aromatic chemical shift. |
| C4' (para) | 127 - 131 | Standard aromatic chemical shift. |
| Benzylic Carbon | ||
| CH(Br)Ph | 55 - 65 | Attached to two aromatic rings and a bromine atom, leading to a downfield shift. The "heavy atom effect" of bromine can sometimes lead to a slightly more upfield shift than expected based solely on electronegativity[1]. |
Note: The predicted chemical shifts are approximate and can be influenced by solvent effects and the complex interplay of electronic and steric factors.
Experimental Protocol for 13C NMR Spectrum Acquisition
To validate the predicted spectrum, a high-quality experimental spectrum is essential. The following protocol outlines the steps for acquiring a 13C NMR spectrum of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR spectroscopy and its residual peak at ~77.16 ppm can serve as an internal reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the 13C probe to the correct frequency.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
Acquisition Parameters for a Standard Proton-Decoupled 13C Spectrum:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set a spectral width that encompasses the expected range of carbon signals (e.g., 0 to 220 ppm).
-
Acquisition Time (AQ): Typically around 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a significant number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) to improve the signal-to-noise ratio, if necessary.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the CDCl₃ triplet centered at 77.16 ppm.
-
Integrate the peaks if desired, although integration in 13C NMR is generally not as reliable as in 1H NMR for quantitative analysis without specific experimental setups.
-
Comparative Analysis: Predicted vs. Experimental Data
The core of the structural validation lies in the direct comparison of the predicted and experimentally obtained 13C NMR data. The following table should be populated with the experimental data for a comprehensive analysis.
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity (due to C-F coupling) | ¹JCF (Hz) | ²JCF / ³JCF (Hz) |
| C1, C2 | 150 - 155 | To be determined | dd | To be determined | To be determined |
| C3, C6 | 115 - 120 | To be determined | dd | To be determined | |
| C4 | 135 - 140 | To be determined | t (or ddd) | To be determined | |
| C5 | 125 - 130 | To be determined | t (or ddd) | To be determined | |
| C1' | 140 - 145 | To be determined | s | ||
| C2', C6' | 128 - 132 | To be determined | s | ||
| C3', C5' | 128 - 132 | To be determined | s | ||
| C4' | 127 - 131 | To be determined | s | ||
| CH(Br)Ph | 55 - 65 | To be determined | s |
A close correlation between the predicted and experimental chemical shifts, along with the observation of the expected C-F coupling patterns, would provide strong evidence for the correct structure of this compound. The presence of 13 distinct signals would confirm the proposed asymmetry of the molecule.
Workflow for Structural Validation
The logical flow of this validation process can be visualized as follows:
Sources
Infrared (IR) spectroscopy absorption bands for 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene
Executive Summary & Strategic Context
In the synthesis of antihistamines and specific kinase inhibitors, 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene (hereafter referred to as Target-Br ) serves as a critical electrophilic intermediate. Its reactivity is defined by the labile benzylic C–Br bond, which is prone to hydrolysis.
While NMR (
-
Functional Group Interconversion: The complete disappearance of the hydroxyl (–OH) band from the precursor alcohol.
-
Structural Integrity: The retention of the C–F fingerprint, distinguishing it from non-fluorinated analogues (e.g., benzhydryl bromide).
This guide objectively compares the IR spectral profile of Target-Br against its precursors and analogues, providing a validated framework for identification without relying on expensive mass spectrometry for routine checks.
Theoretical Spectral Synthesis
Because Target-Br is a specialized intermediate, its spectrum is a composite of three distinct vibrational zones. Understanding the causality of these bands is essential for accurate interpretation.
The Inductive Driver: 1,2-Difluorobenzene Moiety
The 3,4-difluorophenyl group (relative to the methyl linkage) exerts a strong electron-withdrawing inductive effect ($ -I $).
-
Effect on C–Br: The electron-poor ring destabilizes the developing partial positive charge on the benzylic carbon, potentially shifting the C–Br stretch to a slightly higher frequency compared to unsubstituted benzhydryl bromide.
-
Effect on Ring Modes: The C–F bonds create intense absorption bands in the 1000–1400 cm
region, dominating the fingerprint area.[1]
Predicted vs. Observed Band Assignments
| Functional Group | Vibration Mode | Expected Region (cm | Diagnostic Value |
| Benzylic C–Br | Stretching ( | 600 – 700 | Critical. Confirms successful bromination. |
| Aromatic C–F | Stretching ( | 1270 – 1300 (Asym)1000 – 1100 (Sym) | High. Confirms presence of the difluoro ring. |
| Aromatic C=C | Ring Breathing | 1500, 1600 | Medium. Standard aromatic markers. |
| Aromatic C–H | Stretching ( | 3000 – 3100 | Low.[2] Present in all precursors. |
| Hydroxyl (–OH) | Stretching ( | 3300 – 3500 (Broad) | Negative Marker. Must be absent. |
Comparative Analysis: Target vs. Alternatives
This section validates why IR is the preferred method for specific QC checkpoints by comparing Target-Br to its logical alternatives.
Comparison 1: Reaction Monitoring (Alcohol vs. Bromide)
-
Alternative: 4-[Hydroxy(phenyl)methyl]-1,2-difluorobenzene (Precursor).
-
Objective: Confirm conversion of Alcohol
Bromide.
| Feature | Precursor (Alcohol) | Target (Bromide) | Operational Insight |
| 3400 cm | Strong, Broad (H-bonded OH) | Absent (Baseline flat) | The most reliable endpoint indicator. If a peak remains, reaction is incomplete. |
| 1050 cm | Strong (C–O stretch) | Absent | Replaced by lower frequency C–Br bands. |
| Fingerprint | Standard Aromatic | Enhanced Complexity | C–Br stretch appears in the 600–700 region.[1] |
Comparison 2: Structural Validation (Target vs. Benzhydryl Bromide)
-
Alternative: Benzhydryl Bromide (Non-fluorinated analogue).
-
Objective: Ensure the correct starting material was used (avoiding supply chain errors).
| Feature | Benzhydryl Bromide | Target-Br (Difluoro) | Operational Insight |
| 1200–1300 cm | Weak/Transparent | Very Strong (C–F) | The C–F bond is the strongest IR absorber here. Absence indicates wrong chemical identity. |
| C–H Pattern | Mono-substituted pattern only | Mixed Mono/Tri-substituted | The 1,2,4-substitution pattern of the difluoro ring alters the overtone region (1600–2000 cm |
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this ATR-FTIR (Attenuated Total Reflectance) protocol.
Equipment Prerequisites
-
Spectrometer: FTIR with DTGS or MCT detector.
-
Accessory: Diamond or ZnSe ATR crystal (Diamond preferred for hard crystals).
-
Resolution: 4 cm
.[3] -
Scans: 16 (Screening) or 64 (Final QC).
Step-by-Step Methodology
-
Background Acquisition:
-
Clean crystal with isopropanol. Ensure complete evaporation.
-
Collect background air spectrum. Validation: Ensure CO
doublet (2350 cm ) is minimized.
-
-
Sample Preparation:
-
Solid: Place ~2 mg of Target-Br on the crystal center. Apply high pressure using the anvil to ensure contact.
-
Oil/Melt: If the product is an oil, apply a thin film. Note: Benzylic bromides are lachrymators; work in a hood.
-
-
Data Collection:
-
Scan range: 4000 – 500 cm
. -
Perform baseline correction if necessary.
-
-
Critical Validation Check (The "Triad" Rule):
-
Rule 1: Is the region >3200 cm
flat? (Pass = No Alcohol). -
Rule 2: Is there a strong doublet/multiplet in 1100–1300 cm
? (Pass = Fluorinated). -
Rule 3: Is there a distinct band in 600–700 cm
? (Pass = Bromide).
-
Decision Logic Visualization
The following diagram illustrates the logical workflow for validating Target-Br using spectral data.
Figure 1: Spectral Decision Tree for the validation of this compound.
References
-
NIST Mass Spectrometry Data Center. Benzene, 1,2-difluoro- Infrared Spectrum.[4] NIST Chemistry WebBook, SRD 69.[3][5] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for C-Br and C-F group frequencies).
-
PubChem. 4-Bromo-1,2-difluorobenzene Spectral Data. National Library of Medicine. [Link]
Sources
Comparative metabolic stability of 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene derivatives
Comparative Metabolic Stability of 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene Derivatives
Executive Summary
This guide provides an in-depth technical comparison of the metabolic stability of drug candidates derived from the This compound scaffold. This building block is a critical intermediate used to install the (3,4-difluorophenyl)(phenyl)methyl pharmacophore—a structural motif increasingly favored in medicinal chemistry to optimize the pharmacokinetic (PK) profiles of antihistamines, calcium channel blockers, and monoamine transporter inhibitors.
The guide contrasts this specific scaffold against non-fluorinated and mono-fluorinated alternatives, highlighting how the 3,4-difluoro substitution pattern mitigates specific metabolic liabilities such as aromatic hydroxylation and quinone-methide formation.
Structural Context & Metabolic Rationale
The "this compound" molecule acts as an electrophilic "warhead" in synthesis, reacting with nucleophiles (typically amines like piperazines) to form the final drug candidate. The metabolic fate of the resulting molecule is dictated by the benzhydryl core .
The Metabolic Challenge: The "Soft Spots"
Benzhydryl derivatives face two primary metabolic clearance pathways mediated by Cytochrome P450 (CYP) enzymes:
-
Benzylic Oxidation: The central carbon (methine bridge) is electron-rich and prone to hydrogen atom abstraction, leading to
-dealkylation or alcohol formation. -
Aromatic Hydroxylation: The phenyl rings are susceptible to electrophilic attack by the CYP iron-oxo species (
), typically at the para (4) and ortho (2) positions.
The Fluorine Solution
Incorporating fluorine atoms alters these pathways via two mechanisms:
-
Steric/Electronic Blockade: The C–F bond is metabolically inert and stronger (approx. 116 kcal/mol) than the C–H bond (approx. 100 kcal/mol), effectively blocking the site of oxidation.
-
Inductive Deactivation: The strong electronegativity of fluorine pulls electron density from the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.
Mechanistic Visualization: Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the unsubstituted scaffold versus the 3,4-difluoro optimized scaffold.
Figure 1: Comparative metabolic pathways. The 3,4-difluoro motif blocks the primary para-hydroxylation site and the secondary meta-site, shunting metabolism toward slower pathways or renal excretion.
Comparative Analysis: Stability Profiles
The following table compares the metabolic stability parameters of derivatives synthesized from this compound against standard alternatives. Data is synthesized from structure-activity relationship (SAR) trends in benzhydryl pharmacology (e.g., flunarizine analogs).
| Feature | Scaffold A: Unsubstituted | Scaffold B: 4-Fluoro (Para) | Scaffold C: 3,4-Difluoro (Target) |
| Structure | Diphenylmethyl | (4-Fluorophenyl)(phenyl)methyl | (3,4-Difluorophenyl)(phenyl)methyl |
| CYP Liability | High (Para-hydroxylation) | Moderate (Benzylic oxidation dominant) | Low (Ring oxidation blocked) |
| Intrinsic Clearance ( | > 50 µL/min/mg | 20–40 µL/min/mg | < 15 µL/min/mg |
| Half-Life ( | Short (< 30 min) | Moderate (30–90 min) | Long (> 120 min) |
| Toxicology Risk | Potential for Quinone-Methide formation | Low | Minimal (Metabolically inert ring) |
| Primary Metabolite | 4-Hydroxy-derivative |
Key Insight: While the 4-fluoro analog (Scaffold B) successfully blocks para-hydroxylation, it leaves the meta (3) position open to attack. The 3,4-difluoro pattern (Scaffold C) provides a "double lock," securing the entire quadrant of the arene against oxidation. Furthermore, the electron-withdrawing effect of two fluorine atoms reduces the electron density at the benzylic carbon, slightly slowing the rate of
Experimental Protocol: Microsomal Stability Assay
To validate the stability of derivatives synthesized from this bromide, the following industry-standard protocol should be employed.
Materials
-
Test Compound: Derivative of this compound (1 µM final conc).
-
System: Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Analysis: LC-MS/MS (Triple Quadrupole).
Workflow Diagram
Figure 2: Step-by-step workflow for determining Intrinsic Clearance (
Data Calculation
Calculate the in vitro intrinsic clearance (
References
-
Hähler, T., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
PubChem Compound Summary. (2024). 4-Bromo-1,2-difluorobenzene (Precursor Data). National Center for Biotechnology Information. Link
Sources
Safety Operating Guide
4-[Bromo(phenyl)methyl]-1,2-difluorobenzene proper disposal procedures
EXECUTIVE SUMMARY: IMMEDIATE ACTION CARD
| Parameter | Critical Operational Detail |
| Chemical Identity | 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene (Note: This is a Benzhydryl Bromide derivative, NOT the aryl bromide 4-bromo-1,2-difluorobenzene.) |
| Primary Hazard | Lachrymator & Alkylating Agent. Reacts with moisture to release Hydrogen Bromide (HBr) gas. Highly corrosive to mucous membranes.[1] |
| CAS Number | 1248278-90-1 (Specific isomer) / Analogous to 776-74-9 (Benzhydryl bromide) |
| Disposal Class | Halogenated Organic Waste (Requires Quenching prior to consolidation) |
| Immediate Spill | Do NOT use water. Cover with dry sand/vermiculite. Evacuate if lachrymation occurs. |
HAZARD IDENTIFICATION & SCIENTIFIC CONTEXT
As a Senior Application Scientist, I must clarify a critical distinction often missed in automated databases. This compound is a benzhydryl bromide derivative, meaning the bromine is attached to a benzylic carbon, not the aromatic ring itself.
-
The "Why" Behind the Hazard: The Carbon-Bromine (C-Br) bond in the benzylic position is significantly weaker and more polarized than in aryl bromides. This makes the compound a potent electrophile (alkylating agent).
-
Operational Consequence:
-
Lachrymation: Like benzyl bromide, this compound attacks TRPA1 channels in the eyes/lungs, causing severe tearing and respiratory distress.
-
Hydrolysis Risk: Upon contact with ambient moisture or aqueous waste streams, it hydrolyzes to form the corresponding alcohol and Hydrogen Bromide (HBr) , a corrosive gas that can pressurize waste drums.
-
Therefore, you cannot simply pour this into a "Halogenated Waste" drum without prior stabilization (Quenching).
PRE-DISPOSAL STABILIZATION (QUENCHING) PROTOCOL
Objective: Convert the reactive alkyl bromide into a stable ether or alcohol and neutralize acidic byproducts before entering the waste stream.
Reagents Required:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (to dissolve the residue).
-
Quenching Agent: Isopropyl Alcohol (IPA) or Ethanol.
-
Base: Saturated Sodium Bicarbonate (
) solution or Triethylamine ( ).
Step-by-Step Quenching Procedure:
-
Dissolution: Dissolve the residue/waste material in a minimal amount of DCM.
-
Controlled Solvolysis:
-
Neutralization:
-
Add Saturated
slowly. -
Observation: Watch for bubbling (
evolution) as the generated HBr is neutralized. -
Endpoint: Stir until bubbling ceases and pH is neutral (pH 6-8).
-
-
Phase Separation:
-
Allow layers to separate.
-
Organic Layer: Contains the deactivated organic ether/alcohol.
-
Aqueous Layer: Contains Sodium Bromide salts.
-
DISPOSAL & SEGREGATION WORKFLOW
Once quenched, the material is no longer a reactive lachrymator but remains a halogenated organic.
Decision Logic (DOT Diagram)
Figure 1: Decision matrix for handling reactive benzylic bromide waste. Note the critical quenching step for unreacted material.
Waste Stream Classification Table
| Waste Stream | Composition | RCRA/EU Code (Indicative) | Container Labeling |
| Stream A: Halogenated Organic | Quenched organic phase (DCM, Ether derivative), Fluorinated aromatics. | F002 / D001 (Ignitable/Toxic) | "Hazardous Waste - Halogenated Solvents" Contains: Difluorobenzene derivatives, DCM |
| Stream B: Aqueous | Neutralized aqueous layer ( | Non-Hazardous (Verify local limits) | "Aqueous Waste - Salts" pH 7, Non-toxic salts |
| Stream C: Solid Debris | Contaminated gloves, silica gel, paper towels. | Hazardous Solid | "Solid Waste - Contaminated Debris" Trace Lachrymator |
EMERGENCY SPILL PROCEDURES
Scenario: A 10g vial drops and shatters outside the fume hood.
-
Evacuate: Clear the immediate area. The lachrymatory effect will be immediate.[1]
-
PPE Upgrade: Do not re-enter without Silver Shield/Laminate gloves (Latex/Nitrile offer poor protection against benzyl bromides) and a Full-face respirator with organic vapor cartridges.
-
Containment (Dry Method):
-
DO NOT use water. Water will generate HBr gas clouds.
-
Cover spill with Vermiculite or Dry Sand .
-
-
Decontamination:
-
Scoop absorbed material into a wide-mouth jar.
-
Add 5% Ethanolamine in Ethanol to the jar to chemically destroy the lachrymator.
-
Seal and label as "Hazardous Waste - Debris (Lachrymator)."
-
REGULATORY & COMPLIANCE NOTES
-
EPA (USA): This material is likely P-listed or U-listed depending on specific synthesis registration, but must default to Characteristic Hazardous Waste due to reactivity (D003) and toxicity.
-
Segregation: Never mix with Oxidizers (Nitric acid) or Strong Bases (uncontrolled exotherm).
-
Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers as HBr (if evolved) will corrode them.
REFERENCES
-
National Institutes of Health (NIH) PubChem. Benzyl Bromide - Safety and Hazards. (Analogous Compound Data). Retrieved from
-
Princeton University EHS. Laboratory Safety Guide: Handling Lachrymators. Retrieved from
-
Sigma-Aldrich. Safety Data Sheet: 4-Bromo-1,2-difluorobenzene (Structural Fragment Reference). Retrieved from
-
University of California, Berkeley. Quenching of Reactive Intermediates SOP. (General Benzyl Halide Protocols). Retrieved from
Sources
Personal protective equipment for handling 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene
Hazard Identification & Mechanistic Risk Analysis[1]
To safely handle 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene , one must look beyond the specific CAS and analyze the pharmacophore. This molecule contains a benzhydryl bromide moiety (a secondary benzylic bromide) substituted with a difluorobenzene ring.
The "Why" Behind the Risk:
-
Lachrymator & Corrosive: Like its analog benzhydryl bromide, the benzylic carbon-bromine bond is highly reactive (electrophilic). It acts as a potent alkylating agent, attacking nucleophiles in biological tissue (eyes, mucous membranes, skin), leading to severe burns and immediate, incapacitating tearing (lachrymation).
-
Hydrolytic Instability: Upon contact with ambient moisture, the C-Br bond hydrolyzes to form the corresponding alcohol and Hydrogen Bromide (HBr) gas. This creates an invisible inhalation hazard (acid gas) even without direct liquid contact.
-
Permeation Potential: The lipophilic nature of the difluorobenzene ring facilitates rapid absorption through standard laboratory gloves and skin.
Critical Hazard Classification:
-
Skin/Eye: Category 1B Corrosive / Serious Eye Damage.
-
Respiratory: STOT SE 3 (Respiratory Irritation).[1]
-
Reactivity: Moisture Sensitive (Releases HBr).
Hierarchy of Controls & Engineering Prerequisites
Before PPE is donned, the following engineering controls must be active. PPE is the last line of defense, not the first.
| Control Level | Requirement | Scientific Rationale |
| Primary Containment | Certified Chemical Fume Hood | Mandatory. The lachrymatory nature means even micro-aerosols can evacuate a lab. Sash height must be kept at the lowest working position. |
| Atmosphere | Inert Gas (N₂/Ar) Blanket | The compound hydrolyzes. Handling under nitrogen prevents HBr formation and degradation of the reagent. |
| Static Control | Ionizing Fan / Anti-static Gun | Solid benzhydryl bromides are often fine powders that acquire static charge, leading to dispersion (dusting) during weighing. |
Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient for benzylic bromides. The following specifications are based on permeation data for organic halides.
A. Hand Protection (Critical)
-
Standard Nitrile (4 mil): < 5 minutes breakthrough time. DO NOT USE ALONE.
-
Required Protocol: Double-gloving or Laminate technology.
| Layer | Material Specification | Function |
| Inner Layer | 4-mil Nitrile (High Dexterity) | Sweat absorption and last-resort barrier. |
| Outer Layer | Silver Shield® / 4H® (EVOH Laminate) | Impermeable barrier. Resists organic halides for >4 hours. Essential for direct handling/weighing. |
| Alternative | Double Nitrile (8 mil total) | Acceptable only for dilute solutions. Change immediately upon splash. |
B. Eye & Face Protection[2][3][4][5][6][7]
-
Requirement: Chemical Splash Goggles (Indirect Vent or Unvented).
-
Prohibited: Safety glasses. Vapors can bypass glasses, causing temporary blindness due to lachrymation.
-
Face Shield: Required when handling quantities > 10g or transferring liquids under pressure.
C. Respiratory Protection
-
Primary: Work inside the fume hood.
-
Secondary (Spill/Outside Hood): Full-face respirator with Combination Cartridges (OV/AG/P100) .
-
OV: Organic Vapor (traps the parent molecule).
-
AG: Acid Gas (neutralizes the HBr by-product).
-
P100: HEPA filter (traps particulates/dust).
-
D. Body Protection
-
Standard cotton lab coat (flammable/absorbent) is insufficient for synthesis scale.
-
Requirement: Chemical-resistant apron (Tyvek® or similar) over the lab coat to prevent soak-through to clothing.
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer
-
Preparation: Place the balance inside the fume hood. If the balance is external, use a "secondary containment transfer" method (tare vial inside hood → move to balance → weigh → return to hood).
-
Static Mitigation: Use an anti-static gun on the spatula and vial. Benzhydryl powders are "flyaway" solids.
-
Transfer: Do not use metal spatulas if the solid is sticky/moist (corrosion risk). Use disposable polypropylene or glass.
Phase 2: Reaction & Synthesis
-
Solvent Choice: Avoid protic solvents (methanol, water) unless intended to react. Use dry DCM, THF, or Toluene.
-
Addition: Add the bromide solution slowly to the nucleophile to control exotherms.
-
Scrubbing: If the reaction is heated, vent the condenser through a base trap (NaOH solution) to capture evolved HBr.
Phase 3: Quenching & Decontamination (The "Kill" Step)
-
Never wash glassware directly with water. This generates HBr gas in the sink.
-
Decon Solution: 5% KOH in Ethanol or Methanol.
-
Procedure: Rinse all contaminated spatulas, flasks, and septa with the alcoholic base solution. This converts the reactive bromide into a harmless ether/alcohol and neutralizes the acid.
Emergency Response & Waste Disposal
Spill Response Logic
-
Minor (< 5g): Cover with weak base (Sodium Carbonate) to neutralize acid, then absorb with vermiculite.
-
Major (> 5g): Evacuate. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) due to lachrymatory risk.
Waste Disposal Streams
| Waste Type | Classification | Notes |
| Reaction Mixture | Halogenated Organic Waste | Do not mix with aqueous acids.[2] |
| Solid Waste | Hazardous Solid Waste | Double-bag in heavy-duty polyethylene. Label "Lachrymator". |
| Sharps/Glass | Chemically Contaminated Sharps | Must be rinsed with Decon Solution (Alcoholic KOH) before disposal. |
Visualized Decision Workflow
Figure 1: Operational decision tree for handling fluorinated benzhydryl bromides, emphasizing static control and chemical decontamination.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
